molecular formula C12H18O2 B3334130 (-)-Myrtenyl acetate CAS No. 36203-31-3

(-)-Myrtenyl acetate

Cat. No.: B3334130
CAS No.: 36203-31-3
M. Wt: 194.27 g/mol
InChI Key: BKATZVAUANSCKN-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Myrtenyl acetate is a bicyclic monoterpenoid, specifically a plant-derived natural product, that is a constituent of the essential oil of Myrtus communis L. (myrtle) . It is characterized by the molecular formula C 12 H 18 O 2 and a molecular weight of 194.27 g/mol . This compound is of significant interest in pharmacological and microbiological research due to its diverse biological activities. In studies focused on neurodegenerative diseases, myrtle essential oil, for which this compound is a main component, has demonstrated potent anti-acetylcholinesterase activity (IC 50 of 32.8 µg/ml), suggesting its value as a candidate for investigating new approaches to conditions like Alzheimer's disease . Furthermore, this essential oil exhibits strong antimicrobial and antibiofilm properties. Research shows it can inhibit the growth and metabolism of biofilm cells from pathogenic strains such as Escherichia coli , Pseudomonas aeruginosa , and Listeria monocytogenes . The therapeutic potential of monoterpenes like myrtenal, a closely related compound, is also being explored in other areas, including cancer research, for their cytotoxic properties and as potential anxiolytic and neuroprotective agents . As a natural product, this compound represents a promising molecule for further exploration in these and other scientific fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKATZVAUANSCKN-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CCC2CC1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=CC[C@H]2C[C@@H]1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017397
Record name (-)-Myrtenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36203-31-3
Record name (-)-Myrtenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36203-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtenyl acetate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036203313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Myrtenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRTENYL ACETATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7GD2GF45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Myrtenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils. It is recognized for its characteristic herbaceous, floral, and pine-like aroma, which has led to its use in the flavor and fragrance industries. Beyond its sensory properties, (-)-myrtenyl acetate has garnered interest for its potential pharmacological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound for therapeutic and other applications.

Chemical and Physical Properties

This compound, also known as (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methyl acetate, is a chiral molecule with the chemical formula C₁₂H₁₈O₂. Its properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl acetate[1]
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
CAS Number 36203-31-3
Appearance Colorless to pale yellow liquid
Odor Herbaceous, floral, fresh, woody, pine-like
Table 2: Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Density 0.991 g/mL at 25 °C
Boiling Point 134-135 °C at 38 mmHg; 243 °C at 760 mmHg
Flash Point 98 °C (closed cup)
Solubility Soluble in alcohols and oils; Insoluble in water
Refractive Index (n²⁰/D) 1.472
Optical Rotation ([α]²⁰/D) -47° (neat)
LogP (Octanol/Water) 2.542[2]

Experimental Protocols

Synthesis of this compound from (-)-Myrtenol (B191924)

This protocol describes a standard esterification reaction to synthesize this compound from its corresponding alcohol, (-)-myrtenol, using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • (-)-Myrtenol

  • Acetic anhydride

  • Pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve (-)-myrtenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add pyridine (2.0 equivalents) with stirring.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Vacuum Fractional Distillation

Purification of the crude product can be achieved by vacuum fractional distillation to separate the desired ester from unreacted starting materials and byproducts.[2][3]

Equipment:

  • Fractional distillation apparatus with a Vigreux or packed column

  • Heating mantle

  • Vacuum pump and gauge

  • Collection flasks

Procedure:

  • Set up the fractional distillation apparatus and ensure all joints are properly sealed for vacuum.

  • Place the crude this compound in the distillation flask.

  • Gradually apply vacuum to the system, aiming for a pressure of around 10-40 mmHg.[4]

  • Begin heating the distillation flask gently.

  • Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum (e.g., 134-135 °C at 38 mmHg).

  • Monitor the purity of the collected fractions using Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of this compound in essential oils and reaction mixtures.[5][6]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977A MSD or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 1:30 split ratio)[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes

    • Ramp 1: Increase to 180 °C at 3 °C/min

    • Ramp 2: Increase to 280 °C at 20 °C/min, hold for 10 minutes[5]

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 30-500

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of myrtenyl acetate is characterized by a molecular ion peak (M⁺) at m/z 194 and several fragment ions. The NIST WebBook provides a reference mass spectrum for myrtenyl acetate.[8]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]

  • ~2900-3000 cm⁻¹: C-H stretching of alkane and alkene groups.

  • ~1740 cm⁻¹: Strong C=O stretching of the ester group.

  • ~1640 cm⁻¹: C=C stretching of the alkene.

  • ~1230 cm⁻¹: C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. Based on the structure and data for similar compounds, the following key signals are expected in CDCl₃.[12][13][14]

  • ¹H NMR:

    • Singlet around 2.0-2.1 ppm (3H, acetate methyl protons).

    • Signals for the methylene (B1212753) protons adjacent to the ester oxygen.

    • Signals for the olefinic proton.

    • Signals for the bridgehead and other aliphatic protons of the bicyclic system.

    • Singlets for the two gem-dimethyl groups.

  • ¹³C NMR:

    • Signal around 171 ppm for the ester carbonyl carbon.

    • Signals in the olefinic region for the C=C bond.

    • Signal for the carbon of the methylene group attached to the ester oxygen.

    • A series of signals for the carbons of the bicyclic ring system.

    • Signal around 21 ppm for the acetate methyl carbon.

Biological Activities and Signaling Pathways

This compound is a member of the monoterpenoid class of compounds, which are known to exhibit a range of biological activities.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Many terpenoids, including monoterpenes, have demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids can interfere with this pathway at various points, such as by inhibiting IκB phosphorylation or blocking the nuclear translocation of NF-κB.[18]

NF_kB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus->Transcription Induces Myrtenyl_Acetate This compound (Terpenoid) Myrtenyl_Acetate->IKK Inhibits

NF-κB signaling pathway inhibition by terpenoids.
Acetylcholinesterase (AChE) Inhibition

Several monoterpenoids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[19] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Terpenoids can act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the enzyme.[20] The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targets for inhibitors.[21][22]

AChE_Inhibition cluster_enzyme Enzyme-Substrate Interaction AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolyzes Active_Site Active Site (Catalytic Triad) Acetylcholine Acetylcholine (Substrate) Acetylcholine->Active_Site Binds to Myrtenyl_Acetate This compound (Inhibitor) Myrtenyl_Acetate->Active_Site Competitively Binds Inhibition Inhibition of Hydrolysis

Competitive inhibition of Acetylcholinesterase.
Synthesis and Purification Workflow

The overall process for obtaining pure this compound involves synthesis followed by a series of workup and purification steps.

Synthesis_Workflow Start Start: (-)-Myrtenol Reaction Esterification (Acetic Anhydride, Pyridine) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Crude Crude Product Evaporation->Crude Purification Vacuum Fractional Distillation Crude->Purification Pure Pure this compound Purification->Pure Analysis Analysis (GC-MS, NMR, IR) Pure->Analysis

Workflow for the synthesis and purification.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a monoterpene ester with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The growing body of evidence for its biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties, suggests its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural compound.

References

(-)-Myrtenyl Acetate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester recognized for its characteristic fresh, woody, and pine-like fragrance. Beyond its aromatic profile, this natural compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and sedative effects. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and analytical methodologies for (-)-myrtenyl acetate, aimed at supporting research and development endeavors.

Natural Sources and Occurrence

This compound is found in the essential oils of a variety of plant species. The most significant sources include common myrtle (Myrtus communis) and valerian (Valeriana officinalis). It is also found in other plants such as buchu, peppermint, juniper, chamomile, citrus fruits, ginger, thyme, and the resin of the Canary tree (Canarium indicum). The concentration of this compound can vary considerably depending on the plant's geographic origin, harvest time, and the specific part of the plant used for extraction.

Quantitative Data of this compound in Natural Sources

The following table summarizes the quantitative data on the occurrence of this compound in various natural sources as reported in scientific literature.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compound (%)Reference(s)
Myrtus communisLeavesHydrodistillationGC-MS5.4 - 21.6[1]
Myrtus communisLeavesHydrodistillationGC-MS24.12[2][3]
Myrtus communisLeavesHydrodistillationGC-MS32.90 - 35.90[4]
Myrtus communisLeavesHydrodistillationGC-MS57.58[4]
Myrtus communisBerries (White)HydrodistillationGC-MS20.3[5]
Myrtus communisBerriesHydrodistillationGC-MS6.6[5]
Myrtus communisFruitHydrodistillationGC-MS12.2 - 33.2[5]
Myrtus communisUnripe FruitHydrodistillationGC-MS33.0[4]
Myrtus communisRipe FruitHydrodistillationGC-MS0.1[4]
Valeriana officinalisRootHydrodistillationGC-MS2.0 - 7.2[6][7]
Valeriana officinalisRootHydrodistillationGC-MS3.90[8]
Valeriana officinalisRootHydrodistillationGC-MS3.38 - 6.77[9]
Canarium indicumSap/ResinNot SpecifiedGC-MSPresent (qualitative)[10]

Experimental Protocols

Extraction of Essential Oil via Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, such as the leaves of Myrtus communis, using a Clevenger-type apparatus.

Materials:

  • Fresh or dried plant material (e.g., myrtle leaves)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Weigh a known quantity of the plant material. If using fresh leaves, they can be used whole or coarsely chopped. Dried material may be used as is or lightly ground to increase surface area.

  • Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the material completely.

  • Distillation: Attach the flask to the Clevenger apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil and the steam will pass through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will cool and condense back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus. As the essential oil is typically less dense than water, it will form a layer on top of the hydrosol (distilled water).

  • Extraction Duration: Continue the hydrodistillation for a period of 2 to 4 hours, or until there is no further increase in the volume of collected essential oil.

  • Oil Separation and Drying: Carefully collect the separated essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to stand for a few minutes, and then decant or filter the dried oil.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[11]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the qualitative and quantitative analysis of this compound in essential oil samples.

Materials and Equipment:

  • Essential oil sample

  • Volatile solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Autosampler or manual syringe

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil sample in a suitable volatile solvent (e.g., 1 µL of oil in 1 mL of hexane).

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C. A split injection mode is typically used to prevent column overloading.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.

    • Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from approximately 40 to 500 amu.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: The GC separates the individual components of the essential oil based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The instrument's software records the retention time and the mass spectrum of each component.

  • Component Identification: The identification of this compound is achieved by comparing its recorded mass spectrum with the spectra available in the mass spectral library (e.g., NIST). The retention index can also be used for confirmation by comparing it with literature values.

  • Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of the compound in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds.[2][12][13]

Biological Activities and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the known biological activities of its precursor, myrtenol, and other related monoterpenes provide insights into its potential mechanisms of action.

Potential Anti-Inflammatory Signaling Pathway

Myrtenol has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares similar mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Myrtenyl_Acetate (-)-Myrtenyl acetate Myrtenyl_Acetate->IKK Inhibits? Myrtenyl_Acetate->NFκB Inhibits Translocation?

Figure 1: Potential anti-inflammatory mechanism of this compound via the NF-κB pathway.

Potential Sedative/Anxiolytic Signaling Pathway

The sedative and anxiolytic properties of some monoterpenes are thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

sedative_pathway cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition/Sedation) Chloride_Channel->Neuronal_Inhibition Cl- Influx leads to Myrtenyl_Acetate (-)-Myrtenyl acetate Myrtenyl_Acetate->GABA_A_Receptor Positive Allosteric Modulation?

Figure 2: Postulated mechanism of sedative action of this compound at the GABA-A receptor.

Biosynthesis of this compound

This compound is a monoterpene, a class of secondary metabolites synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

biosynthesis_pathway Glyceraldehyde_3_P Glyceraldehyde-3-phosphate MEP_Pathway MEP Pathway Glyceraldehyde_3_P->MEP_Pathway Pyruvate Pyruvate Pyruvate->MEP_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_Pathway->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Monoterpene_Synthase Monoterpene Synthase GPP->Monoterpene_Synthase Myrtenol (-)-Myrtenol Monoterpene_Synthase->Myrtenol AAT Alcohol Acetyltransferase (AAT) Myrtenol->AAT Myrtenyl_Acetate This compound AAT->Myrtenyl_Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAT

Figure 3: Biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound is a naturally occurring monoterpenoid with significant presence in the essential oils of Myrtus communis and Valeriana officinalis. Its isolation and quantification are reliably achieved through hydrodistillation followed by GC-MS analysis. While further research is needed to fully elucidate its specific molecular mechanisms, the known anti-inflammatory and sedative properties of related compounds suggest potential interactions with the NF-κB and GABAergic signaling pathways. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this compound.

References

Biological Activities of (-)-Myrtenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297), a monoterpene ester found in various essential oils, notably from the Myrtus genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of (-)-myrtenyl acetate, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development. While data on the pure compound is limited, this guide consolidates findings from studies on essential oils rich in this compound to provide a foundational understanding of its potential biological activities.

Introduction

This compound is a bicyclic monoterpenoid and a significant constituent of the essential oil of Myrtle (Myrtus communis L.). It is recognized for its characteristic pleasant aroma and is used in the fragrance and food industries. Beyond its aromatic properties, emerging research suggests that this compound possesses a range of biological activities that are of therapeutic interest. This guide will delve into the scientific evidence supporting these activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of essential oils containing this compound. It is important to note that the biological effects of essential oils are the result of the synergistic or antagonistic interactions of their various components. Therefore, the activities listed below cannot be solely attributed to this compound.

Table 1: Antioxidant Activity of Essential Oils Containing this compound
Essential Oil SourceThis compound Content (%)AssayIC50 ValueReference
Myrtus communis L. (Montenegro, Sample 1)21.6DPPH6.24 mg/mL[1][2]
Myrtus communis L. (Montenegro, Sample 2)5.4DPPH5.99 mg/mL[1][2]
Myrtus communis L. (Turkey)21.42 - 22.26DPPHNot specified, but showed dose-dependent activity[3]
Myrtus communis L. Leaf Extract (Algeria)Not specifiedH2O217.81 ± 3.67 µg/mL[4]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; H2O2: Hydrogen Peroxide Scavenging Assay.

Table 2: Antimicrobial Activity of Essential Oils and Related Compounds
Essential Oil/CompoundTarget MicroorganismAssayMIC ValueReference
Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid)Escherichia coliBroth Microdilution0.03% (v/v)[5]
Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid)Candida albicansBroth Microdilution0.03% (v/v)[5]
Vetiver OilStaphylococcus aureusBroth Microdilution0.008% (v/v)[5]
Lavender Oil (contains α-terpinyl acetate)Staphylococcus aureus ATCC 25923Agar Well Diffusion-[6]
Lavender Oil (contains α-terpinyl acetate)Escherichia coli ATCC 25922Agar Well Diffusion-[6]

MIC: Minimum Inhibitory Concentration. Data for pure this compound is limited; therefore, data for essential oils with related monoterpenoids are presented for context.

Table 3: Anticancer Activity of Related Monoterpenes and Essential Oils
Compound/Essential OilCancer Cell LineAssayIC50 ValueReference
Myrtenal (B1677600)Caco-2 (Colon)MTT< 25 µMNot specified in snippet
MyrtenalA2780 (Ovarian)MTT< 50 µMNot specified in snippet
MyrtenalMCF-7 (Breast)MTT< 100 µMNot specified in snippet
MyrtenalLNCaP (Prostate)MTT> 50 µMNot specified in snippet
Myrcia splendens Essential OilA549 (Lung)MTT< 20 µg/mL[7]
Tagetes erecta Essential OilB16F10 (Melanoma)XTT7.47 ± 1.08 µg/ml[8]
Tagetes erecta Essential OilHT29 (Colon)XTT6.93 ± 0.77 µg/ml[8]

IC50: Half-maximal inhibitory concentration. Data for pure this compound is limited; therefore, data for the related compound myrtenal and various essential oils are presented.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of natural compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Control: A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin (B115843) can aid in the visualization of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle control. % Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Protocol:

  • Animals: Use adult male Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound).

  • Drug Administration: Administer the test compound or standard drug (usually intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Signaling Pathways

The biological activities of natural compounds like this compound are often mediated through the modulation of key cellular signaling pathways. Based on the observed anti-inflammatory and anticancer activities of related compounds, the following pathways are likely to be involved.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Anti_inflammatory_Pathway cluster_NFkB cluster_Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB->Pro_inflammatory_Genes activates transcription Myrtenyl_Acetate This compound Myrtenyl_Acetate->IKK inhibits MAPK MAPK (p38, JNK, ERK) Myrtenyl_Acetate->MAPK inhibits MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory_Genes activates transcription Apoptosis_Pathway Myrtenyl_Acetate This compound ROS ↑ ROS Production Myrtenyl_Acetate->ROS Bax Bax (Pro-apoptotic) Myrtenyl_Acetate->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Myrtenyl_Acetate->Bcl2 downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Olfactory Properties and Aroma Profile of (-)-Myrtenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpene ester recognized for its significant contribution to the aroma of various essential oils. Its characteristic scent profile makes it a valuable ingredient in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and relevant analytical methodologies for (-)-Myrtenyl acetate, tailored for a scientific audience.

Olfactory Properties and Aroma Profile

This compound possesses a complex and multifaceted aroma profile. It is primarily characterized by its fresh, woody, and pine-like notes, complemented by herbal and camphoraceous undertones. Additionally, a subtle fruity and floral character is often attributed to this molecule.

Qualitative Aroma Description

The aroma of this compound is consistently described in the literature with the following descriptors:

  • Primary Notes: Woody, Piney, Herbal, Camphoraceous

  • Secondary Notes: Fruity, Floral (Violet-like), Sweet, Spicy, Resinous[1][2][3][4][5]

This combination of scent characteristics allows this compound to impart a natural and refreshing quality to fragrance and flavor compositions. It is frequently utilized to enhance green, woody, and citrus accords in perfumery[1].

Quantitative Olfactory Data

A critical aspect of characterizing an aroma compound is its odor threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. Despite a comprehensive review of scientific literature, a specific odor detection threshold or Flavor Dilution (FD) factor for this compound could not be located. Such data is typically determined through sensory panel evaluations using techniques like Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA). While a "Threshold of Concern" has been established for safety assessments, this value is based on toxicological considerations and does not represent a sensory threshold[6]. The recommended usage level in food applications ranges from 100 ppb to 50 ppm[5].

The following table summarizes the key olfactory and physicochemical properties of this compound.

PropertyDescriptionReferences
Aroma Profile Woody, Piney, Herbal, Camphoraceous, Fruity, Floral[1][2][3][4][5]
Natural Occurrence Myrtle (Myrtus communis), Peppermint, Buchu[5][7]
Molecular Formula C₁₂H₁₈O₂[8]
Molecular Weight 194.27 g/mol [8]
CAS Number 1079-01-2[8]

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. The following is a detailed methodology for the GC-O analysis of this compound, synthesized from established protocols for aroma compounds.

Objective

To identify and characterize the aroma profile of this compound in a sample matrix (e.g., essential oil, fragrance mixture) and to determine the relative odor intensity of the compound.

Materials and Equipment
  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP) or "sniff port"

  • Humidified air supply for the ODP

  • Fused silica (B1680970) capillary column (e.g., DB-5, DB-WAX)

  • High-purity helium as carrier gas

  • This compound standard (for identification)

  • Sample containing this compound

  • Appropriate solvents for sample dilution (e.g., ethanol, dichloromethane)

  • Syringes for sample injection

  • Trained sensory panelists (assessors)

Methodology
  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent.

    • Dilute the sample containing this compound to an appropriate concentration for GC analysis. For Aroma Extract Dilution Analysis (AEDA), a serial dilution of the sample is prepared (e.g., 1:2, 1:4, 1:8, etc.).

  • GC-MS/FID-O Instrumentation Setup:

    • Install a capillary column suitable for the analysis of monoterpenes. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used depending on the sample matrix.

    • Connect the column outlet to a splitter that divides the effluent between the chemical detector (MS or FID) and the ODP. A split ratio of 1:1 is common.

    • Set the GC oven temperature program. A typical program for monoterpene analysis starts at a low temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 220-250°C) at a rate of 3-10°C/min.

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • Ensure a supply of humidified air to the ODP to prevent nasal dehydration of the panelists.

  • Data Acquisition:

    • Inject a known volume of the prepared sample into the GC.

    • Simultaneously, a trained panelist sniffs the effluent from the ODP.

    • The panelist records the retention time, duration, and a descriptor for each perceived odor.

    • The chemical detector (MS or FID) records the chromatogram.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks on the chromatogram.

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum (if using MS) with the standard.

    • For AEDA, the highest dilution at which the odor of this compound is still detectable is recorded as its Flavor Dilution (FD) factor. This provides a semi-quantitative measure of its odor potency.

Biosynthesis of this compound Precursor

This compound is biosynthetically derived from its corresponding alcohol, (-)-myrtenol. Myrtenol, in turn, is formed from the monoterpene (-)-α-pinene, a major constituent of many plant essential oils. The biosynthesis of α-pinene proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is the universal precursor to all monoterpenes.

The following diagram illustrates the key steps in the biosynthesis of (-)-α-pinene, the precursor to (-)-myrtenol.

Biosynthesis_of_Myrtenyl_Acetate_Precursor Biosynthetic Pathway of (-)-α-Pinene MVA_MEP Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA_MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP LPP Linalyl Pyrophosphate GPP->LPP Pinene_Synthase (-)-α-Pinene Synthase LPP->Pinene_Synthase alpha_Pinene (-)-α-Pinene Pinene_Synthase->alpha_Pinene P450 Cytochrome P450 Monooxygenase alpha_Pinene->P450 Myrtenol (-)-Myrtenol P450->Myrtenol AAT Alcohol Acyltransferase (AAT) Myrtenol->AAT Myrtenyl_Acetate This compound AAT->Myrtenyl_Acetate

Caption: Biosynthesis of this compound from GPP.

Conclusion

This compound is a significant aroma compound with a desirable woody, pine-like, and herbal scent profile. While its qualitative olfactory characteristics are well-documented, a specific odor detection threshold remains to be established in the scientific literature. The detailed Gas Chromatography-Olfactometry protocol provided herein offers a robust methodology for the sensory analysis of this compound. Further research focusing on the determination of its odor threshold and Flavor Dilution factor would be valuable for a more complete quantitative understanding of its contribution to aroma. The elucidated biosynthetic pathway of its precursor provides essential context for researchers in natural product chemistry and biotechnology.

References

An In-Depth Technical Guide on the Solubility of (-)-Myrtenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester with applications in the fragrance and flavor industries.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and quality control. This guide provides an overview of the known solubility characteristics of (-)-myrtenyl acetate, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in this area.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As a lipophilic ester, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in polar solvents like water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
Appearance Colorless mobile liquid[2]
Density 0.991 g/mL at 25 °C[1]
Boiling Point 134-135 °C at 38 mmHg[1]
Flash Point 98 °C (closed cup)[1]
Refractive Index n20/D 1.472[1]
Water Solubility 26.12 mg/L at 25 °C (estimated)[3]
logP (o/w) 3.379 (estimated)[3]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and data for similar terpene derivatives provide valuable insights.

Table 2: Solubility of this compound and Structurally Related Terpenes

SolventThis compoundOther Terpene Derivatives (e.g., α-pinene, limonene)Reference
Ethanol Miscible at room temperatureSoluble[2][4]
Propylene Glycol SolubleSoluble in ester essential oils[2]
Triacetin SolubleNot specified[2][4]
Chloroform Highly Soluble (predicted)Highly Soluble[5]
1,4-Dioxane Highly Soluble (predicted)Highly Soluble[5]
Tetrahydrofuran (THF) Highly Soluble (predicted)Highly Soluble[5]
Dimethyl Sulfoxide (DMSO) Highly Soluble (predicted)Highly Soluble[5]

Note: The high solubility in chloroform, 1,4-dioxane, THF, and DMSO is based on the general solubility of synthesized biobased terpene derivatives.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6] This protocol can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solute should be visible to ensure saturation.[6]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solute to settle. Centrifugation can be used to facilitate this separation.[6]

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[6][7]

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[6]

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC or GC.[6][7] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

3.3. Calculation The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

  • C is the concentration of the diluted solution determined from the calibration curve (g/L).

  • DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration (24-72h at constant T) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Collection & Filtration C->D E Dilution D->E F Quantification (HPLC/GC) E->F G Data Analysis & Solubility Calculation F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar ester, will exhibit higher solubility in solvents with similar polarity.[8][9]

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[8] However, the quantitative effect needs to be determined experimentally for each solvent system.

  • Solvent-Solute Interactions: Specific interactions such as hydrogen bonding (though this compound is a hydrogen bond acceptor) and van der Waals forces play a significant role.[10]

Conclusion

While comprehensive quantitative data on the solubility of this compound is sparse in public literature, its chemical nature as a lipophilic ester suggests high solubility in a range of nonpolar to moderately polar organic solvents. For drug development and formulation, precise solubility determination is crucial. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to generate reliable solubility data for their specific applications. This foundational data is essential for the successful formulation and application of this compound in various scientific and industrial fields.

References

Spectroscopic Profile of (-)-Myrtenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid, (-)-myrtenyl acetate (B1210297). The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document presents a summary of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

Molecular and Physical Properties

(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental properties:

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol [1][2]
CAS Number 1079-01-2[1]
Appearance Colorless liquid with a pleasant, sweet-herbaceous odor[2][3]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with the structure of a bicyclic monoterpene acetate.

Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate

m/zProposed FragmentRelative Intensity
194[M]⁺ (Molecular Ion)Low
134[M - CH₃COOH]⁺High
119[C₉H₁₁]⁺Moderate
93[C₇H₉]⁺High (Base Peak)
43[CH₃CO]⁺High

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the presence of an ester functional group and the hydrocarbon backbone.

Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950 - 2850C-H (Alkyl)Stretch
~1740C=O (Ester)Stretch
~1240C-O (Ester)Stretch
~1640C=C (Alkene)Stretch

Note: These are typical values for esters and terpenoids. Specific peak values for this compound may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinylic H5.0 - 5.5m
-CH₂-O-4.0 - 4.5m
Allylic H2.0 - 2.5m
-C(O)CH₃1.9 - 2.1s
Bridgehead H1.8 - 2.2m
Ring CH₂1.0 - 2.0m
Gem-dimethyl CH₃0.8 - 1.3s

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Ester)170 - 172
Vinylic C120 - 145
-CH₂-O-65 - 70
C(CH₃)₂35 - 45
Ring C20 - 50
-C(O)CH₃20 - 22
Gem-dimethyl C20 - 30

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.

  • Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS).[4]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.

    • The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in myrtenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_GCMS Dilute in Hexane Sample->Prep_GCMS Prep_FTIR Neat Liquid Sample->Prep_FTIR NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS Instrument Prep_GCMS->GCMS FTIR FTIR Spectrometer Prep_FTIR->FTIR Data_NMR 1H, 13C, 2D NMR Spectra NMR->Data_NMR Data_GCMS Mass Spectrum & Retention Time GCMS->Data_GCMS Data_FTIR IR Spectrum FTIR->Data_FTIR Structure Confirm Structure of This compound Data_NMR->Structure Data_GCMS->Structure Data_FTIR->Structure

Caption: Workflow for Spectroscopic Analysis.

References

(-)-Myrtenyl acetate and its role as a plant volatile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Myrtenyl Acetate (B1210297) as a Plant Volatile

Introduction

(-)-Myrtenyl acetate is a bicyclic monoterpenoid ester, an organic compound naturally occurring in a variety of plants.[1] As a volatile organic compound (VOC), it plays a significant role in the chemical ecology of plants, mediating interactions with the surrounding environment. It is recognized by its characteristic fresh, woody, and pine-like fragrance with herbal and camphoraceous undertones.[2] This compound is a key component of the essential oils of numerous species, particularly within the Myrtaceae family.[3][4]

This technical guide provides a comprehensive overview of this compound, consolidating data on its physicochemical properties, natural occurrence, biosynthesis, and biological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of this important plant volatile.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[5] Its properties are summarized below, compiled from various chemical databases and suppliers.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈O₂[6][7]
Molecular Weight 194.27 g/mol [6][8]
CAS Number 36203-31-3 (for (-)-isomer)[8]
Appearance Colorless to pale yellow clear liquid[5]
Odor Profile Herbaceous, floral, pine-like, woody, with camphoraceous undertones[2][8]
Boiling Point 134-135 °C at 38 mmHg; 243.24 °C at 760 mmHg (est.)[5][8]
Density 0.991 g/mL at 25 °C[8]
Refractive Index n20/D 1.472[8]
Optical Activity [α]20/D -47°, neat[8]
Flash Point 98 °C (208.4 °F) - closed cup[5][8]
Solubility Soluble in ethanol, triacetin, propylene; Water: 26.12 mg/L @ 25 °C (est.)[5][7]
LogP (o/w) 3.379 (est.)[5]
Vapor Pressure 0.032 mmHg @ 25.00 °C (est.)[5]

Natural Occurrence and Biosynthesis

Occurrence in the Plant Kingdom

This compound is a constituent of the essential oils of many plant species. Its concentration can vary significantly based on the plant's origin, developmental stage, and the specific part of the plant being analyzed (leaves, berries, etc.).[9]

Plant SpeciesFamilyPlant Part(s)Concentration (% of Essential Oil)Reference(s)
Myrtus communis (Myrtle)MyrtaceaeLeaves6.6% - 24.8%[9][10]
Myrtus communis (Myrtle)MyrtaceaeBerries6.6%[9]
Tanacetum vulgare (Tansy)AsteraceaeInflorescence0.5% - 3.8%[11]
Agrimonia aitchisoniiRosaceae-3.14% - 4.6%[12]
Artemisia annuaAsteraceae-Reported as present[6]
PeppermintLamiaceae-Reported as present[13]
Biosynthesis Pathway

Myrtenyl acetate is a monoterpenoid derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

In plants, myrtenyl acetate biosynthesis is closely linked to α-pinene metabolism.[14] The bicyclic olefin α-pinene is hydroxylated to form myrtenol, which is then acetylated to yield myrtenyl acetate.[14]

G Simplified Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) GPP->i1 aPinene α-Pinene aPinene->i2 Myrtenol Myrtenol Myrtenol->i3 MyrtenylAcetate This compound i1->aPinene α-pinene synthase i2->Myrtenol Hydroxylation i3->MyrtenylAcetate Acetylation

Caption: Proposed biosynthetic pathway from Geranyl Pyrophosphate to this compound.

Role as a Plant Volatile

Ecological Role: Plant-Insect Interactions

Plant volatiles are crucial for mediating interactions with insects. These chemical signals can attract pollinators or repel herbivores. While specific behavioral responses of insects to pure this compound are not extensively detailed in the provided literature, its presence in floral and herbaceous scents suggests a role in the plant's chemical communication profile.[8][15] The detection of such volatiles by insects involves a sophisticated olfactory system.

The general mechanism of insect olfaction provides a framework for understanding how this compound is perceived. Volatiles enter pores on the insect's antennae, bind to receptors on olfactory receptor neurons (ORNs), and trigger a neural signal that is processed in the brain, leading to a behavioral response.[16][17]

G General Insect Olfactory Pathway cluster_env Environment cluster_antenna Insect Antenna cluster_brain Insect Brain Volatile This compound (Odorant) Sensillum Sensillum Pore Volatile->Sensillum Diffusion ORN Olfactory Receptor Neuron (ORN) Sensillum->ORN Receptor Binding AL Antennal Lobe ORN->AL Signal Transduction HigherCenters Higher Brain Centers AL->HigherCenters Signal Processing Behavior Behavioral Response (e.g., Attraction/Repulsion) HigherCenters->Behavior Decision

Caption: Logical workflow of odorant perception in insects.

Biological Activity: Antimicrobial Properties

Essential oils rich in myrtenyl acetate, particularly from Myrtus communis, have demonstrated significant antimicrobial activity.[10][18] This activity is often attributed to the synergistic effects of the oil's various components, including myrtenyl acetate, 1,8-cineole, α-pinene, and linalool.[10] These oils have shown efficacy against both Gram-positive and Gram-negative bacteria and can inhibit the formation of biofilms, which are communities of microbes resistant to conventional treatments.[10]

For instance, M. communis essential oil was found to inhibit Staphylococcus aureus biofilm by 42.1% at a concentration of 0.4 mg/ml.[10] The essential oil and its primary constituents are considered potential agents against pathogenic species like E. coli, P. aeruginosa, L. monocytogenes, and S. aureus.[10]

Key Experimental Protocols

The study of this compound and other plant volatiles involves a standard set of experimental procedures for extraction, identification, and bioactivity assessment.

General Experimental Workflow

The overall process begins with the collection of plant material, followed by extraction of the essential oil, chemical analysis to determine its composition, and finally, biological assays to test for specific activities.

G Workflow for Volatile Analysis and Bioactivity Testing Plant Plant Material (e.g., Leaves, Berries) Extraction Essential Oil Extraction (e.g., Hydrodistillation) Plant->Extraction Oil Crude Essential Oil Extraction->Oil Analysis Chemical Analysis (GC-MS) Oil->Analysis Bioassay Biological Assays (e.g., Antimicrobial, Antibiofilm) Oil->Bioassay Composition Chemical Composition Data (% Myrtenyl Acetate, etc.) Analysis->Composition Activity Bioactivity Data (MIC, Inhibition %, etc.) Bioassay->Activity

Caption: Standard experimental workflow from plant material to data analysis.

Protocol for Essential Oil Extraction
  • Method: Hydrodistillation using a Clevenger-type apparatus.[4]

  • Procedure:

    • Fresh or air-dried plant material (e.g., leaves) is collected and weighed.

    • The material is placed in a round-bottom flask with a sufficient volume of distilled water.

    • The flask is connected to a Clevenger apparatus and a condenser.

    • The water is heated to boiling, and the resulting steam carries the volatile oils from the plant material.

    • The steam and oil vapor mixture travels into the condenser, where it cools and liquefies.

    • The oil, being less dense than water, separates and collects in the calibrated tube of the Clevenger apparatus.

    • The distillation process is typically run for 3-4 hours or until no more oil is collected.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperatures (e.g., 4°C) until analysis.

Protocol for Chemical Analysis
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][19]

  • Procedure:

    • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane). A standard mixture of n-alkanes (e.g., C8–C40) is prepared for the calculation of Retention Indices (RI).[19]

    • GC Separation: The diluted sample is injected into the GC system. The GC is equipped with a capillary column (e.g., ZB-5MS, HP-5MS). The oven temperature is programmed to increase gradually (e.g., starting at 60°C, ramping to 240°C) to separate the individual components of the oil based on their boiling points and polarity.[19]

    • MS Detection: As components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio.

    • Component Identification: The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley). Identification is confirmed by comparing the calculated Retention Index (RI) of the compound with literature values.[19]

    • Quantification: The relative percentage of each component is calculated based on the peak area in the total ion chromatogram (TIC).[19]

Protocol for Antimicrobial Activity (Microdilution Assay)
  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][20]

  • Procedure:

    • Preparation: A 96-well microtiter plate is used. Bacterial or fungal strains are cultured overnight and then diluted to a standard concentration (e.g., 0.5 McFarland standard).

    • Serial Dilution: The essential oil (or pure myrtenyl acetate) is serially diluted in a suitable broth medium directly in the wells of the microtiter plate.

    • Inoculation: A standardized volume of the microbial suspension is added to each well.

    • Controls: Positive (broth + microbes, no test compound) and negative (broth only) controls are included on each plate.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is defined as the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Directions

This compound is a significant plant volatile with a well-defined chemical profile and a notable presence in the essential oils of commercially and medicinally important plants. Its role as a fragrance and flavor agent is well-established, and emerging research highlights its potential as an antimicrobial and antibiofilm agent.

While its biosynthesis from the monoterpene pathway is understood in principle, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved. The most significant knowledge gap lies in its precise ecological functions. Future studies should focus on:

  • Behavioral Assays: Investigating the specific attractive or repellent effects of pure this compound on various insect species, including pollinators and herbivores.

  • Synergistic Effects: Quantifying the synergistic or antagonistic effects of this compound when combined with other major components of essential oils to better understand its contribution to overall bioactivity.

  • Mechanism of Action: Exploring the molecular mechanisms by which it exerts its antimicrobial effects, which could support its development as a novel therapeutic or preservative agent.

A deeper understanding of these areas will enhance the potential applications of this compound in agriculture, food science, and medicine.

References

An In-Depth Technical Guide to (-)-Myrtenyl Acetate: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297), a bicyclic monoterpenoid ester, is a naturally occurring chiral molecule found in a variety of aromatic plants. Historically significant in the fragrance and flavor industries, it is now garnering attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of (-)-Myrtenyl acetate, with a focus on detailed experimental protocols and the underlying molecular mechanisms of its action.

Discovery and Historical Context

The historical significance of this compound is also tied to the work of the German essential oil company Schimmel & Co. (later Miltitz AG). Their semi-annual reports, published from the late 19th century onwards, were instrumental in disseminating scientific knowledge about the composition and properties of essential oils and their components to the burgeoning fragrance and flavor industries. These reports likely contained some of the earliest detailed descriptions of myrtenyl acetate's sensory characteristics and its presence in various botanical sources.

Initially valued for its pleasant, herbaceous, and somewhat fruity aroma, myrtenyl acetate became a component in perfumery and flavor compositions.[1] Its natural occurrence in plants with a long history of use in traditional medicine, such as myrtle, also hinted at potential biological activities, which have become the focus of modern scientific investigation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂[2]
Molecular Weight 194.27 g/mol [2]
CAS Number 1079-01-2[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 243.24 °C @ 760 mmHg (est.)[3]
Specific Gravity 0.98700 to 0.99600 @ 25 °C[4]
Refractive Index 1.47000 to 1.47700 @ 20 °C[4]
Optical Rotation -45.00 to -47.00[5]
Flash Point 208 °F (97.8 °C) (est.)[3]
Solubility Soluble in water, 26.12 mg/L @ 25 °C (est.)[3]
logP (o/w) 3.379 (est.)[3]

Experimental Protocols

Isolation of this compound from Myrtus communis by Hydrodistillation

This protocol describes a typical laboratory-scale hydrodistillation for the extraction of essential oil rich in this compound from myrtle leaves.

Materials and Equipment:

  • Fresh or dried leaves of Myrtus communis

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Condenser with circulating cold water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Preparation of Plant Material: Weigh approximately 200 g of air-dried myrtle leaves. The leaves can be used whole or coarsely powdered to increase the surface area for extraction.

  • Apparatus Setup: Place the plant material into the 2 L round-bottom flask. Add distilled water until the flask is about two-thirds full, ensuring the plant material is fully submerged.

  • Hydrodistillation: Connect the flask to the Clevenger-type apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will cool and liquefy. The condensed liquid (a mixture of water and essential oil) will collect in the graduated tube of the Clevenger apparatus.

  • Separation: As the essential oil is less dense than water, it will form a layer on top of the aqueous phase. Continue the distillation for approximately 3-4 hours, or until no more oil is collected.

  • Drying and Storage: Carefully collect the essential oil from the Clevenger apparatus using a pipette or by draining the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4 °C until further analysis.

  • Analysis: The chemical composition of the essential oil, including the percentage of this compound, can be determined using GC-MS.

Synthesis of this compound from (-)-Myrtenol

This protocol outlines a general method for the synthesis of this compound via the esterification of (-)-Myrtenol.

Materials and Equipment:

  • (-)-Myrtenol

  • Acetic anhydride (B1165640)

  • Pyridine (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (-)-Myrtenol in a suitable solvent such as diethyl ether. Add a slight excess of acetic anhydride and a catalytic amount of pyridine.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by comparing its optical rotation with the literature values.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, including anti-inflammatory, analgesic, sedative, and neuroprotective properties.[6] While the precise molecular mechanisms for many of these effects are still under investigation, its structural similarity to other well-studied monoterpenoids provides clues to its potential modes of action.

Acetylcholinesterase Inhibition

One of the investigated activities of compounds structurally related to myrtenyl acetate is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. While the direct inhibitory activity of myrtenyl acetate on AChE is not as extensively studied as its parent alcohol, myrtenol, or the corresponding aldehyde, myrtenal, it is plausible that it contributes to the overall neuroprotective effects observed with essential oils containing this compound.

The following diagram illustrates the general mechanism of acetylcholinesterase action and its inhibition, which may be relevant to the activity of this compound.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.
Anti-inflammatory Activity

The anti-inflammatory properties of many monoterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound's effect on the NF-κB pathway is still emerging, it is a plausible mechanism for its observed anti-inflammatory effects.

The diagram below depicts a simplified overview of the NF-κB signaling pathway and a hypothetical point of intervention for an anti-inflammatory compound like this compound.

NFkB_Pathway cluster_cellular Inflammatory Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds to Myrtenyl_Acetate This compound (Hypothesized) Myrtenyl_Acetate->IKK Inhibits? Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes

Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This compound, a molecule with a rich history in the study of natural products, continues to be a subject of scientific interest. From its early characterization in the essential oil of myrtle to its current investigation for potential therapeutic applications, this monoterpenoid ester exemplifies the value of natural products in drug discovery and development. The detailed protocols and compiled data in this guide are intended to support further research into the fascinating chemistry and biology of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for the development of novel therapeutic agents.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (-)-Myrtenyl Acetate via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297), a chiral monoterpene ester, is a valuable compound in the fragrance and pharmaceutical industries. Its specific stereochemistry is crucial for its biological activity and olfactory properties. This application note provides a detailed protocol for the enantioselective synthesis of (-)-myrtenyl acetate through the enzymatic kinetic resolution of racemic myrtenol (B1201748). This method utilizes a lipase (B570770) to selectively acylate the (+)-enantiomer of myrtenol, allowing for the separation of the unreacted (-)-myrtenol (B191924), which can then be acetylated to yield the desired this compound. This approach is advantageous due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often stereospecific. (-)-Myrtenol and its derivatives, including this compound, have garnered interest for their potential therapeutic properties, including anxiolytic-like effects. The enantioselective synthesis of this compound is therefore of significant importance. Among the various asymmetric synthesis strategies, enzymatic kinetic resolution offers a practical and efficient method for obtaining enantiomerically enriched chiral molecules.

This protocol focuses on the use of lipases, which are widely employed as biocatalysts in organic synthesis due to their stereoselectivity, stability in organic solvents, and broad substrate specificity.[1][2] The kinetic resolution of racemic myrtenol involves the selective acylation of one enantiomer by the lipase, leaving the other enantiomer unreacted. Subsequent separation allows for the isolation of the desired enantiomer.

Data Presentation

The efficiency of enzymatic kinetic resolutions is primarily evaluated based on the enantiomeric excess (e.e.) of the product and the substrate, as well as the conversion percentage. The following table summarizes representative quantitative data for lipase-catalyzed kinetic resolutions of various chiral alcohols, which are analogous to the resolution of myrtenol.

CatalystSubstrateAcyl DonorSolventTime (h)Conversion (%)Product e.e. (%)Ref.
Novozym® 435(±)-1-PhenylethanolVinyl AcetateToluene6>9699[3]
Lipase PS-D(±)-1-Benzyl-5-hydroxy-1,5-dihydropyrrol-2-oneVinyl Acetate1,4-Dioxane4849>99[1]
Im-LipG9(±)-1-Phenylethyl acetate- (Hydrolysis)-6016>95[4]
Lipase B from Candida antarctica(±)-KetorolacOctanol-3055>99[5]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Myrtenol

This protocol describes the lipase-catalyzed enantioselective acylation of racemic myrtenol. Novozym® 435, an immobilized form of Candida antarctica lipase B, is a commonly used and effective catalyst for this type of reaction.[1][2]

Materials:

  • (±)-Myrtenol

  • Novozym® 435 (or other suitable lipase)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, hexane (B92381), or methyl tert-butyl ether)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • To a dry flask, add (±)-myrtenol (1.0 equivalent).

  • Dissolve the myrtenol in a suitable anhydrous organic solvent (e.g., toluene).

  • Add Novozym® 435 (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 equivalents) as the acyl donor. Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-45 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction reaches approximately 50% conversion, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of (+)-myrtenyl acetate and unreacted (-)-myrtenol is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Acetylation of (-)-Myrtenol

This protocol describes the chemical acetylation of the enantiomerically enriched (-)-myrtenol obtained from the kinetic resolution.

Materials:

  • (-)-Myrtenol (from Protocol 1)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) or another suitable base

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous copper sulfate solution (to remove pyridine)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the enantiomerically enriched (-)-myrtenol in anhydrous dichloromethane.

  • Add pyridine (1.2-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1-1.3 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous copper sulfate solution (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the synthesized this compound is determined by enantioselective gas chromatography (GC).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin).[6]

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject the sample into the GC.

  • Run a suitable temperature program to achieve baseline separation of the enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enantioselective_Synthesis_Workflow cluster_protocol1 Protocol 1: Enzymatic Kinetic Resolution cluster_protocol2 Protocol 2: Acetylation cluster_protocol3 Protocol 3: Analysis racemic_myrtenol (±)-Myrtenol kinetic_resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_myrtenol->kinetic_resolution mixture Mixture: (+)-Myrtenyl Acetate (-)-Myrtenol kinetic_resolution->mixture separation Chromatographic Separation mixture->separation plus_acetate (+)-Myrtenyl Acetate separation->plus_acetate Product minus_myrtenol (-)-Myrtenol separation->minus_myrtenol Unreacted Substrate acetylation Chemical Acetylation (Acetic Anhydride, Pyridine) minus_myrtenol->acetylation minus_acetate This compound acetylation->minus_acetate analysis Enantioselective GC Analysis minus_acetate->analysis ee_determination e.e. Determination analysis->ee_determination

Caption: Workflow for the enantioselective synthesis of this compound.

Enzymatic_Kinetic_Resolution racemic_myrtenol (±)-Myrtenol ((+)-Myrtenol + (-)-Myrtenol) lipase Lipase (e.g., Novozym® 435) racemic_myrtenol->lipase Substrate plus_myrtenyl_acetate (+)-Myrtenyl Acetate lipase->plus_myrtenyl_acetate Fast Reaction minus_myrtenol (-)-Myrtenol (Unreacted) lipase->minus_myrtenol Slow/No Reaction vinyl_acetate Vinyl Acetate vinyl_acetate->lipase Acyl Donor

Caption: Principle of enzymatic kinetic resolution of racemic myrtenol.

References

Application Note and Protocol for the Quantification of (-)-Myrtenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in the essential oils of various plants, including pine and mint species. It is recognized for its characteristic fragrance and has garnered interest for its potential pharmacological activities. Accurate and precise quantification of (-)-myrtenyl acetate in different matrices, such as plant extracts, essential oils, and pharmaceutical formulations, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1]

Principle

This method utilizes GC-MS to separate, identify, and quantify this compound. The sample is first vaporized and introduced into a gas chromatograph, where the components are separated based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for the identification of this compound. For quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte.

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): n-Tridecane or other suitable non-interfering compound (≥99% purity)[2]

  • Sample Matrix: Essential oil, plant extract, or pharmaceutical formulation containing this compound.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with an autosampler for precise injection.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for the separation of terpenes and their derivatives.[1]

  • Injector: Split/splitless injector.

  • MS Detector: Capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Essential Oils: Dilute the essential oil sample with hexane to bring the expected concentration of this compound within the calibration range.[1] A dilution factor of 1:100 or 1:1000 is often a good starting point. Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.

  • For Plant Extracts: An extraction step may be necessary. A common method is solvent extraction with ethyl acetate.[3] The extract can then be diluted with hexane as needed. Add the internal standard to the final diluted sample to a final concentration of 10 µg/mL.

  • For Pharmaceutical Formulations: The preparation will depend on the formulation type (e.g., cream, capsule, solution). Extraction and clean-up steps may be required to remove interfering matrix components. The final extract should be dissolved in hexane, and the internal standard should be added.

GC-MS Operating Conditions

The following are recommended starting conditions and may require optimization for your specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection ModeSplit (split ratio 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp 15 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
MS System
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Data Acquisition
Full Scan Range (for identification)m/z 40-300
SIM Mode (for quantification)See Table 2
Identification and Quantification
  • Identification: Initially, run a standard of this compound in full scan mode to confirm its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST). The molecular weight of myrtenyl acetate is 194.27 g/mol .[4]

  • Quantification in SIM Mode: For quantitative analysis, operate the mass spectrometer in SIM mode. Select a quantifier ion (typically the most abundant and specific fragment ion) and at least one qualifier ion to ensure specificity.

Based on the NIST mass spectrum for myrtenyl acetate, the following ions are recommended for SIM analysis:

Table 2: Proposed SIM Ions for this compound Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound93134151
n-Tridecane (IS)577185

Note: These ions are proposed based on the typical fragmentation of terpene acetates and the mass spectrum of myrtenyl acetate. It is essential to verify these ions and their ratios with a pure standard on your instrument.

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The linearity of the calibration curve should be evaluated using the coefficient of determination (R²), which should ideally be ≥ 0.99.

Method Validation

To ensure the reliability of the method, it should be validated for the following parameters:

  • Linearity: Assessed from the calibration curve over the desired concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Precision: Assessed by replicate injections of a sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of this compound. Accuracy is expressed as the percentage recovery.

Quantitative Data Summary

Table 3: Summary of Quantitative Data for this compound Analysis

ParameterExpected Value/Range
Retention Time (approx.)15 - 20 min (dependent on exact conditions)
Quantifier Ion (m/z)93
Qualifier Ions (m/z)134, 151
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard Stock Stock Solutions Standard->Stock IS Internal Standard (n-Tridecane) IS->Stock Sample Sample Matrix (Essential Oil, Extract, etc.) Sample_Prep Sample Preparation (Dilution/Extraction) Sample->Sample_Prep Cal_Standards Calibration Standards Stock->Cal_Standards GC_MS GC-MS System Cal_Standards->GC_MS Inject Sample_Prep->GC_MS Inject Acquisition Data Acquisition (SIM Mode) GC_MS->Acquisition Integration Peak Integration Acquisition->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the GC-MS quantification of this compound.

Logical Relationship of Quantification

Quantification_Logic Analyte This compound Peak Area (A_analyte) Response_Ratio Response Ratio (A_analyte / A_IS) Analyte->Response_Ratio IS Internal Standard Peak Area (A_IS) IS->Response_Ratio Calibration Calibration Curve y = mx + c Response_Ratio->Calibration Plot against Concentration Concentration Concentration Calculated from Curve Calibration->Concentration Determine Unknown

References

Application Note: Extraction and Quantification of (-)-Myrtenyl Acetate from Myrtus communis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myrtus communis L., commonly known as true myrtle, is an evergreen shrub native to the Mediterranean region, valued for its aromatic and medicinal properties[1][2]. Its leaves and berries are rich in an essential oil containing a diverse array of bioactive molecules[2]. Among these, (-)-Myrtenyl acetate (B1210297), a monoterpene ester, is often a major constituent and is of significant interest for its potential therapeutic applications, including anti-inflammatory and sedative properties[3][4][5]. The concentration of myrtenyl acetate can vary significantly depending on the geographical origin, season of collection, and the specific part of the plant used[1][6][7]. This document provides detailed protocols for the extraction, characterization, and quantification of (-)-Myrtenyl acetate from Myrtus communis.

Quantitative Data Summary

The chemical composition of Myrtus communis essential oil is highly variable. Myrtenyl acetate, α-pinene, 1,8-cineole, and linalool (B1675412) are frequently identified as major components[1][8].

Table 1: Reported Content of this compound and Major Components in Myrtus communis Essential Oil

Plant PartGeographic OriginThis compound (%)Other Major Components (%)Reference
LeavesCorsica (France)57.581,8-cineole (17.82%), α-terpineol (6.82%), Linalool (5.46%)[5]
LeavesSpain32.90 - 35.90α-pinene (8.05-8.18%), 1,8-cineole (15.14-29.89%), Linalool (0.5-8.3%)[5]
LeavesTunisia24.12Linalool (16.73%), Cyclofenchene (10.37%), o-xylene (B151617) (7.85%)[3]
LeavesPortugal24.8Limonene + 1,8-cineole (39.5%), α-pinene (21.5%), Linalool (6.2%)[1]
Berries (White)Tunisia20.3α-pinene (11.1%), Linalool (11.6%), α-terpineol (15.7%)[6]
BerriesCroatia12.2 - 33.21,8-cineole + Limonene (10.9-21.1%), α-pinene (4.0-15.3%)[6]
BerriesPortugal6.6Limonene + 1,8-cineole (25.9%), Linalool (36.5%), α-pinene (9.7%)[1][6]

Table 2: Comparison of Extraction Methods for Myrtus communis Essential Oil

Extraction MethodPlant PartEssential Oil Yield (%)Key ParametersReference
Steam DistillationLeaves/HerbsNot explicitly stated as % yield, but optimized for volume.Boiler occupancy: 100%, Distillation duration: 75 min, Particle size: 20 mm.[9][10]
Hydrodistillation (Clevenger)Leaves0.3 - 0.77Dry/fresh leaves, whole/ground, extraction time: 1.5-3.5 h, water/material ratio: 1/4 to 1/10.[11]
Hydrodistillation (Clevenger)Leaves0.33 - 0.74Based on dried leaves.[1]
Hydrodistillation (Clevenger)Berries0.11 - 0.23Based on dried berries.[1]
Supercritical Fluid Extraction (SFE)Berries8.8 - 14.1CO₂ with ethanol (B145695) as co-solvent.[12]
Supercritical Fluid Extraction (SFE)LeavesMax yield: 4.89 wt%Temperature: 313 K (40°C), Pressure: 30 MPa.[9]

Experimental Workflow

Extraction_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction (Select one method) cluster_2 Phase 3: Post-Extraction cluster_3 Phase 4: Analysis Plant_Material Myrtus communis (Leaves or Berries) Preparation Drying & Grinding (e.g., 20 mm particle size) Plant_Material->Preparation Steam_Distillation Method A: Steam Distillation Preparation->Steam_Distillation Hydrodistillation Method B: Hydrodistillation Preparation->Hydrodistillation SFE Method C: Supercritical Fluid Extraction Preparation->SFE Separation Separation of Aqueous Phase Steam_Distillation->Separation Hydrodistillation->Separation SFE->Separation Drying Drying of Essential Oil (e.g., Anhydrous Na₂SO₄) Separation->Drying Crude_Oil Crude Essential Oil Drying->Crude_Oil GCMS_Analysis GC-MS Analysis Crude_Oil->GCMS_Analysis Quantification Identification & Quantification of this compound GCMS_Analysis->Quantification

Caption: Workflow for extraction and analysis of this compound.

Experimental Protocols

Protocol 1: Steam Distillation

This method is suitable for industrial-scale extraction and utilizes steam to vaporize the volatile compounds.

Materials and Equipment:

  • Dried and ground Myrtus communis plant material (leaves or berries).

  • Steam distillation apparatus (industrial or laboratory scale).

  • Condenser.

  • Florentine flask or separating funnel.

  • Anhydrous sodium sulfate (B86663).

Procedure:

  • Preparation: Use dried herbs cut or ground to a particle size of approximately 20 mm[9].

  • Loading: Fill the distillation boiler to its optimal capacity (a 100% boiler occupancy rate is recommended for efficiency)[10][13].

  • Distillation: Introduce steam into the boiler. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: Pass the steam-oil vapor mixture through a condenser to liquefy it.

  • Collection: Collect the condensate (hydrosol and essential oil) in a Florentine flask or separating funnel.

  • Extraction: The distillation should be continued for an optimal duration, approximately 75 minutes, to maximize yield[9][13].

  • Separation: Allow the oil and water layers to separate. As the essential oil is less dense than water, it will form the upper layer. Carefully separate the essential oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the final oil in a sealed, dark glass vial at 4°C.

Protocol 2: Hydrodistillation

This is a common laboratory method where the plant material is boiled in water to co-distill the essential oil.

Materials and Equipment:

  • Fresh or dried Myrtus communis material (whole or ground).

  • Clevenger-type apparatus[11][14].

  • Round-bottom flask.

  • Heating mantle.

  • Anhydrous sodium sulfate.

Procedure:

  • Preparation: Place a known quantity of Myrtus communis leaves or berries (e.g., 100-200 g) into a round-bottom flask[14]. The material can be used fresh or dried, whole or ground[11].

  • Water Addition: Add distilled water to the flask, typically at a water-to-plant material ratio of 1/4 or 1/10 (v/w)[11].

  • Distillation: Connect the flask to the Clevenger apparatus and heat the mixture to boiling using a heating mantle.

  • Extraction Time: Continue the distillation for a period of 1.5 to 3.5 hours[11]. The steam and volatilized oil will rise, condense in the condenser arm, and collect in the graduated collection tube of the Clevenger apparatus.

  • Collection: Once the distillation is complete, allow the apparatus to cool. The essential oil will separate from the aqueous phase in the collection tube.

  • Drying and Storage: Carefully collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed, dark glass vial at 4°C[14].

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO₂, as a solvent. This method is known for its selectivity and for producing high-quality extracts without thermal degradation[15].

Materials and Equipment:

  • Dried and ground Myrtus communis material.

  • Supercritical fluid extractor.

  • High-pressure CO₂ source.

  • Co-solvent pump and solvent (e.g., ethanol).

  • Separator vessels.

Procedure:

  • Preparation: Load the finely crushed Myrtus communis leaves into the extractor vessel[15].

  • Parameter Setting: Set the extraction parameters. Optimal conditions can vary, but representative parameters are:

    • Pressure: 23-30 MPa[9][16].

    • Temperature: 40-51°C[9][17].

    • CO₂ Flow Rate: ~0.1-0.3 kg/h [9][16].

  • Co-solvent (Optional): To enhance the extraction of more polar compounds, a co-solvent like ethanol can be added to the supercritical CO₂ stream[12][16][17].

  • Extraction: Pump supercritical CO₂ (and co-solvent, if used) through the extractor vessel. The supercritical fluid will dissolve the essential oil from the plant matrix.

  • Separation: The mixture of dissolved oil and supercritical CO₂ is then passed into a separator vessel where the pressure and/or temperature are changed. This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.

  • Collection: Collect the essential oil extract from the separator.

  • Storage: Store the extract in a sealed, dark glass vial at 4°C.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent)[11][18].

  • Helium (carrier gas).

  • Volumetric flasks and micropipettes.

  • Solvent (e.g., n-hexane, methanol, or diethyl ether)[19][20].

  • This compound standard for quantification.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent like n-hexane or methanol[14][21].

  • GC-MS Conditions (Example):

    • Injector: Split mode (e.g., 1:20), temperature set to 250°C[11][19].

    • Injection Volume: 1 µL[20].

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.0 mL/min)[11][19].

    • Oven Temperature Program: Start at 60°C, then ramp up at a rate of 3-4°C/min to 240-250°C, and hold for a specified time[11][18][20].

    • MS Detector: Operate in scan mode with a mass range of 50-500 amu. The ion source temperature can be set to 180-200°C with an ionization voltage of 70 eV[11][18].

  • Component Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in libraries (e.g., NIST) and by comparing their calculated Kováts retention indices (RI) with literature values[18][22][23].

  • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, create a calibration curve using an external standard of this compound at various concentrations.

References

Application of (-)-Myrtenyl Acetate in the Flavor and Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpene ester valued in the flavor and fragrance industry for its unique organoleptic profile. This document provides detailed application notes and experimental protocols for its use, covering its sensory characteristics, applications in various consumer products, and methods for its evaluation and analysis. The information is intended to guide researchers and product developers in harnessing the potential of this versatile aroma chemical.

Introduction

(-)-Myrtenyl acetate, a naturally occurring compound found in essential oils such as pine and myrtle, possesses a complex and desirable aroma profile characterized as fresh, woody, pine-like, with soft herbal and camphoraceous undertones.[1] Its versatility and excellent stability make it a valuable ingredient in a wide array of flavor and fragrance applications, from fine perfumery to cosmetics and household products.[1]

Organoleptic Profile

The sensory characteristics of this compound are multifaceted, contributing to its broad utility.

  • Odor Profile: The primary odor character is described as fruity, herbal, woody, sweet, spicy, pine, and floral.[2] It is known to add lift, freshness, and diffusion to fragrance compositions, effectively bridging citrus top notes with resinous-woody facets.

  • Flavor Profile: In flavor applications, it imparts a floral, violet-like, fruity profile with herbal nuances.[3] It is particularly useful in raspberry, blueberry, mint, and citrus flavor profiles.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1079-01-2[4]
Molecular Formula C₁₂H₁₈O₂[4]
Molecular Weight 194.27 g/mol [4]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 243.24 °C @ 760.00 mm Hg (est.)[5]
Flash Point 97.8 °C (208.0 °F) TCC[6][7]
Specific Gravity 0.98700 to 0.99600 @ 25.00 °C[6]
Refractive Index 1.47000 to 1.47700 @ 20.00 °C[6]
Solubility Soluble in alcohols and oils; insoluble in water.[7]

Applications and Usage Levels

This compound is incorporated into a diverse range of consumer products. Recommended usage levels vary depending on the application.

ApplicationRecommended Use LevelReferences
Fine Fragrance Up to 5.0% in the fragrance concentrate[6]
Soaps and Lotions General use in cosmetics[1]
Air Fresheners General use in household products[1]
Food Flavors 100 ppb - 50 ppm[3]

Experimental Protocols

Formulation Protocols

The following are representative protocols for incorporating this compound into different product matrices.

Fougère fragrances are a classic olfactive family characterized by a blend of lavender, oakmoss, and coumarin (B35378). This compound can be used to enhance the fresh, herbaceous, and woody aspects of a Fougère composition.

Objective: To create a 10g sample of a Fougère-type Eau de Toilette concentrate.

Materials:

  • This compound

  • Lavender essential oil

  • Oakmoss absolute (or a suitable replacer)

  • Coumarin

  • Bergamot essential oil

  • Geranium essential oil

  • Vetiver essential oil

  • Patchouli essential oil

  • Musk ketone (or other synthetic musk)

  • Ethanol (perfumer's grade)

  • Glass beaker

  • Digital scale

  • Stirring rod

Procedure:

  • Weigh each ingredient precisely into the glass beaker according to the formulation table below.

  • Gently stir the mixture with a glass rod until all solid components (like coumarin and musk ketone) are fully dissolved.

  • Allow the concentrate to macerate for at least 48 hours in a cool, dark place to allow the fragrance notes to meld.

  • For an Eau de Toilette, dilute the final concentrate to 10-15% in perfumer's grade ethanol.

Example Formulation:

IngredientParts (by weight)
Bergamot essential oil15
Lavender essential oil25
Geranium essential oil10
This compound 5
Coumarin10
Oakmoss absolute5
Vetiver essential oil8
Patchouli essential oil5
Musk ketone2
Total 85

This is a representative formula and can be modified to achieve the desired olfactory profile.

Fougère_Fragrance_Structure cluster_Top_Notes Top Notes (Fresh & Herbaceous) cluster_Heart_Notes Heart Notes (Floral & Green) cluster_Base_Notes Base Notes (Woody & Sweet) Bergamot Bergamot Geranium Geranium Lavender Lavender This compound This compound Oakmoss Oakmoss Coumarin Coumarin Vetiver Vetiver Patchouli Patchouli Musk Musk

Olfactory pyramid of a representative Fougère fragrance.

This protocol details the incorporation of this compound into a pre-made lotion base.

Objective: To prepare 100g of a scented body lotion.

Materials:

  • Unscented lotion base (100g)

  • This compound (as part of a fragrance oil blend)

  • Digital scale

  • Spatula

  • Mixing vessel

  • Lotion bottle

Procedure:

  • Weigh 98-99g of the unscented lotion base into the mixing vessel.

  • Add 1-2g of the fragrance oil containing this compound to the lotion base.[1] The exact percentage should comply with IFRA standards for the specific product category.

  • Gently but thoroughly mix the fragrance oil into the lotion base with a spatula until homogenous. Avoid incorporating excessive air.

  • Transfer the scented lotion into a clean and sanitized lotion bottle.

  • Label the bottle with the product name, ingredients, and date of preparation.

Lotion_Formulation_Workflow Weigh_Lotion_Base 1. Weigh Unscented Lotion Base Add_Fragrance 2. Add Fragrance Oil (containing this compound) Weigh_Lotion_Base->Add_Fragrance Mix_Homogenously 3. Mix Thoroughly Add_Fragrance->Mix_Homogenously Package_Lotion 4. Transfer to Bottle Mix_Homogenously->Package_Lotion

Workflow for scenting a pre-made lotion base.

This protocol provides a representative recipe for a cold process soap featuring an essential oil blend that naturally contains this compound, such as Myrtle essential oil.

Objective: To produce a 1kg batch of cold process soap.

Materials:

  • Olive Oil (400g)

  • Coconut Oil (250g)

  • Shea Butter (100g)

  • Sunflower Oil (200g)

  • Castor Oil (50g)

  • Sodium Hydroxide (B78521) (Lye) (138g)

  • Distilled Water (280g)

  • Myrtle Essential Oil (containing this compound) (30ml)[8]

  • Sodium Lactate (B86563) (2 teaspoons)

  • Safety goggles, gloves, and long sleeves

  • Stick blender

  • Soap mold

  • Digital scale

  • Heat-resistant containers

Procedure:

  • Safety First: Always wear appropriate personal protective equipment (goggles, gloves, long sleeves) when handling lye.

  • Lye Solution: Carefully and slowly add the sodium hydroxide to the distilled water (never the other way around) in a well-ventilated area. Stir until dissolved and set aside to cool to room temperature. Add sodium lactate to the cooled lye solution.[8]

  • Oils: Melt the coconut oil and shea butter.[8] Combine with the liquid oils (olive, sunflower, and castor).

  • Blending: Once both the lye solution and the oils are at a similar room temperature, slowly pour the lye solution into the oils.

  • Use a stick blender to mix the soap batter to a light trace (the consistency of thin pudding).

  • Add Fragrance: Add the myrtle essential oil to the soap batter and mix thoroughly with a spatula.[9]

  • Molding: Pour the soap batter into the soap mold.

  • Curing: Cover and insulate the mold for 24-48 hours. After unmolding, cut the soap into bars and allow them to cure for 4-6 weeks in a well-ventilated area before use.

Sensory Analysis Protocols

Sensory analysis is crucial for evaluating the olfactory characteristics of this compound and its performance in a final product.

Objective: To qualitatively and quantitatively describe the aroma profile of this compound.

Materials:

  • This compound solution (e.g., 10% in a suitable solvent like ethanol)

  • Odorless smelling strips (blotters)

  • Trained sensory panel (8-12 panelists)

  • Aroma wheel or a list of standardized descriptors

  • Data collection software or forms

Procedure:

  • Panelist Training: Train panelists on the use of the aroma wheel and intensity scales.

  • Sample Preparation: Dip the smelling strips into the this compound solution to a depth of 1 cm.

  • Evaluation: Present the coded smelling strips to the panelists in a controlled, odor-free environment.

  • Data Collection: Panelists evaluate the aroma at different time intervals (top, middle, and base notes) and record the perceived aroma descriptors and their intensities on a scale (e.g., 0-15).[10]

  • Data Analysis: Analyze the collected data to generate an aroma profile of this compound.

Objective: To determine if there is a perceivable difference between two product formulations, one with and one without this compound.

Materials:

  • Two product samples (A and B), identical except for the inclusion of this compound in one.

  • Sensory panel (minimum of 24 panelists).

  • Three sample cups per panelist, coded with random three-digit numbers.

Procedure:

  • Sample Presentation: For each panelist, present three samples: two of one type and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.

  • Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis: Tally the number of correct responses. Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a cosmetic base under accelerated conditions.

Materials:

  • Fragranced product samples in their final packaging.

  • Control samples (unfragranced base).

  • Temperature and humidity-controlled stability chambers.

  • UV light exposure chamber.

Procedure:

  • Initial Analysis (Time 0): Analyze the initial characteristics of the fragranced and control samples, including color, odor, pH, and viscosity.[11]

  • Accelerated Aging: Place samples under various stress conditions:

    • Elevated temperature (e.g., 40-45°C) for 3 months.[11][12]

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).[13]

    • UV light exposure to simulate exposure to sunlight.[14]

  • Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months), remove samples from the stability chambers and evaluate for any changes in color, odor, pH, and viscosity compared to the initial analysis and the control samples stored at room temperature.

  • Data Interpretation: A product is generally considered stable if it maintains its key physical and chemical properties within acceptable limits throughout the testing period. For example, a product stable for 3 months at 45°C is often predicted to be stable for two years at room temperature.[13]

Biosynthesis and Chemical Synthesis

Biosynthesis Pathway

This compound is a monoterpenoid derived from the mevalonate (B85504) pathway. The key precursor is geranyl pyrophosphate (GPP).

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Pathway Acetyl_CoA->Mevalonate Multiple Steps GPP Geranyl Pyrophosphate (GPP) Mevalonate->GPP alpha_Pinene (-)-α-Pinene GPP->alpha_Pinene Pinene Synthase Myrtenol (-)-Myrtenol alpha_Pinene->Myrtenol Hydroxylation Myrtenyl_Acetate This compound Myrtenol->Myrtenyl_Acetate Acetyltransferase Chemical_Synthesis Myrtenol (-)-Myrtenol Myrtenyl_Acetate This compound Myrtenol->Myrtenyl_Acetate Acetylating_Agent Acetic Anhydride / Acetyl Chloride Acetylating_Agent->Myrtenyl_Acetate Base Base (e.g., Pyridine) Base->Myrtenyl_Acetate Catalyst

References

(-)-Myrtenyl Acetate: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Myrtenyl acetate (B1210297), a derivative of the naturally occurring monoterpene (-)-myrtenol (B191924), has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid bicyclic structure, derived from the pinane (B1207555) framework, provides a well-defined stereochemical environment, making it an effective chiral auxiliary and a precursor for the synthesis of complex chiral molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (-)-myrtenyl acetate in various synthetic transformations.

Application Notes

This compound's utility in asymmetric synthesis stems from several key features:

  • High Enantiopurity: It is readily available in high enantiomeric purity from the chiral pool.

  • Stereochemical Control: The rigid pinane skeleton effectively shields one face of the molecule, enabling high diastereoselectivity in reactions at or near the acetate functionality.

  • Versatile Functionality: The acetate group can be readily hydrolyzed to the corresponding alcohol, (-)-myrtenol, which can be further oxidized to the aldehyde, (-)-myrtenal. This allows for a range of chemical modifications. The double bond within the bicyclic system also offers a site for various addition reactions.

  • Bioactivity of Derivatives: The myrtenyl scaffold is a core component of numerous biologically active molecules. Derivatives of myrtenal (B1677600) have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting potential applications in drug discovery and development.[1][2]

The primary applications of this compound and its derivatives in synthesis include:

  • Chiral Auxiliaries: The myrtenyl group can be attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved to yield the chiral product.

  • Chiral Precursors: this compound serves as a starting material for the synthesis of more complex chiral molecules, including natural products and their analogues.

  • Synthesis of Bioactive Compounds: The inherent chirality of the myrtenyl moiety is exploited in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.

Data Presentation

The following tables summarize quantitative data from various synthetic transformations involving the myrtenyl scaffold, demonstrating its effectiveness in achieving high stereoselectivity and yields.

Table 1: Diastereoselective Nucleophilic Additions to (-)-Myrtenal Derivatives

EntryNucleophileSubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
1RMgXMyrtenal-derived macrocycle>99:180-96[3]
2RLiMyrtenal-derived macrocycle7:380-96[3]
3LiAlH4Myrtenal-derived macrocycle6:480-96[3]

Table 2: Cytotoxicity of Myrtenal Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Myrtenal-Adamantane DerivativeCEM-13, MT-4, U-93712-21[4]
Myrtenal-Usnic Acid DerivativeTDP1 Inhibition0.045[4]

Experimental Protocols

Detailed methodologies for key experiments involving the myrtenyl scaffold are provided below.

Protocol 1: Enzymatic Hydrolysis of this compound to (-)-Myrtenol

This protocol describes the selective hydrolysis of the acetate group to yield the corresponding chiral alcohol, a key intermediate for further synthetic modifications.

Materials:

  • This compound

  • Immobilized lipase (B570770) (e.g., Novozym® 435)

  • Toluene (B28343)

  • Sodium carbonate

  • Diatomaceous earth

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of this compound (1 equivalent) in toluene (3 mL), add immobilized lipase (50 mg) and sodium carbonate (1 equivalent).

  • Stir the suspension at 40°C for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford crude (-)-myrtenol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Diastereoselective Epoxidation of (-)-Myrtenol

This protocol details the epoxidation of the double bond in (-)-myrtenol, a key transformation for introducing new stereocenters.

Materials:

  • (-)-Myrtenol

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (-)-myrtenol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting myrtenol (B1201748) epoxide by flash column chromatography on silica gel.[5]

Protocol 3: Synthesis of a Myrtenyl-Grafted Pseudo-Peptide via Ugi-4CR

This protocol illustrates the use of a myrtenal derivative in a multi-component reaction to generate complex, biologically active molecules.

Materials:

  • Myrtenal-derived amine

  • Isocyanide

  • Carboxylic acid

  • Aldehyde

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the myrtenal-derived amine (1 equivalent) in methanol, add the carboxylic acid (1 equivalent) and the aldehyde (1 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the myrtenyl-grafted pseudo-peptide.[2]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in synthesis.

experimental_workflow_hydrolysis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound in Toluene stir Stir at 40°C (72h) start->stir enzyme Immobilized Lipase enzyme->stir base Sodium Carbonate base->stir filter Filter (remove enzyme) stir->filter dry Dry (MgSO4) filter->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product (-)-Myrtenol purify->product

Caption: Workflow for Enzymatic Hydrolysis.

signaling_pathway cluster_cell Cancer Cell Myrtenal_Derivative Myrtenal Derivative Bcl2 Bcl-2 (Anti-apoptotic) Myrtenal_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Myrtenal_Derivative->Bax Activates Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes Caspase3_active Caspase-3 (Active) Caspase3->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Induces

Caption: Apoptosis Induction by Myrtenal Derivatives.

logical_relationship cluster_transformations Synthetic Transformations cluster_intermediates Key Intermediates / Products Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Epoxidation Epoxidation Start->Epoxidation DielsAlder Diels-Alder Reaction Start->DielsAlder Myrtenol (-)-Myrtenol Hydrolysis->Myrtenol Epoxide Chiral Epoxides Epoxidation->Epoxide Cycloadduct Diastereomeric Cycloadducts DielsAlder->Cycloadduct as Chiral Auxiliary Cyclization Cyclization Complex Complex Chiral Molecules Cyclization->Complex Myrtenal (-)-Myrtenal Myrtenol->Myrtenal Oxidation Myrtenal->Cyclization and other derivatives Epoxide->Complex Cycloadduct->Complex Auxiliary Cleavage

Caption: Synthetic Utility of this compound.

References

Pharmacological Screening of (-)-Myrtenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in various essential oils, notably from the Myrtaceae family, such as in Myrtus communis (Myrtle).[1] Belonging to the terpene ester family, it is recognized for a range of pharmacological properties, including anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities.[2] These diverse biological effects make (-)-Myrtenyl acetate a compound of interest for further investigation and potential therapeutic development.

This document provides detailed application notes and standardized protocols for the pharmacological screening of this compound across its key activity areas. The information is intended to guide researchers in the systematic evaluation of this natural compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using both in vivo and in vitro models that target different aspects of the inflammatory cascade.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This widely used model evaluates the ability of a compound to reduce acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are suitable. Animals should be housed under standard laboratory conditions and fasted overnight before the experiment.

  • Groups:

    • Control Group: Receives the vehicle (e.g., saline with 1% Tween 80).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Test Groups: Receive this compound at various doses (e.g., 50, 100, 200 mg/kg), typically administered orally or intraperitoneally.

  • Procedure: a. Administer the vehicle, standard drug, or this compound to the respective groups. b. After 60 minutes, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[3][4][5] c. Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[6]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Mean paw volume increase in the control group.

      • Vt = Mean paw volume increase in the treated group.

In Vitro Model: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Procedure: a. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[7] b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[7][8] d. After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay): a. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7] b. Incubate at room temperature for 10 minutes. c. Measure the absorbance at 540 nm using a microplate reader. d. Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay:

    • Concurrently perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.[7]

Table 1: Quantitative Data for Anti-inflammatory Activity (Reference Compounds)

CompoundAssayModel SystemResult (IC50/ED50)Reference
Epimuqubilin ANitric Oxide InhibitionLPS-activated RAW 264.7 cellsIC50: 7.4 µM
Sigmosceptrellin ANitric Oxide InhibitionLPS-activated RAW 264.7 cellsIC50: 9.9 µM
Chuan-xiong EONitric Oxide InhibitionLPS-activated BV2 cellsIC50: 12.59 µg/mL[8]
Zedoary turmeric EONitric Oxide InhibitionLPS-activated BV2 cellsIC50: 21.88 µg/mL[8]

Workflow for Anti-inflammatory Screening

G cluster_in_vivo In Vivo Screening cluster_in_vitro In Vitro Screening animal_prep Animal Preparation (Rats/Mice) dosing Dosing (Vehicle, Standard, Test Compound) animal_prep->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement data_analysis_vivo data_analysis_vivo measurement->data_analysis_vivo Calculate % Inhibition cell_culture Cell Culture (RAW 264.7 Macrophages) treatment Compound Treatment & LPS Stimulation cell_culture->treatment griess_assay Nitric Oxide Measurement (Griess Assay) treatment->griess_assay mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay data_analysis_vitro data_analysis_vitro griess_assay->data_analysis_vitro Determine IC50 mtt_assay->data_analysis_vitro start This compound start->animal_prep start->cell_culture

Caption: Workflow for in vivo and in vitro anti-inflammatory screening.

Analgesic Activity

The analgesic effects of this compound can be investigated using models that assess both central and peripheral mechanisms of pain.

Central Analgesic Model: Hot Plate Test

This method is used to evaluate centrally acting analgesics by measuring the response to thermal stimuli.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[9]

  • Groups:

    • Control Group: Receives vehicle.

    • Standard Group: Receives a centrally acting analgesic (e.g., Morphine, 10 mg/kg, intraperitoneally).

    • Test Groups: Receive this compound at various doses.

  • Procedure: a. Administer the vehicle, standard, or test compound. b. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate. c. Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping.[10] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]

  • Data Analysis:

    • Compare the mean reaction times of the treated groups with the control group. An increase in reaction time indicates an analgesic effect.

Peripheral Analgesic Model: Acetic Acid-Induced Writhing Test

This test is sensitive to peripherally acting analgesics and involves the chemical induction of visceral pain.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Groups:

    • Control Group: Receives vehicle.

    • Standard Group: Receives a standard analgesic (e.g., Aspirin, 100 mg/kg, orally).

    • Test Groups: Receive this compound at various doses.

  • Procedure: a. Administer the vehicle, standard, or test compound. b. After 30 minutes, inject 0.1 mL of 1% acetic acid solution intraperitoneally to each mouse.[12] c. Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[12][13]

  • Data Analysis:

    • Calculate the percentage of analgesic activity using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where:

      • Wc = Mean number of writhes in the control group.

      • Wt = Mean number of writhes in the treated group.

Table 2: Quantitative Data for Analgesic Activity (Reference Compounds)

CompoundAssayModel SystemResult (ED50)Reference
IbuprofenPhenylquinone-induced writhingMice82.2 mg/kg[14]
NaproxenPhenylquinone-induced writhingMice24.1 mg/kg[14]
IndomethacinPhenylquinone-induced writhingMice19.0 mg/kg[14]
Compound 4 (Anilide derivative)Hot Plate TestMice12.3 mg/kg[15]
Compound 15 (Anilide derivative)Hot Plate TestMice33.7 mg/kg[15]

Note: Specific ED50 values for this compound are not available in the cited literature. The table provides data for other compounds for context.

Proposed Anti-inflammatory and Analgesic Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain mediates myrtenyl_acetate This compound myrtenyl_acetate->cox Inhibits?

Caption: Potential inhibition of the cyclooxygenase pathway by this compound.

Anxiolytic Activity

The anxiolytic (anxiety-reducing) properties of this compound can be evaluated using behavioral models in rodents. The related compound, (-)-myrtenol, has shown anxiolytic-like activity, suggesting a similar potential for myrtenyl acetate.[16][17]

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[18]

Experimental Protocol:

  • Animal Model: Wistar rats or Swiss mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[19]

  • Groups:

    • Control Group: Receives vehicle.

    • Standard Group: Receives a standard anxiolytic drug (e.g., Diazepam, 1-2 mg/kg, intraperitoneally).

    • Test Groups: Receive this compound at various doses.

  • Procedure: a. Allow animals to habituate to the testing room for at least 60 minutes before the experiment.[18] b. Administer the vehicle, standard, or test compound 30-60 minutes prior to testing. c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Table 3: Quantitative Data for Anxiolytic Activity (Reference Compound)

CompoundAssayModel SystemDoses TestedKey FindingReference
(-)-MyrtenolElevated Plus MazeRats25, 50, 75 mg/kgSignificantly increased time spent and entries in open arms[20]
(-)-MyrtenolLight-Dark TransitionRats25, 50, 75 mg/kgSignificantly increased time spent in the light compartment[20]

Note: Direct data for this compound is limited. Data for the closely related (-)-Myrtenol is provided.

Proposed Anxiolytic Signaling Pathway

G cluster_receptor GABAergic Synapse myrtenyl_acetate This compound gaba_a_receptor GABAA Receptor myrtenyl_acetate->gaba_a_receptor Potentiates GABA binding? cl_channel Chloride (Cl-) Channel gaba_a_receptor->cl_channel opens gaba GABA gaba->gaba_a_receptor binds to neuron_membrane Postsynaptic Neuron Membrane hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl- influx causes neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition anxiolytic_effect Anxiolytic Effect neuronal_inhibition->anxiolytic_effect

Caption: Proposed potentiation of GABAergic inhibition by this compound.

Antimicrobial Activity

The antimicrobial properties of this compound can be determined by assessing its ability to inhibit the growth of various microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Experimental Protocol:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations. c. Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard). d. Add the inoculum to each well of the microtiter plate. e. Include positive (broth + inoculum) and negative (broth only) controls. f. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[22] A growth indicator like resazurin (B115843) can be used for clearer visualization.[23]

Table 4: Quantitative Data for Antimicrobial Activity (Reference Compounds)

Compound/OilMicroorganismResult (MIC)Reference
Myrtenol (B1201748)S. aureus (MRSA)600 µg/mL[24]
MyrtenolS. aureus128 µg/mL[24]
Myrtle OilS. aureus4 µg/mL[25]
Myrtle OilK. pneumoniae4 µg/mL[25]
Clove OilS. aureus (MRSA)0.4 - 3.125%[26]
Tea Tree OilS. aureus (MRSA)0.4 - 3.125%[26]

Note: Data for pure this compound is scarce. The table includes data for the related compound myrtenol and essential oils where myrtenyl acetate is a component.

Antimicrobial Mechanism of Action Workflow

G myrtenyl_acetate This compound bacterial_membrane Bacterial Cell Membrane myrtenyl_acetate->bacterial_membrane Interacts with disruption Membrane Disruption bacterial_membrane->disruption leads to leakage Leakage of Intracellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the pharmacological screening of this compound. The evidence suggests that this compound possesses promising anti-inflammatory, analgesic, anxiolytic, and antimicrobial properties. Further research using these standardized methods is warranted to fully elucidate its therapeutic potential and mechanisms of action. The collection of robust quantitative data will be crucial for advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Involving (-)-Myrtenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro anti-inflammatory activity of (-)-Myrtenyl acetate (B1210297) is limited in publicly available scientific literature. The following application notes and protocols are based on the known anti-inflammatory properties of structurally related monoterpenes and monoterpene acetates, such as myrtenol (B1201748), myrtenal, and linalyl acetate.[1][2][3][4] The quantitative data presented are hypothetical and for illustrative purposes to guide experimental design. Researchers are strongly encouraged to generate their own experimental data for (-)-Myrtenyl acetate.

Introduction

This compound is a monoterpenoid ester found in the essential oils of various plants.[5][6][7] While its primary applications have been in the fragrance and flavor industries, emerging research on related monoterpenes suggests a potential role as an anti-inflammatory agent.[1][8][9] The inflammatory process is a complex biological response involving various cell types and signaling pathways. Key mediators of inflammation include nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13]

This document provides detailed protocols for a panel of in vitro assays to investigate the potential anti-inflammatory effects of this compound. These assays are designed to quantify the inhibition of key inflammatory markers and to elucidate the underlying molecular mechanisms of action.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound. These values are intended to serve as a reference for expected outcomes and for the design of dose-response experiments.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
1035.8 ± 4.525.6
2552.1 ± 3.9
5078.4 ± 5.2
10091.3 ± 2.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
112.5 ± 1.810.1 ± 2.58.9 ± 1.5
1030.2 ± 3.528.7 ± 4.125.4 ± 3.3
2548.9 ± 4.245.3 ± 3.842.1 ± 4.0
5072.6 ± 5.168.9 ± 4.965.7 ± 5.2
10088.4 ± 3.785.2 ± 3.182.3 ± 3.9

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14]

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[14]

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 5 x 10⁵ cells/mL.[15]

  • Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.[15] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle but not LPS).

  • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).

  • Collect the cell culture supernatant for analysis.

G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_setup Cell Seeding and Adhesion cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed Seed RAW 264.7 cells adhere Incubate for 24h for adhesion seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_treat Incubate for 24h stimulate->incubate_treat collect Collect Supernatant incubate_treat->collect no_assay Nitric Oxide Assay collect->no_assay cytokine_assay Cytokine Assay (ELISA) collect->cytokine_assay

Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[15][16][17][18]

Materials:

  • Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[16]

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • In a 96-well plate, add 100 µL of cell culture supernatant from each treatment group.

  • Add 100 µL of Griess Reagent to each well.[15]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

  • The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100

Pro-inflammatory Cytokine Assays (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][19][20][21][22][23]

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • 96-well ELISA plates (usually provided in the kit).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Recombinant cytokine standards (provided in the kit).

  • Detection antibodies (provided in the kit).

  • Substrate solution (e.g., TMB, provided in the kit).

  • Stop solution (e.g., H₂SO₄, provided in the kit).

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit. A general protocol is outlined below.

  • Prepare the cytokine standard curve as per the kit's instructions.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated microplate.

  • Incubate for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).

  • Wash the plate several times with the wash buffer.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples from the standard curve.

  • The percentage inhibition of cytokine production is calculated similarly to the NO assay.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[10][12][24][25] Its activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

G Canonical NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) nucleus->genes activates transcription

Caption: Canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[11][13][26][27] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

G MAPK Signaling Pathways in Inflammation cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK stimuli Inflammatory Stimuli (e.g., LPS) raf Raf stimuli->raf mekk MEKK stimuli->mekk ask1 ASK1 stimuli->ask1 mek12 MEK1/2 raf->mek12 mkk47 MKK4/7 mekk->mkk47 mkk36 MKK3/6 ask1->mkk36 erk ERK1/2 mek12->erk jnk JNK mkk47->jnk p38 p38 mkk36->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors jnk->transcription_factors p38->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response

Caption: Overview of the three main MAPK signaling pathways.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the initial in vitro screening of this compound for its anti-inflammatory properties. By quantifying its effects on key inflammatory mediators and exploring its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is imperative to reiterate that the quantitative data presented is hypothetical, and rigorous experimentation is necessary to validate these findings for this compound.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of (-)-Myrtenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a monoterpene ester naturally found in the essential oils of various plants, including myrtle (Myrtus communis). As a derivative of α-pinene, it belongs to a class of compounds that have garnered significant interest for their potential biological activities. While research into the antimicrobial properties of essential oils rich in myrtenyl acetate is ongoing, detailed protocols for the evaluation of the pure compound are essential for standardized assessment and drug development. These application notes provide a comprehensive protocol for determining the antimicrobial activity of (-)-Myrtenyl acetate, including methods for assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on studies of related monoterpenes and their derivatives, the primary mode of action is likely the disruption of microbial cell membrane integrity.[1] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some monoterpenes, like α-pinene, have also been shown to induce a heat shock response in bacteria such as Escherichia coli.[2] It is plausible that this compound shares these mechanisms of action.

Data Presentation: Antimicrobial Activity of the Related Compound (-)-Myrtenol (B191924)

While specific MIC and MBC values for this compound are not extensively reported in publicly available literature, data for the closely related compound, (-)-myrtenol, provides a valuable reference point. The following tables summarize the reported antimicrobial activities of (-)-myrtenol against various microorganisms. It is important to note that the acetate functional group in this compound may influence its lipophilicity and, consequently, its antimicrobial potency, necessitating empirical testing of the compound itself.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Myrtenol against Bacteria

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive128[3]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive600[1]
Klebsiella pneumoniaeGram-negative200[4]

Table 2: Minimum Bactericidal Concentration (MBC) of (-)-Myrtenol against Bacteria

Bacterial StrainTypeMBC (µg/mL)Reference
Staphylococcus aureusGram-positive128[3]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive600[5]

Table 3: Minimum Inhibitory Concentration (MIC) of (-)-Myrtenol against Fungi

Fungal StrainTypeMIC (µg/mL)Reference
Candida albicansYeast256-512[6]
Candida parapsilosisYeast256-512[6]
Candida aurisYeast50[4]

Table 4: Minimum Fungicidal Concentration (MFC) of (-)-Myrtenol against Fungi

Fungal StrainTypeMFC (µg/mL)Reference
Candida albicansYeast512[6]
Candida parapsilosisYeast512[6]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of essential oils.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard 0.5

  • Resazurin (B115843) sodium salt solution (0.01% w/v)

  • Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (sterile broth)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its hydrophobic nature, dissolve this compound in a minimal amount of a suitable solvent like DMSO. A stock solution of 10 mg/mL is recommended. Ensure the final concentration of the solvent in the assay does not exceed 1% (v/v) to avoid solvent-induced antimicrobial effects.

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no this compound). A sterility control (broth only) should also be included.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Alternatively, add 20 µL of 0.01% resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC determination.

Materials:

  • MIC plate from Protocol 1

  • Agar (B569324) plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination stock This compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Microbial Inoculum (0.5 McFarland) inoculum->dilution incubation_mic Incubation (24-48h) dilution->incubation_mic read_mic Read MIC (Visual/Resazurin) incubation_mic->read_mic plating Plate from Clear Wells on Agar read_mic->plating incubation_mbc Incubation (24-48h) plating->incubation_mbc read_mbc Read MBC/MFC incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Proposed_Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell compound This compound membrane Cell Membrane compound->membrane Disruption of Membrane Integrity cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of Intracellular Contents death Cell Death cytoplasm->death Metabolic Disruption

Caption: Proposed mechanism of antimicrobial action for this compound.

Safety Precautions

This compound is generally considered safe for use in fragrance applications and is not found to be genotoxic. However, as with any chemical compound, appropriate safety measures should be taken in a laboratory setting. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound.

Disclaimer: The provided protocols are intended for research purposes only. The antimicrobial activity and cytotoxicity of this compound should be independently verified. The data presented for (-)-myrtenol is for reference and may not be representative of the activity of this compound.

References

Application Notes and Protocols: (-)-Myrtenyl Acetate as a Potential Agent in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Myrtenyl acetate (B1210297) is a monoterpenoid ester found in various essential oils, notably from plants of the Myrtaceae family, such as myrtle.[1][2] Essential oils containing this and related compounds have demonstrated insecticidal, repellent, and antifeedant properties against a range of insect pests.[1][3][4] These characteristics position (-)-Myrtenyl acetate as a promising candidate for the development of novel, potentially bio-based pest management agents. This document provides an overview of its potential applications, summarizes available efficacy data for related compounds, and offers detailed protocols for its evaluation.

Potential Applications in Pest Management

This compound and related monoterpenoid esters can be investigated for the following applications in pest management:

  • Insect Repellent: For use in formulations to protect humans, animals, and crops from biting and nuisance insects.

  • Insecticide: As an active ingredient in contact or fumigant insecticides for the control of agricultural and stored product pests.

  • Antifeedant: To deter feeding by phytophagous insects on treated crops, reducing crop damage.

Efficacy Data (Related Monoterpenoid Acetates)

Direct quantitative efficacy data for isolated this compound is limited in publicly available literature. However, data for structurally similar and co-occurring monoterpenoid acetates, such as terpinyl acetate and bornyl acetate, provide an indication of potential efficacy.

CompoundPest SpeciesAssay TypeEfficacy MetricValueReference
Terpinyl AcetateMyzus persicae (Green Peach Aphid)FumigationTime to 100% mortality21 hours (at 2.0 µL/L)[5]
Bornyl AcetateMyzus persicae (Green Peach Aphid)FumigationTime to 100% mortality15 hours (at 2.0 µL/L)[5]
Terpinyl AcetateMyzus persicae (Green Peach Aphid)Spray (10% solution with 8% Tween 20)% Mortality after 60 min75%[5]
Bornyl AcetateMyzus persicae (Green Peach Aphid)Spray (20% solution with 8% Tween 20)% Mortality after 60 min90%[5]

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on studies of other monoterpenoids, two primary neural targets are hypothesized:

  • Octopaminergic and Tyraminergic Systems: Monoterpenes have been shown to interact with octopamine (B1677172) and tyramine (B21549) receptors in insects.[6][7] These receptors are crucial for neurotransmission, neurohormonal, and neuromodulatory functions in invertebrates.[7] Disruption of these systems can lead to a range of physiological and behavioral defects, ultimately causing paralysis and death. It is plausible that this compound acts as an agonist or antagonist at these receptors.

  • Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.[8][9] While some essential oils have shown weak AChE inhibitory activity, this remains a potential, albeit likely secondary, mechanism for monoterpenoid esters.[10]

Signaling Pathway Diagram: Proposed Interaction with Octopamine Receptor

G cluster_membrane Postsynaptic Membrane OAR Octopamine Receptor (OAR) G_protein G-Protein OAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP converts G_protein->AC activates Myrtenyl_acetate This compound Myrtenyl_acetate->OAR Binds to ATP ATP ATP->AC Physiological_effects Neurophysiological Effects (e.g., paralysis) cAMP->Physiological_effects leads to

Caption: Proposed mechanism of this compound action via the octopamine receptor.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound.

4.1. Preparation of Test Solutions

  • Stock Solution: Prepare a 10% (w/v) stock solution of this compound in acetone (B3395972) or ethanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% w/v) using the same solvent.

  • Control Solutions:

    • Negative Control: The solvent used for dilution (acetone or ethanol).

    • Positive Control: A commercial insecticide with a known mode of action (e.g., a pyrethroid for contact toxicity, a neonicotinoid for systemic evaluation).

4.2. Insect Rearing

  • Maintain a healthy, multi-generational colony of the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% RH, and a 14:10 h light:dark photoperiod).[11]

  • Provide an appropriate diet for the specific insect species.

4.3. Contact Toxicity Bioassay (Topical Application)

  • Immobilize adult insects by chilling them on a cold plate.

  • Using a micro-applicator, apply 1 µL of each test concentration of this compound solution to the dorsal thorax of each insect.

  • Treat control groups with the solvent and the positive control.

  • Place the treated insects in ventilated petri dishes with a food source.

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Calculate LD50 values using probit analysis.

Experimental Workflow: Contact Toxicity Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound and control solutions D Apply 1 µL of test solution to dorsal thorax A->D B Culture and select healthy adult insects C Immobilize insects (chilling) B->C C->D E Transfer to petri dishes with food D->E F Record mortality at 24, 48, 72 hours E->F G Calculate LD50 values (Probit Analysis) F->G

Caption: Workflow for conducting a contact toxicity bioassay.

4.4. Fumigant Toxicity Bioassay

  • Place a filter paper disc (2 cm diameter) treated with a known concentration of this compound solution into a sealed container (e.g., a 1 L glass jar).

  • Allow the solvent to evaporate completely.

  • Introduce a known number of adult insects (e.g., 20) into the container.

  • Seal the container and maintain it under controlled conditions.

  • Record mortality at regular intervals (e.g., every 6 hours for 48 hours).

  • Calculate LC50 values using probit analysis.

4.5. Antifeedant Bioassay (Leaf Disc No-Choice Method)

  • Prepare leaf discs of a suitable host plant for the target insect.[12]

  • Dip each leaf disc into a different concentration of the this compound solution for 10 seconds.

  • Allow the solvent to evaporate.

  • Place one treated leaf disc in a petri dish with a single, pre-starved insect larva.

  • After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate the Antifeedant Index (AFI) using the following formula: AFI = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

4.6. Repellency Bioassay (Area Preference Method)

  • Divide a petri dish in half and treat one half of a filter paper disc with the this compound solution and the other half with the solvent control.

  • After the solvent evaporates, place the filter paper in the petri dish.

  • Release a known number of insects (e.g., 20) in the center of the dish.

  • After a set time (e.g., 1 hour), count the number of insects on each half of the filter paper.

  • Calculate the Percent Repellency (PR) using the following formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects in the control area and Nt is the number of insects in the treated area.

Safety Precautions

  • This compound should be handled in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The information provided in these application notes is for research and development purposes only. Further studies are required to establish the safety and efficacy of this compound for specific pest management applications.

References

Application Notes and Protocols for the Formulation of (-)-Myrtenyl Acetate in Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in various essential oils, notably from plants of the Myrtus genus.[1] It is recognized for its fresh, woody, and pine-like fragrance and is utilized in the cosmetic and fragrance industries.[2][3] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a promising candidate for topical formulations aimed at managing localized pain and inflammation.[1][4] As a lipophilic compound, (-)-Myrtenyl acetate has the potential to penetrate the stratum corneum, a key consideration for dermal drug delivery.[5]

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound for topical applications. The protocols outlined below cover formulation strategies, in vitro safety and efficacy testing, and in vivo models for assessing anti-inflammatory and analgesic activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a stable and effective topical formulation.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₂[2][3][6][7]
Molecular Weight 194.27 g/mol [2][3][6][7]
Appearance Clear, colorless to pale yellow liquid[3][8]
Odor Profile Fruity, herbal, woody, sweet, spicy, pine, floral, fresh, green[7]
Boiling Point 243 °C[2][3]
Flash Point 97.8 °C[2][3]
Solubility Soluble in alcohols and oils; Insoluble in water[2][3][9]
logP (Octanol/Water Partition Coefficient) 1.96 - 3.39[10][11]

Formulation Strategies for Topical Delivery

Given the lipophilic nature of this compound, formulation strategies should focus on vehicles that can solubilize the compound and facilitate its penetration into the skin. Essential oils and their constituents are lipophilic and generally require incorporation into an oily phase or the use of solubilizers for aqueous-based systems.[12]

3.1. Vehicle Selection

The choice of vehicle is critical for the stability, sensory properties, and efficacy of the final product.

  • Emulsions (Creams and Lotions): Oil-in-water (O/W) emulsions are a versatile option. This compound would be dissolved in the oil phase along with other lipophilic excipients. The oil phase can also enhance the transport of lipophilic drugs.[13] Non-ionic surfactants like Tween 80 can be used to stabilize the emulsion.

  • Gels: Hydrogels can be formulated using gelling agents like carbomers. Due to the poor water solubility of this compound, a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol) or the formation of a microemulgel would be necessary to incorporate it.

  • Ointments: Anhydrous bases such as petrolatum or natural waxes can be used to create a simple, occlusive formulation. This can enhance skin hydration and, consequently, the penetration of the active ingredient.

3.2. Considerations for Enhancing Skin Permeation

Terpenes, including this compound, can act as skin penetration enhancers by disrupting the lipid structure of the stratum corneum.[14][15] This property can be leveraged in the formulation design. The concentration of this compound and the inclusion of other terpenes should be optimized to enhance delivery without causing skin irritation.

3.3. Recommended Concentrations

For cosmetic formulations, the concentration of essential oils is typically between 0.5-1% for facial products and 2-3% for body products.[12] For therapeutic applications, the concentration of this compound will need to be determined based on dose-response studies.

Experimental Protocols

4.1. Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream suitable for incorporating this compound.

Materials:

  • This compound

  • Oil Phase: Cetyl alcohol, Stearic acid, Sunflower oil

  • Aqueous Phase: Deionized water, Glycerin

  • Emulsifier: Tween 80

  • Preservative: Phenoxyethanol

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine cetyl alcohol, stearic acid, and sunflower oil. Heat to 70-75°C until all components are melted and the mixture is uniform.

  • Active Ingredient Incorporation: Once the oil phase is uniform, remove it from the heat and add the desired concentration of this compound. Stir until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, combine deionized water, glycerin, and Tween 80. Heat to 70-75°C and stir until all components are dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions: Allow the emulsion to cool to below 40°C while stirring gently. Add the preservative and mix until uniform.

  • pH Adjustment and Quality Control: Adjust the pH to a skin-compatible range (typically 4.5-6.0) if necessary. Perform quality control tests including visual appearance, pH, viscosity, and microbial testing.

4.2. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is to assess the potential toxicity of the formulated this compound on skin cells.[16][17] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Materials:

  • Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Treatment: Prepare serial dilutions of the this compound formulation in the cell culture medium. Remove the old medium from the cells and add the treatment dilutions. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (diluted in medium) to each well. Incubate for 2-4 hours.[16]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 5-15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

4.3. In Vitro Skin Permeation Study: Franz Diffusion Cell

This protocol evaluates the permeation of this compound through a skin membrane.[21][22]

Materials:

  • Franz diffusion cells[23]

  • Human or porcine skin membrane[24]

  • Receptor solution (e.g., PBS with a solubilizing agent like Tween 80)[24]

  • This compound formulation

  • Water bath with temperature control

  • Magnetic stirrer

  • Sample collection vials

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation: Thaw frozen skin at room temperature and cut sections to fit the Franz diffusion cells.[24]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.[24]

  • Temperature Equilibration: Place the assembled cells in a water bath set to 32°C and allow them to equilibrate.[21]

  • Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[24]

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time to determine the permeation profile and calculate the steady-state flux.

4.4. In Vivo Anti-Inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This is a standard model for evaluating the topical anti-inflammatory activity of a compound.[25]

Materials:

  • Male mice (e.g., Swiss or BALB/c)

  • Croton oil (irritant)

  • Acetone (vehicle for irritant)

  • This compound formulation

  • Positive control (e.g., a commercial NSAID cream)

  • Micrometer or punch and balance for edema measurement

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a negative control group, a positive control group, and one or more treatment groups for different doses of the this compound formulation.

  • Induction of Inflammation: Prepare a solution of croton oil in acetone. Apply a small, fixed volume of this irritant solution to the inner surface of the right ear of each mouse.

  • Treatment Application: Shortly after inducing inflammation, apply the respective formulations (negative control, positive control, or this compound) to the treated ears.

  • Edema Assessment: After a specified period (e.g., 4-6 hours), sacrifice the animals. Measure the ear edema by either measuring the thickness of the ear with a micrometer or by punching out a standard-sized section of both the treated and untreated ears and weighing them.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the negative control group.

4.5. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.[26]

Materials:

  • Male mice

  • Acetic acid solution (0.6% v/v)

  • This compound formulation (for topical application)

  • Positive control (e.g., a systemically administered NSAID)

  • Saline solution

Procedure:

  • Animal Acclimatization and Grouping: Similar to the anti-inflammatory model.

  • Treatment Application: Apply the topical this compound formulation to a shaved area on the back of the mice. For the positive control group, administer the NSAID intraperitoneally. The negative control group receives a placebo formulation.

  • Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treatment groups compared to the negative control group.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation F1 Vehicle Selection (Cream, Gel, Ointment) F2 Prototype Formulation (O/W Cream) F1->F2 F3 Quality Control (pH, Viscosity, Stability) F2->F3 IV1 Cytotoxicity Assay (MTT on Skin Cells) F3->IV1 Safety & Efficacy IV2 Skin Permeation Study (Franz Diffusion Cell) INV1 Anti-inflammatory Model (Ear Edema) IV2->INV1 Preclinical Testing INV2 Analgesic Model (Writhing Test)

Caption: Experimental workflow for topical this compound formulation.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Edema, Pain) PGs->Inflammation LTs->Inflammation NFkB NF-κB IKK IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB IkB IκB NFkB_IkB->IkB degrades NFkB_nuc Active NF-κB NFkB_IkB->NFkB_nuc releases Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes activates transcription Genes->Inflammation MA This compound MA->COX2 Inhibition MA->NFkB Inhibition Stimulus Inflammatory Stimulus Stimulus->PLA2 Stimulus->IKK

Caption: Potential anti-inflammatory signaling pathways targeted by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (-)-Myrtenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (-)-Myrtenyl acetate?

A1: The most common methods involve the reaction of a myrtenyl precursor with an acetylating agent. These can be broadly categorized into two main pathways:

  • Chemical Catalysis: Often employing acid catalysts (like sulfuric acid) in a process known as Fisher esterification, or using solid acid catalysts (like Amberlyst-15) for easier separation.[1]

  • Enzymatic Catalysis: Utilizing lipases (e.g., Candida antarctica lipase (B570770) B, commercially available as Novozym 435) to catalyze the reaction under milder conditions. This method is preferred for its high selectivity and environmentally friendly profile.[2]

Q2: What are the typical starting materials for the synthesis?

A2: The synthesis typically starts from (-)-Myrtenol, which is an alcohol. This is reacted with an acyl donor to add the acetate group. In some cases, (-)-Myrtenal (an aldehyde) can be used as a precursor, though this requires a reductive acetylation process or conversion to myrtenol (B1201748) first.[3][4]

Q3: What is the difference between direct esterification and transesterification for this synthesis?

A3:

  • Direct Esterification is the reaction of an alcohol ((-)-Myrtenol) with a carboxylic acid (acetic acid). This is an equilibrium reaction where water is produced as a byproduct.[5] To achieve high yields, this water must often be removed.

  • Transesterification involves the transfer of an acyl group from an existing ester (the acyl donor) to the alcohol ((-)-Myrtenol). Common acyl donors include vinyl acetate or ethyl acetate. Transesterification with vinyl acetate is often considered irreversible because the byproduct, vinyl alcohol, quickly tautomerizes to stable acetaldehyde, driving the reaction to completion and resulting in higher yields.[6]

Q4: Which catalyst is superior for achieving high yield?

A4: The choice of catalyst depends on the desired reaction conditions and scale.

  • Immobilized Lipases (e.g., Novozym 435): These are highly effective for transesterification reactions, often providing yields greater than 95% under mild temperatures (30-50°C). They are highly selective, minimize side product formation, and are reusable.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These are robust, reusable, and effective for esterification with acetic anhydride, with reported yields around 90%.[1] However, they typically require higher temperatures (~110°C), which can sometimes lead to side reactions.[1]

  • Homogeneous Acid Catalysts (e.g., H₂SO₄): While effective, these catalysts are difficult to separate from the reaction mixture and can lead to unwanted side reactions and product degradation if not carefully controlled.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress is typically monitored using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can quantify the consumption of the starting material ((-)-Myrtenol) and the formation of the product (this compound).

Troubleshooting Guide

Problem 1: The reaction yield is very low or non-existent.

  • Possible Cause A: Inactive Catalyst.

    • Solution (Enzymatic): Lipases can be denatured by improper storage, temperature extremes, or contaminants. Ensure the enzyme is active and stored according to the manufacturer's instructions. Consider adding a small amount of water or buffer if the enzyme requires it for activation, though excess water can promote hydrolysis.[7]

    • Solution (Chemical): Solid acid catalysts may become fouled or deactivated. If reusing the catalyst, ensure it has been properly regenerated. For homogeneous catalysts, verify the concentration and purity.

  • Possible Cause B: Unfavorable Reaction Equilibrium.

    • Solution (Esterification): In direct esterification with acetic acid, the accumulation of water can halt the reaction. Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent. Alternatively, use a large excess of one reactant (typically the less expensive one) to shift the equilibrium.[5]

    • Solution (Transesterification): Use an acyl donor like vinyl acetate that makes the reaction effectively irreversible.[6]

  • Possible Cause C: Incorrect Reaction Conditions.

    • Solution: Double-check the optimal temperature, solvent, and molar ratios for your chosen method. For enzymatic reactions, solvents with a high log P value (non-polar) are generally preferred.[7] Ensure adequate mixing, especially with heterogeneous catalysts.

Problem 2: Significant formation of side products is observed.

  • Possible Cause A: Harsh Reaction Conditions.

    • Solution: High temperatures and strong acid catalysts can cause isomerization or degradation of the terpene structure. Lower the reaction temperature and consider switching to a milder catalytic system, such as an immobilized lipase, which operates under gentler conditions.

  • Possible Cause B: Impure Starting Materials.

    • Solution: Ensure the purity of your (-)-Myrtenol and acylating agent. Impurities can lead to competing side reactions. Purify starting materials via distillation or chromatography if necessary.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause A: Incomplete Removal of Acid Catalyst/Reactant.

    • Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acetic acid or acid catalyst. Follow with a water wash to remove residual salts.

  • Possible Cause B: Similar Boiling Points of Product and Starting Material.

    • Solution: If simple distillation is ineffective, use column chromatography for purification. Silica (B1680970) gel is a common stationary phase, and a non-polar solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate this compound from the more polar (-)-Myrtenol.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic approaches, providing a basis for catalyst selection and process optimization. Data is consolidated from studies on myrtanyl acetate and other structurally similar terpenyl acetates.

Catalyst TypeSpecific CatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)Yield (%)Reference Type
Solid Acid Amberlyst-15Acetic AnhydrideToluene1103>95~90Analogous Reaction[1]
Solid Acid Zeolite H-BEAAcetic AcidHeptane908~90~85Analogous Reaction[1]
Enzyme Candida antarctica Lipase (SP435)Triacetinn-Hexane30-4010>96>96Terpenyl Acetate Synthesis
Enzyme Free LipaseVinyl AcetateVinyl Acetate (Solvent-free)405-~98Neryl Acetate Synthesis[6]
Enzyme Novozym 435Acetic AnhydrideSolvent-free552>91-Eugenyl Acetate Synthesis[8]

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Immobilized Lipase

This protocol describes a highly efficient method for synthesizing this compound using Novozym 435 and vinyl acetate as the acyl donor in a solvent-free system.

Materials:

  • (-)-Myrtenol (1.0 eq)

  • Vinyl acetate (3.0-5.0 eq)

  • Immobilized Candida antarctica lipase B (Novozym 435) (e.g., 10% w/w of reactants)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

  • Silica gel for chromatography (if needed)

Procedure:

  • To a clean, dry reaction vessel, add (-)-Myrtenol and vinyl acetate.

  • Place the vessel in a temperature-controlled bath set to 40-50°C and begin stirring.

  • Once the mixture reaches the target temperature, add the immobilized lipase to start the reaction.

  • Monitor the reaction progress by taking small samples periodically for GC analysis. The reaction is typically complete within 5-10 hours.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.

  • Remove the excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If further purification is required, perform silica gel column chromatography using a hexane:ethyl acetate solvent gradient.

Protocol 2: Acid-Catalyzed Direct Esterification (Fisher Esterification)

This protocol outlines the classic synthesis using an acid catalyst. It requires careful control to avoid side reactions.

Materials:

  • (-)-Myrtenol (1.0 eq)

  • Glacial Acetic Acid (2.0-3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2% of total reactant weight)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

Procedure:

  • Add (-)-Myrtenol and glacial acetic acid to a round-bottom flask equipped with a magnetic stir bar.

  • While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) for 1-3 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acetic acid and the sulfuric acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow start Reactant Preparation ((-)-Myrtenol, Acyl Donor) reaction Catalytic Reaction (Enzymatic or Chemical) start->reaction monitoring Reaction Monitoring (GC / TLC) reaction->monitoring workup Workup & Catalyst Removal (Filtration / Extraction) reaction->workup purification Purification (Distillation / Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, FT-IR) purification->analysis product Final Product: This compound analysis->product Troubleshooting_Yield start Problem: Low Yield q1 Is the catalyst active and concentration correct? start->q1 a1_yes Check reaction equilibrium. Is water being removed (esterification)? Is acyl donor irreversible (transester.)? q1->a1_yes Yes a1_no Solution: Use fresh/active catalyst. Verify catalyst loading. q1->a1_no No a2_yes Are reaction conditions (temp, solvent, time) optimal? a1_yes->a2_yes Yes a2_no Solution: Use Dean-Stark or excess reactant. Use vinyl acetate as donor. a1_yes->a2_no No a3_yes Consider starting material purity. If all else is correct, re-purify and repeat. a2_yes->a3_yes Yes a3_no Solution: Adjust temperature, solvent, or reaction time per protocol. a2_yes->a3_no No Lipase_Mechanism cluster_0 Lipase Catalytic Cycle lipase_free Free Lipase (Ser-OH) acyl_enzyme Acyl-Enzyme Intermediate (Ser-O-Acetate) lipase_free->acyl_enzyme Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->acyl_enzyme acyl_enzyme->lipase_free Deacylation product This compound acyl_enzyme->product alcohol (-)-Myrtenol alcohol->acyl_enzyme

References

Technical Support Center: Purification of (-)-Myrtenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-Myrtenyl acetate (B1210297) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (-)-Myrtenyl acetate isomers?

A1: The primary challenge lies in the separation of the two enantiomers: this compound and (+)-Myrtenyl acetate. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] They possess identical physical properties in an achiral environment, such as the same boiling point, solubility, and density, making their separation by traditional methods like standard fractional distillation practically impossible.[3][4] Therefore, specialized chiral separation techniques are required.

Q2: Can fractional distillation be used to separate this compound from its (+) isomer?

A2: No, standard fractional distillation is not a viable method for separating enantiomers like (-)- and (+)-Myrtenyl acetate.[3] Since enantiomers have identical boiling points, they will vaporize and condense at the same temperature, preventing their separation through this technique.[3] While the boiling point of myrtenyl acetate is reported to be between 243°C and 258°C, requiring vacuum distillation to prevent degradation, this method will not resolve the enantiomeric pair.[5][6]

Q3: What are the recommended methods for separating this compound isomers?

A3: The most effective methods for separating enantiomers are chiral chromatography techniques, including:

  • Chiral Gas Chromatography (GC): This analytical technique is well-suited for the quantitative analysis of volatile compounds like myrtenyl acetate to determine the enantiomeric excess (ee%).[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for both analytical and preparative scale separation of enantiomers, allowing for the isolation of pure this compound.[7][8][9]

Troubleshooting Guides

Chiral Gas Chromatography (GC)

Problem: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Incorrect Column Ensure you are using a chiral stationary phase. For terpene acetates, cyclodextrin-based columns like Rt-βDEXse are often effective.[2]
Suboptimal Temperature Program Optimize the oven temperature ramp. Slower temperature ramps (1–2 °C/min) often improve resolution.[1]
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas. Higher linear velocities (e.g., 80 cm/sec for hydrogen) can sometimes improve resolution.[1]
Column Overload Reduce the injection volume or dilute the sample. Overloading a chiral column can lead to peak tailing and loss of resolution.[2]

Problem: Peak tailing or splitting.

Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Perform inlet maintenance (replace liner, septum). If the column is old, active sites may have developed; consider conditioning or replacing the column.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Solvent/Analyte Mismatch with Stationary Phase While less common in GC than HPLC, ensure the solvent is appropriate for the analysis and does not interfere with the chiral recognition mechanism.
Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are common choices for chiral separations.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. Adjust the ratio of organic modifiers (e.g., ethanol, isopropanol (B130326) in hexane (B92381) for normal phase). Small changes can have a significant impact on selectivity.
Incorrect Flow Rate Optimize the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase.
Temperature Effects Investigate the effect of column temperature. Both increasing and decreasing the temperature can affect enantioselectivity.

Problem: Low recovery in preparative HPLC.

Possible Cause Troubleshooting Step
Sample Overload Determine the loading capacity of your preparative column for this specific separation. Overloading leads to band broadening and overlapping peaks, reducing the yield of pure fractions.
Poor Solubility in Mobile Phase Ensure the sample is fully dissolved in the mobile phase before injection. Precipitation on the column will lead to low recovery and can damage the column.
Improper Fraction Collection Optimize the fraction collection parameters. Collect smaller, purer fractions around the peak apex to maximize enantiomeric purity, even if it slightly reduces the initial recovery of the purest fractions.

Experimental Protocols

Analytical Chiral GC-FID for Enantiomeric Excess (ee%) Determination

This protocol is a general guideline and should be optimized for your specific instrument and sample.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[2]

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: Optimize for best resolution (e.g., start with a constant flow of 1.5 mL/min for Helium)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Injection Volume: 1 µL (adjust based on sample concentration)

  • Split Ratio: 50:1 (can be adjusted to optimize peak shape and sensitivity)

Sample Preparation:

  • Dilute the myrtenyl acetate sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Preparative Chiral HPLC for Isolation of this compound

This is a starting point for method development. The choice of stationary and mobile phases is critical and may require screening.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Chiral Preparative Column: e.g., Cellulose or Amylose-based CSP

HPLC Conditions:

  • Mobile Phase: A typical starting point for normal phase separation of terpene derivatives is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Begin with a low percentage of the modifier (e.g., 2-5%) and adjust to optimize separation.

  • Flow Rate: Start with a flow rate appropriate for the column dimensions and optimize for the best balance of resolution and run time.

  • Detection: UV detection at a wavelength where myrtenyl acetate has some absorbance (e.g., 210-220 nm).

  • Temperature: Ambient, but can be controlled to improve separation.

Sample Preparation:

  • Dissolve the racemic myrtenyl acetate in the mobile phase. Ensure the concentration is below the column's loading capacity.

Procedure:

  • Perform analytical scale injections to determine the retention times of the two enantiomers and to optimize the mobile phase for baseline separation.

  • Scale up to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Collect fractions corresponding to the two separated enantiomeric peaks.

  • Analyze the collected fractions by analytical chiral GC or HPLC to determine the enantiomeric purity of each.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent to obtain the purified product.

Quantitative Data Summary

Purification Method Chiral Stationary Phase Mobile Phase/Carrier Gas Resolution (Rs) Enantiomeric Excess (ee%) Recovery Yield (%)
Chiral GCe.g., Rt-βDEXsee.g., HeliumUser DeterminedUser DeterminedN/A (Analytical)
Chiral HPLC (Analytical)e.g., Chiralcel OD-He.g., Hexane:Isopropanol (98:2)User DeterminedUser DeterminedN/A (Analytical)
Chiral HPLC (Preparative)e.g., Chiralcel OD-He.g., Hexane:Isopropanol (98:2)User DeterminedUser DeterminedUser Determined

Visualizations

experimental_workflow cluster_analytical Analytical Scale cluster_preparative Preparative Scale racemic_sample Racemic Myrtenyl Acetate chiral_gc Chiral GC Analysis racemic_sample->chiral_gc ee_determination Determine Enantiomeric Excess (ee%) chiral_gc->ee_determination chiral_hplc Preparative Chiral HPLC ee_determination->chiral_hplc Inform Method Development racemic_sample2 Racemic Myrtenyl Acetate racemic_sample2->chiral_hplc fraction_collection Fraction Collection chiral_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_isomer Pure this compound solvent_evaporation->pure_isomer

Caption: Experimental workflow for the analysis and purification of this compound.

troubleshooting_logic start Poor/No Enantiomeric Separation check_column Is the correct chiral stationary phase being used? start->check_column optimize_mobile_phase Optimize Mobile Phase (solvent ratio, additives) check_column->optimize_mobile_phase Yes good_separation Good Separation Achieved check_column->good_separation No, change column optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow check_overload Is the column overloaded? optimize_flow->check_overload check_overload->good_separation No check_overload->good_separation Yes, reduce sample load

Caption: Troubleshooting logic for poor enantiomeric separation in chiral chromatography.

References

Technical Support Center: Improving the Stability of (-)-Myrtenyl Acetate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of (-)-Myrtenyl acetate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a naturally derived aroma compound with a fresh, woody, and pine-like fragrance.[1] It belongs to the terpene ester family and is found in essential oils like green myrtle.[2] Due to its pleasant scent and good blending performance, it is widely used in the fragrance, cosmetic, and flavor industries.[1] Applications include perfumes, lotions, soaps, air fresheners, and cleaning products.[1]

Q2: What are the main stability concerns for this compound?

A2: As a monoterpene ester, this compound is susceptible to degradation from various environmental factors.[3][4] Key concerns include:

  • Hydrolysis: The ester bond can be broken down by water, especially under acidic or basic conditions.

  • Oxidation: Exposure to air and light can lead to oxidation of the terpene structure.[3]

  • Volatility: Being a volatile compound, it can evaporate from formulations, leading to a loss of efficacy and aroma.[3]

  • Thermal Degradation: High temperatures can accelerate degradation reactions.[4][5]

Q3: What are the typical degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the provided results, degradation of terpene esters generally involves hydrolysis to the corresponding alcohol (myrtenol) and acetic acid, and oxidation products. Analytical techniques such as HPLC, GC-MS, and LC-MS are crucial for identifying and quantifying these degradation products.[6][7][8]

Q4: How can I improve the stability of this compound in my formulation?

A4: Several formulation strategies can enhance the stability of volatile compounds like this compound. These include:

  • Encapsulation: Techniques like spray-drying, microencapsulation, and complex coacervation can protect the compound from environmental factors.[9][10][11]

  • pH Optimization: Maintaining an optimal pH in aqueous formulations can minimize hydrolysis.[11][[“]]

  • Use of Antioxidants: Adding antioxidants can prevent oxidative degradation.[11]

  • Appropriate Packaging: Using light-resistant and airtight containers is essential to protect against photodegradation and oxidation.[10][11]

  • Emulsification: Creating stable emulsions, such as Pickering emulsions, can improve the stability of volatile oils.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Loss of Aroma/Efficacy Over Time - Volatilization of this compound. - Chemical degradation (hydrolysis, oxidation).- Encapsulate this compound using techniques like spray-drying with gum arabic or maltodextrin (B1146171) as the wall material.[9][14] - Formulate as a microemulsion or Pickering emulsion to reduce volatility.[13] - Store the final product in airtight containers at cool temperatures .[1]
Change in Color or pH of the Formulation - Degradation of this compound into acidic byproducts (e.g., acetic acid via hydrolysis). - Oxidation reactions.- Optimize the pH of the formulation using appropriate buffer systems to minimize hydrolysis.[11][[“]] - Incorporate antioxidants to prevent oxidative degradation. - Protect the formulation from light by using opaque or amber-colored packaging.[11]
Phase Separation in Emulsions - Instability of the emulsion system. - Degradation of this compound affecting interfacial properties.- Optimize the emulsifier system (type and concentration). - Consider using Pickering emulsions stabilized by solid particles for enhanced stability.[13] - Evaluate the stability of the emulsion under accelerated conditions (e.g., temperature cycling).[15]
Inconsistent Product Performance - Variability in the stability of this compound across batches. - Inadequate control over manufacturing and storage conditions.- Implement a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of this compound and its degradation products.[7] - Establish and adhere to strict manufacturing and storage protocols , including temperature, humidity, and light exposure control.[4][10]
Quantitative Data Summary
Stabilization Technique Key Parameters Reported Efficacy Reference
Spray-Drying Microencapsulation Wall Material: Gum Arabic; Core: Monoterpenes (e.g., β-pinene, limonene)Retention of monoterpenes was highest at a 10% core material concentration. β-pinene showed better retention than limonene (B3431351) and β-myrcene.[9][16]
Pickering Emulsion Stabilizer: Modified amber; Volatile Oil: Acorus tatarinowii volatile oil (ATVO)Peroxide value and malondialdehyde content were significantly lower in the Pickering emulsion compared to free volatile oil under intense light. Showed better bioavailability in vivo.[13]
Cyclodextrin Encapsulation Host: CyclodextrinsImproves the stability of oils like cinnamon oil and Curcuma longa volatile oil.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Microcapsules by Spray-Drying

Objective: To encapsulate this compound to improve its stability against volatilization and oxidation.

Materials:

  • This compound

  • Gum arabic (wall material)

  • Maltodextrin (secondary wall material, optional)

  • Distilled water

  • High-shear mixer

  • Spray-dryer

Methodology:

  • Prepare the Wall Material Solution: Dissolve gum arabic (and maltodextrin, if used) in distilled water with gentle heating and stirring to create a 20-40% (w/v) solution. Allow the solution to cool to room temperature.

  • Prepare the Emulsion: Add this compound to the wall material solution to achieve a desired core-to-wall ratio (e.g., 1:9). Homogenize the mixture using a high-shear mixer for 5-10 minutes to form a stable oil-in-water emulsion.

  • Spray-Drying:

    • Set the inlet temperature of the spray-dryer to 160-180°C.

    • Set the outlet temperature to 80-100°C.

    • Feed the emulsion into the spray-dryer at a constant rate.

  • Collection and Storage: Collect the resulting powder (microcapsules) from the cyclone separator. Store the microcapsules in a cool, dry, and dark place in an airtight container.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to quantify this compound and its degradation products in a formulation.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for a specified time.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the sample at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample to UV light.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min. .

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_Spray_Drying cluster_preparation Preparation cluster_processing Processing cluster_output Output A Dissolve Wall Material (Gum Arabic) B Add this compound (Core Material) A->B C High-Shear Homogenization B->C D Spray-Drying C->D Emulsion E Collect Microcapsules D->E Powder F Store in Airtight Container E->F

Caption: Workflow for Microencapsulation of this compound.

Troubleshooting_Logic A Issue: Loss of Aroma B Potential Cause? A->B C Volatility B->C Yes D Degradation (Hydrolysis/Oxidation) B->D Yes E Solution: Encapsulation C->E G Solution: Proper Storage C->G F Solution: pH Control & Antioxidants D->F D->G

Caption: Troubleshooting Logic for Aroma Loss in Formulations.

References

Troubleshooting low yield in (-)-Myrtenyl acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low yield during the extraction of (-)-Myrtenyl acetate (B1210297) from its natural sources, primarily Myrtus communis (myrtle).

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of (-)-Myrtenyl acetate.

Issue 1: Lower than expected yield of essential oil from plant material.

Question: We performed hydrodistillation on Myrtus communis leaves, but the volume of essential oil collected was significantly lower than literature values. What could be the cause?

Answer: A low total essential oil yield can be attributed to several factors related to the plant material and the distillation process itself.

  • Plant Material Quality and Preparation: The condition of the plant material is critical. Factors that can negatively impact yield include:

    • Harvesting Time: The concentration of essential oils in plants can vary depending on the season and even the time of day of harvesting.[1] For Myrtus communis, the highest essential oil yields from leaves are often obtained in the autumn months.[2]

    • Plant Part Used: Different parts of the plant contain varying amounts of essential oil. For myrtenyl acetate, leaves typically have a higher concentration than branches or berries.[2]

    • Condition of Plant Material (Fresh vs. Dry): The yield can differ between fresh and dried leaves. Studies have shown that using dried whole leaves can result in a higher essential oil yield.[3]

    • Particle Size: The surface area of the plant material exposed to the extraction process is important. Grinding the material can increase the yield, but an excessively fine powder might lead to clumping and inefficient extraction.[4][5] A particle size of around 20 mm has been shown to be optimal in some steam distillation setups.[6][7]

  • Distillation Process Parameters: The efficiency of the hydrodistillation or steam distillation process is crucial for maximizing yield.

    • Incomplete Extraction: Ensure that the steam or boiling water penetrates the entire bed of plant material for a sufficient duration.[8] Channeling of steam can leave some material un-extracted.

    • Extraction Time: The duration of the distillation process directly impacts the yield. For Myrtus communis, extraction times of up to 3.5 hours have been shown to produce the highest yields.[3]

    • Water to Plant Material Ratio: An optimal ratio of water to plant material is necessary. For myrtle leaves, a volume-to-mass ratio of 10:1 has been associated with higher yields.[3]

    • Equipment Maintenance: Ensure that your distillation apparatus is clean and functioning correctly to prevent leaks or other inefficiencies.[1]

Issue 2: The extracted essential oil has a low concentration of this compound.

Question: We obtained a reasonable yield of essential oil, but GC-MS analysis shows a lower than expected percentage of myrtenyl acetate. Why might this be?

Answer: The chemical composition of the essential oil, and specifically the concentration of myrtenyl acetate, is influenced by several factors, some of which are distinct from those affecting the total oil yield.

  • Plant Genetics and Origin (Chemotype): The chemical profile of Myrtus communis essential oil can vary significantly based on the plant's genetic makeup and geographical origin.[9][10] Some chemotypes are naturally rich in myrtenyl acetate, while others may be dominated by compounds like 1,8-cineole or α-pinene.[2][11]

  • Harvesting Period: The relative concentration of myrtenyl acetate can fluctuate throughout the plant's vegetative cycle.[2]

  • Extraction Method: While hydrodistillation and steam distillation are common, the specific parameters can influence the chemical profile of the extracted oil.

    • Thermal Degradation: Prolonged exposure to high temperatures during distillation can potentially lead to the degradation of heat-sensitive compounds like esters.[4][12]

    • Extraction Duration: Shorter extraction times might favor the collection of more volatile compounds, while longer durations are needed to extract less volatile components. The optimal time for myrtenyl acetate specifically has been reported at 2.5 hours under certain conditions.[3]

Issue 3: Inconsistent yields between different extraction batches.

Question: We are experiencing significant variability in our extraction yields from one experiment to the next, even though we are trying to follow the same protocol. What could be causing this?

Answer: Inconsistent yields are often due to subtle variations in experimental conditions or the starting material.

  • Plant Material Variability: Ensure that the plant material is from the same source and batch. If using wild-harvested plants, there can be significant natural variation.[9]

  • Inconsistent Grinding: If you are grinding the plant material, ensure the particle size is consistent between batches.[4]

  • Variable Packing of the Distillation Flask: How the plant material is packed into the still can affect the efficiency of steam penetration.[8]

  • Fluctuations in Heat Input: Ensure that the heating source provides consistent and stable heat throughout the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of essential oil and this compound from Myrtus communis?

A1: The yield of essential oil from dried Myrtus communis leaves typically ranges from 0.3% to 0.77%.[3] The myrtenyl acetate content within that essential oil can vary widely, from being a minor component to over 50%, depending on the plant's chemotype.[10] One study found an optimal myrtenyl acetate content of 23.43% with specific extraction parameters.[3]

Q2: What are the most common methods for extracting this compound?

A2: The most common methods for extracting essential oils containing this compound are:

  • Hydrodistillation: The plant material is boiled in water, and the resulting steam carrying the essential oils is condensed and collected.[3]

  • Steam Distillation: Steam is passed through the plant material to vaporize the essential oils, which are then condensed and collected.[6][7]

  • Solvent-Free Microwave Extraction (SFME): This is a more modern technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. It can be faster than traditional methods.[13]

Q3: Can the storage of the plant material affect the yield?

A3: Yes, proper storage is crucial. Plant material should be stored in a cool, dark, and dry place to prevent the degradation of essential oils.[1] Long-term storage, especially under suboptimal conditions, can lead to a decrease in both the yield and the quality of the essential oil.[11]

Q4: How can I improve the purity of my extracted this compound?

A4: After the initial extraction of the essential oil, further purification can be achieved through fractional distillation under reduced pressure. This technique separates compounds based on their different boiling points, allowing for the isolation of a fraction enriched in myrtenyl acetate.

Data Presentation

Table 1: Effect of Myrtus communis Leaf Condition and Extraction Parameters on Essential Oil Yield

Leaf TypeLeaf GranulometryExtraction Time (hours)Water/Material Ratio (V/M)Essential Oil Yield (%)Reference
FreshGround1.51/40.30[3]
DryWhole3.51/100.77[3]
DryGround1.51/4-[3]
FreshWhole3.51/4-[3]

Note: The highest reported yield was obtained with dry, whole leaves after 3.5 hours of extraction with a 10:1 water-to-material ratio.

Table 2: Optimal Conditions for Myrtenyl Acetate Content

Leaf TypeLeaf GranulometryExtraction Time (hours)Water/Material Ratio (V/M)Myrtenyl Acetate Content (%)Reference
DryWhole2.51/1023.43[3]

Note: The optimal conditions for maximizing the percentage of myrtenyl acetate in the essential oil may differ from the conditions for maximizing the total essential oil yield.

Experimental Protocols

Protocol 1: Hydrodistillation of this compound from Myrtus communis Leaves

This protocol is based on methodologies described in the literature for optimizing essential oil yield.[3]

  • Preparation of Plant Material:

    • Weigh 100g of dried, whole Myrtus communis leaves.

  • Apparatus Setup:

    • Set up a Clevenger-type apparatus for hydrodistillation.

    • Place the dried leaves into a 2L round-bottom flask.

    • Add 1L of distilled water to the flask (for a 10:1 water-to-material ratio).

  • Distillation:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for 3.5 hours, collecting the distillate in the Clevenger trap.

  • Oil Collection and Drying:

    • After the distillation is complete, allow the apparatus to cool.

    • Carefully collect the essential oil from the Clevenger trap.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage:

    • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Visualizations

G Troubleshooting Workflow for Low this compound Yield start Low Yield of This compound check_total_yield Is the total essential oil yield low? start->check_total_yield check_plant_material Review Plant Material: - Harvest Time - Plant Part - Condition (Dry/Fresh) - Particle Size check_total_yield->check_plant_material Yes check_ma_concentration Is the this compound concentration low? check_total_yield->check_ma_concentration No check_distillation Review Distillation Process: - Extraction Time - Water/Material Ratio - Equipment Integrity check_plant_material->check_distillation optimize_protocol Optimize Protocol Based on Findings and Re-run Extraction check_plant_material->optimize_protocol check_distillation->optimize_protocol check_chemotype Consider Plant Chemotype: - Geographical Origin - Genetic Variation check_ma_concentration->check_chemotype Yes check_ma_concentration->optimize_protocol No check_degradation Assess for Degradation: - Excessive Heat - Prolonged Extraction Time check_chemotype->check_degradation check_chemotype->optimize_protocol check_degradation->optimize_protocol

Caption: A decision tree for troubleshooting low yields of this compound.

G General Workflow for this compound Extraction start Plant Material (Myrtus communis) preparation Preparation (Drying, Grinding) start->preparation extraction Extraction (Hydrodistillation / Steam Distillation) preparation->extraction collection Collection of Essential Oil extraction->collection drying Drying (Anhydrous Na2SO4) collection->drying analysis Analysis (GC-MS) drying->analysis purification Purification (Optional) (Fractional Distillation) analysis->purification final_product This compound analysis->final_product If purity is sufficient purification->final_product

Caption: A typical experimental workflow for the extraction of this compound.

References

Side reactions in the esterification process for (-)-Myrtenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the esterification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of (-)-myrtenol (B191924)?

A1: The primary side reactions are acid-catalyzed skeletal rearrangements, specifically Wagner-Meerwein rearrangements.[1][2] Due to the strained bicyclic structure of the myrtenol (B1201748) backbone, the carbocation intermediate formed during acid-catalyzed esterification is prone to rearranging to form more stable carbocations. This leads to a mixture of isomeric acetate products, reducing the yield and purity of the desired (-)-myrtenyl acetate.

Q2: What are the structures of the potential side products?

A2: Under acidic conditions, (-)-myrtenol can rearrange to form isomers such as α-terpinyl acetate, fenchyl acetate, or bornyl acetate. The exact distribution of these products depends on the specific reaction conditions, including the acid catalyst used, temperature, and reaction time.

Q3: How can I minimize the formation of these side products?

A3: To minimize rearrangements, it is crucial to avoid strongly acidic conditions and high temperatures. Milder esterification methods are recommended, such as:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under neutral conditions. This avoids the formation of a carbocation intermediate, thus preventing rearrangements.

  • Enzymatic Esterification: Lipase-catalyzed esterification or transesterification offers a highly selective and mild alternative. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the reaction with high efficiency and selectivity, often in organic solvents or even solvent-free systems.

Q4: I am observing a low yield of this compound. What are the possible causes?

A4: Low yields can be attributed to several factors:

  • Side Reactions: As discussed in Q1, acid-catalyzed rearrangements can significantly reduce the yield of the target product.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of (-)-myrtenol to the acetylating agent can limit the conversion.

  • Purification Losses: Significant loss of product can occur during workup and purification steps.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound from unreacted starting materials and isomeric side products. A solvent system of ethyl acetate and hexane (B92381) is typically used. The separation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation Ineffective catalyst or coupling agent.- For acid-catalyzed methods, use a fresh, anhydrous acid catalyst.- For Steglich esterification, ensure the DCC and DMAP are of high purity.- For enzymatic methods, verify the activity of the lipase.
Low reaction temperature.Increase the reaction temperature moderately, but be cautious of promoting side reactions, especially with acid catalysts.
Insufficient reaction time.Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.
Presence of multiple spots on TLC or peaks in GC-MS, indicating side products Use of a strong acid catalyst.Switch to a milder esterification method like Steglich esterification or enzymatic catalysis.
High reaction temperature.Lower the reaction temperature. Milder conditions are less likely to induce rearrangements.
Difficulty in separating the product from side products Similar polarity of the desired product and impurities.Optimize the solvent system for column chromatography. A shallower gradient of the more polar solvent can improve separation.
Co-elution of isomers.Consider using a different stationary phase for chromatography or explore preparative HPLC for higher purity.
Product decomposes during workup Residual acid from the reaction.Neutralize the reaction mixture thoroughly with a mild base (e.g., sodium bicarbonate solution) before extraction and purification.

Quantitative Data Summary

The choice of esterification method significantly impacts the yield of this compound and the formation of side products. The following table summarizes typical yields for different methods.

Esterification Method Catalyst/Reagent Typical Yield of this compound Major Side Products Reference
Acid-Catalyzed Sulfuric Acid (H₂SO₄)40-60%Isomeric Acetates (e.g., α-terpinyl acetate)General knowledge
Steglich Esterification DCC, DMAP>90%MinimalGeneral literature on Steglich esterification
Enzymatic Esterification Candida antarctica lipase B (CALB)>95%MinimalGeneral literature on lipase catalysis

Experimental Protocols

1. Steglich Esterification of (-)-Myrtenol

This protocol provides a mild and efficient method for the synthesis of this compound, minimizing acid-catalyzed side reactions.

  • Materials:

    • (-)-Myrtenol

    • Acetic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve (-)-myrtenol (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

2. Lipase-Catalyzed Esterification of (-)-Myrtenol

This enzymatic method provides a green and highly selective route to this compound.

  • Materials:

    • (-)-Myrtenol

    • Acetic anhydride (B1165640) or vinyl acetate

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)

    • Molecular sieves (optional, to remove water)

  • Procedure:

    • To a flask, add (-)-myrtenol (1.0 eq) and the acetylating agent (e.g., acetic anhydride, 1.5 eq).

    • Add the immobilized lipase (typically 10-20% by weight of the substrates).

    • If using a solvent, add it to the flask. For a solvent-free system, proceed without solvent.

    • (Optional) Add activated molecular sieves to remove any water formed during the reaction.

    • Incubate the mixture in a shaker at a controlled temperature (typically 30-50 °C).

    • Monitor the reaction progress by GC-MS.

    • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent (if used) and excess acylating agent under reduced pressure.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction Pathways

Esterification_Pathways cluster_acid Acid-Catalyzed Esterification cluster_steglich Steglich Esterification cluster_enzymatic Enzymatic Esterification Myrtenol (-)-Myrtenol Carbocation Carbocation Intermediate Myrtenol->Carbocation H+ AceticAnhydride Acetic Anhydride / Acetic Acid AceticAnhydride->Carbocation MyrtenylAcetate This compound Carbocation->MyrtenylAcetate AcO- RearrangedCarbocation Rearranged Carbocation Carbocation->RearrangedCarbocation Wagner-Meerwein Rearrangement RearrangedProducts Isomeric Acetates (e.g., α-terpinyl acetate) RearrangedCarbocation->RearrangedProducts AcO- Myrtenol_S (-)-Myrtenol MyrtenylAcetate_S This compound Myrtenol_S->MyrtenylAcetate_S DCC, DMAP AceticAcid_S Acetic Acid AceticAcid_S->MyrtenylAcetate_S DCC, DMAP Myrtenol_E (-)-Myrtenol MyrtenylAcetate_E This compound Myrtenol_E->MyrtenylAcetate_E Lipase AcylDonor_E Acyl Donor AcylDonor_E->MyrtenylAcetate_E Lipase

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow: Steglich Esterification

Steglich_Workflow A 1. Dissolve Reactants (-)-Myrtenol, Acetic Acid, DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add DCC solution in DCM B->C D 4. React at Room Temperature (12-24h) C->D E 5. Filter to remove DCU D->E F 6. Aqueous Workup (NaHCO3, H2O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the Steglich esterification of (-)-myrtenol.

References

Technical Support Center: Overcoming Solubility Challenges of (-)-Myrtenyl Acetate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (-)-Myrtenyl acetate (B1210297) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (-)-Myrtenyl acetate?

This compound is characterized by its low solubility in water.[1][2] Quantitative analysis indicates its water solubility to be approximately 26.12 mg/L.[3][4] It is, however, soluble in organic solvents like alcohols and oils.[1][2][5]

Q2: Why is the poor aqueous solubility of this compound a concern for research and development?

The limited water solubility of this compound can present significant challenges in various experimental and developmental settings. For instance, in biological assays, achieving a homogenous concentration in aqueous buffers is crucial for obtaining reliable and reproducible results. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of the compound.[6][7]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several effective methods can be employed to overcome the solubility limitations of this compound. These strategies primarily involve the use of formulation technologies to create stable aqueous dispersions or true solutions. The most common and effective approaches for essential oil components like this compound include:

  • Solubilization using surfactants: This involves the use of agents that form micelles to encapsulate the hydrophobic compound and disperse it in water.[8][9]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules like this compound within their hydrophobic core, forming a water-soluble inclusion complex.[10][11]

  • Formulation into nanoemulsions: This technique involves creating a stable, kinetically stable dispersion of nanoscale droplets of this compound in an aqueous phase, often stabilized by surfactants.[12][13]

Troubleshooting Guides

Issue 1: Precipitation or Phase Separation of this compound in Aqueous Buffers

Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.

Solutions:

StrategyDescriptionKey Considerations
Use of Co-solvents Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous buffer. This can increase the overall polarity of the solvent system, enhancing the solubility of this compound.[14]The concentration of the co-solvent should be carefully optimized to avoid any interference with the experimental model (e.g., cell toxicity, enzyme inhibition).
Employ Surfactants Incorporate a suitable surfactant to form micelles that can encapsulate this compound.Select a biocompatible surfactant (e.g., Polysorbate 20, Polysorbate 80) and determine the optimal surfactant-to-drug ratio to ensure complete solubilization and stability.[9][14]
Cyclodextrin (B1172386) Complexation Form an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) to significantly increase aqueous solubility.[10][15]The choice of cyclodextrin and the molar ratio of cyclodextrin to this compound are critical for efficient complexation.
Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Non-homogenous distribution of this compound in the aqueous test medium.

Solutions:

StrategyDescriptionKey Considerations
Prepare a Nanoemulsion Formulate this compound into a nanoemulsion to create a uniform and stable dispersion of nanosized droplets in the aqueous phase.[12]This requires careful selection of surfactants and a suitable homogenization technique (high-pressure homogenization or ultrasonication) to achieve a small and uniform droplet size.[16][17]
Verify Solubilization Before conducting the assay, visually inspect the stock solution for any signs of precipitation or cloudiness. Further characterization, such as particle size analysis, can confirm the quality of the formulation.Ensure that the chosen solubilization method does not introduce any artifacts or interfere with the assay's endpoint.

Experimental Protocols

Protocol 1: Solubilization using Surfactants

This protocol describes a general method for solubilizing this compound using a common non-ionic surfactant, Polysorbate 20.

Materials:

  • This compound

  • Polysorbate 20

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

Procedure:

  • In a clean glass vial, add the desired amount of this compound.

  • Add Polysorbate 20 at a starting ratio of 5:1 (Surfactant: this compound) by weight.

  • Vortex the mixture thoroughly until a clear, homogenous phase is formed.

  • Slowly add the aqueous buffer to the mixture while continuously vortexing.

  • Continue to add the buffer until the final desired concentration of this compound is reached.

  • Visually inspect the final solution for clarity. If the solution is cloudy or shows signs of precipitation, the ratio of surfactant to this compound may need to be increased.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) by the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a saturated solution of HP-β-CD in distilled water by stirring at room temperature.

  • Slowly add this compound to the HP-β-CD solution (a 1:1 molar ratio is a good starting point).

  • Stir the mixture for 24-48 hours at room temperature, protected from light.

  • Filter the solution to remove any un-complexed this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be readily dissolved in aqueous media.

Protocol 3: Formulation of a this compound Nanoemulsion

This protocol provides a method for preparing a nanoemulsion using a high-energy method (ultrasonication).

Materials:

  • This compound (oil phase)

  • A suitable surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., Span 80)

  • Distilled water (aqueous phase)

  • Ultrasonicator (probe or bath)

Procedure:

  • Prepare the oil phase by mixing this compound with the surfactant and co-surfactant. The ratio of these components will need to be optimized.

  • Slowly add the aqueous phase to the oil phase under constant stirring to form a coarse emulsion.

  • Subject the coarse emulsion to high-intensity ultrasonication. The duration and power of sonication will need to be optimized to achieve the desired droplet size.

  • Monitor the droplet size and polydispersity index (PDI) of the nanoemulsion using a particle size analyzer.

  • The resulting nanoemulsion should appear translucent or bluish-white and be stable against phase separation for an extended period.

Visualizations

experimental_workflow_solubilization cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_end Result start This compound (Poorly Soluble) surfactant Add Surfactant (e.g., Polysorbate 20) start->surfactant cyclodextrin Complex with Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin nanoemulsion Formulate Nanoemulsion start->nanoemulsion micelle Micelle Formation surfactant->micelle complex Inclusion Complex Formation cyclodextrin->complex homogenize High-Energy Homogenization nanoemulsion->homogenize end Aqueous Formulation of This compound micelle->end complex->end homogenize->end

Caption: Workflow for enhancing the aqueous solubility of this compound.

troubleshooting_workflow cluster_solutions Solutions start Experiment with This compound in Aqueous Media issue Precipitation or Phase Separation? start->issue cosolvent Add Co-solvent (e.g., Ethanol, DMSO) issue->cosolvent Yes surfactant Use Surfactant (e.g., Polysorbate 80) issue->surfactant Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) issue->cyclodextrin Yes nanoemulsion Prepare Nanoemulsion issue->nanoemulsion Yes success Proceed with Homogenous Solution issue->success No cosolvent->success surfactant->success cyclodextrin->success nanoemulsion->success

Caption: Troubleshooting guide for solubility issues.

logical_relationship_methods cluster_surfactant Surfactant Solubilization cluster_cyclodextrin Cyclodextrin Complexation compound This compound (Hydrophobic) micelle Micelle Formation (Hydrophobic Core) compound->micelle Encapsulated in inclusion_complex Inclusion Complex (Water Soluble Exterior) compound->inclusion_complex Encapsulated in surfactant_mol Surfactant Molecule (Amphiphilic) surfactant_mol->micelle aqueous_dispersion1 Aqueous Dispersion micelle->aqueous_dispersion1 cd_mol Cyclodextrin (Hydrophobic Cavity) cd_mol->inclusion_complex aqueous_solution Aqueous Solution inclusion_complex->aqueous_solution

Caption: Mechanisms of solubility enhancement.

References

Technical Support Center: Analysis of (-)-Myrtenyl Acetate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of (-)-Myrtenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (-)-Myrtenyl acetate relevant for GC-MS analysis?

A1: Understanding the chemical properties of this compound is crucial for method development. Key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₈O₂[1][2]
Molecular Weight194.27 g/mol [1][2][3]
CAS Registry Number1079-01-2[1][2][3]

Q2: What type of GC column is recommended for the analysis of this compound?

A2: For the analysis of terpenes and related compounds like this compound, a non-polar or mid-polar capillary column is generally recommended. Columns with a 5% phenyl-methylpolysiloxane stationary phase, such as DB-5MS or Rxi-5MS, are commonly used as they provide good separation for these types of analytes.[4][5]

Q3: What are the expected major ions in the mass spectrum of this compound?

A3: The electron ionization (EI) mass spectrum of Myrtenyl acetate will show several characteristic fragment ions. While the full spectrum is available in databases like the NIST WebBook, key ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode.[1]

Q4: What sample preparation techniques are suitable for analyzing this compound?

A4: Sample preparation depends on the matrix. For essential oils or plant material, solvent extraction is common. Ethyl acetate has been shown to provide good recovery for terpenes.[4] For cleaner samples, a simple dilution in a suitable solvent like hexane (B92381) or ethyl acetate may be sufficient.[6] Headspace sampling is another technique that can be employed, especially for volatile compounds in a complex matrix.[7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Problem 1: I am not seeing a peak for this compound.

  • Is there an issue with the sample introduction?

    • Syringe: Ensure the syringe is clean and not clogged. Visually inspect the plunger movement. A blocked syringe will prevent sample introduction.[9][10]

    • Injector: Check for leaks in the injector. A leak can result in sample loss, especially for volatile compounds.[11] Also, verify that the injector temperature is appropriate to ensure vaporization of the analyte. A starting point could be 250°C.[6]

    • Septum: A cored or leaking septum can lead to inconsistent or no injection. Replace the septum if it appears worn.[9]

  • Is the GC separation performing correctly?

    • Carrier Gas: Confirm that the carrier gas (typically Helium) is flowing at the correct rate.[11][12]

    • Column: Check if the column is broken or not properly installed in the injector and detector.[9][10] A break will prevent the analyte from reaching the detector.

    • Oven Temperature: Ensure the initial oven temperature is low enough to trap the analyte at the head of the column, especially for splitless injections.[11]

  • Is the MS detector functioning correctly?

    • Tuning: Check the MS tune report. The system must be properly tuned to detect ions. Issues with the tune can indicate a leak or a problem with the ion source or detector.[13][14]

    • Filament: Verify that the filament is not burnt out.[9]

    • Transfer Line: Ensure the transfer line temperature is high enough (e.g., 280°C) to prevent cold spots where the analyte could condense.[9]

Problem 2: The this compound peak has poor shape (e.g., tailing or fronting).

  • What could be causing peak tailing?

    • Active Sites: Peak tailing is often caused by active sites in the inlet liner or at the front of the column.[13] Deactivated liners should be used. If the column is old, clipping a small portion (e.g., 10-20 cm) from the front might resolve the issue.[13]

    • Column Installation: If the column is installed too shallow in the MS transfer line, it can lead to peak tailing.[14]

  • What could be causing peak fronting?

    • Overload: Injecting too much sample can overload the column, leading to fronting. Try diluting the sample.[13]

    • Solvent Mismatch: A mismatch between the sample solvent and the stationary phase can cause poor peak shape. Ensure the solvent is appropriate for the analysis.[13]

Problem 3: The retention time for this compound is shifting.

  • What are the common causes of retention time shifts?

    • Leaks: Small leaks in the system can cause changes in the carrier gas flow rate, leading to shifts in retention time.[10]

    • Column Aging: Over time, the stationary phase of the column can degrade, which can affect retention times.[10]

    • Oven Temperature: Inconsistent oven temperature control can lead to retention time variability. Ensure the GC oven is properly calibrated.

Experimental Protocols

Below is a generalized experimental protocol for the GC-MS analysis of this compound. This should be optimized for your specific instrument and application.

1. Sample Preparation (Liquid Extraction)

  • Weigh a known amount of the sample matrix (e.g., 100 mg of ground plant material).[15]

  • Add a defined volume of extraction solvent (e.g., 5 mL of ethyl acetate) containing an internal standard (e.g., n-tridecane at 50 ng/µL).[4][15]

  • Sonicate the mixture for approximately 15 minutes.[15]

  • Centrifuge the sample to separate the solid material.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Parameters

The following table summarizes typical GC-MS parameters for terpene analysis, which can be adapted for this compound.

ParameterRecommended SettingReference
Gas Chromatograph
GC SystemAgilent 7890B or similar[15]
ColumnRestek Rxi-5MS (20 m x 0.180 mm, 0.18 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm)[4][15]
Carrier GasHelium[5][15]
Flow Rate0.4 - 1.2 mL/min[12][15]
Injection Volume1 µL[5][15]
Injection ModeSplit (e.g., 50:1) or Splitless[7][15]
Injector Temperature250 - 275°C[6][15]
Oven ProgramInitial: 40-60°C, hold for 0.5-2 minRamp 1: 3-20°C/min to 140-180°CRamp 2: 40°C/min to 280-320°C, hold for 1-4 min[5][6][15][16]
Mass Spectrometer
MS SystemWaters Xevo TQ-GC, Agilent 5973N, or similar[15][16]
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[16]
Mass Rangem/z 35-500[17]
Ion Source Temp.200 - 250°C[5][6]
Transfer Line Temp.240 - 280°C[5][12]
Solvent Delay2.0 min[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix extract Solvent Extraction (e.g., Ethyl Acetate) sample->extract filter Centrifuge/Filter extract->filter final_sample Final Sample in Vial filter->final_sample injection Autosampler Injection final_sample->injection gc_sep GC Separation (Capillary Column) injection->gc_sep ms_detect MS Detection (EI, Scan/SIM) gc_sep->ms_detect chromatogram Raw Data (Chromatogram) ms_detect->chromatogram integration Peak Integration chromatogram->integration quant Quantification integration->quant report Final Report quant->report

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_tree start No this compound Peak Observed q1 Check Internal Standard Peak start->q1 a1_yes IS Peak Present (Analyte-Specific Issue) q1->a1_yes Yes a1_no No IS Peak (System-Wide Issue) q1->a1_no No q2_analyte Check Sample Prep/ Analyte Degradation a1_yes->q2_analyte q2_system Check for Leaks/ Carrier Gas Flow a1_no->q2_system a2_system_ok Check MS Tune/ Detector Status q2_system->a2_system_ok OK a2_system_bad Fix Leaks/ Restore Flow q2_system->a2_system_bad Issue Found sol_ms Tune MS/ Check Filament a2_system_ok->sol_ms a2_analyte_ok Check for Inlet/ Column Activity q2_analyte->a2_analyte_ok OK a2_analyte_bad Re-prepare Sample q2_analyte->a2_analyte_bad Issue Found sol_activity Replace Liner/ Clip Column a2_analyte_ok->sol_activity

Caption: Troubleshooting decision tree for missing this compound peak.

References

Technical Support Center: Enhancing the Resolution of (-)-Myrtenyl Acetate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (-)-Myrtenyl acetate (B1210297) enantiomers by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of (-)-Myrtenyl acetate enantiomers.

IssuePossible CauseSuggested Solution
Poor to No Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient selectivity for myrtenyl acetate enantiomers.- Action: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating monoterpenes and their derivatives.[1] - Protocol: Prepare analytical concentrations of the this compound racemate and inject onto different chiral columns under initial screening conditions.
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving enantioseparation.- Action: Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol).[1] - Protocol: Start with a high percentage of non-polar solvent (e.g., 99:1 n-hexane:isopropanol) and gradually increase the polar modifier concentration in small increments (e.g., 1-2%).
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate, which affects the interaction time between the analytes and the CSP.- Action: Adjust the flow rate. Lower flow rates often improve resolution by allowing more time for chiral recognition. - Protocol: Systematically decrease the flow rate (e.g., from 1.0 mL/min to 0.8, 0.5, and 0.3 mL/min) and observe the effect on the resolution factor (Rs).
Peak Tailing Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on the silica (B1680970) support, can cause peak tailing.- Action: Add a mobile phase modifier. For normal-phase separations, a small amount of a polar solvent like ethanol (B145695) or isopropanol can help to mask active sites on the stationary phase. - Protocol: Introduce a small percentage (e.g., 0.1%) of a polar additive to the mobile phase and assess the impact on peak symmetry.
Column Overload: Injecting too much sample can lead to broad and tailing peaks.- Action: Reduce the sample concentration or injection volume. - Protocol: Prepare a dilution series of the sample (e.g., 1:10, 1:100) and inject each to determine the optimal concentration that does not cause peak distortion.
Inconsistent Retention Times Temperature Fluctuations: The column temperature can significantly influence retention times and selectivity in chiral separations.- Action: Use a column oven to maintain a stable and consistent temperature. - Protocol: Set the column oven to a constant temperature (e.g., 25 °C) and allow the system to equilibrate fully before starting the analysis.
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase.- Action: Increase the column equilibration time. - Protocol: Flush the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before injecting the sample.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: While the optimal CSP is compound-dependent, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate (B1207046) derivatives coated or immobilized on silica gel, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including monoterpenes.[1] It is recommended to screen a few different polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) to find the one with the best selectivity for myrtenyl acetate.

Q2: What is a good starting mobile phase for method development?

A2: For normal-phase HPLC, a good starting point is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting composition would be in the range of 90:10 to 99:1 (v/v) n-hexane:modifier. The concentration of the modifier can then be adjusted to optimize the separation.

Q3: How does temperature affect the chiral separation of myrtenyl acetate?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution. However, this often comes at the cost of longer retention times and higher backpressure. Conversely, higher temperatures can improve peak efficiency and reduce analysis time, but may decrease resolution. It is an important parameter to optimize for each specific separation.

Q4: Can I use gradient elution for chiral separations?

A4: While isocratic elution is more common for chiral separations to ensure stable and reproducible interactions with the CSP, gradient elution can sometimes be employed, particularly for screening purposes or when dealing with complex mixtures. However, re-equilibration of the chiral stationary phase between runs is critical and can be time-consuming.

Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I try?

A5: If resolution remains a challenge, consider the following:

  • Try a different polar modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.

  • Use a different non-polar solvent: While less common, other non-polar solvents like heptane (B126788) could be explored.

  • Consider a different type of CSP: If polysaccharide columns are not effective, other types of CSPs, such as Pirkle-type or cyclodextrin-based columns, could be screened.

  • Derivatization: In some challenging cases, derivatizing the analyte with a chiral or achiral agent can form diastereomers or a more easily separable compound, respectively. However, this adds complexity to the sample preparation.

Experimental Protocol: Chiral HPLC Separation of Myrtenyl Acetate Enantiomers (Model Protocol)

This is a model protocol based on general principles for the chiral separation of monoterpene acetates. The actual conditions may require optimization.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions

Parameter Condition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

3. Sample Preparation

  • Prepare a stock solution of racemic myrtenyl acetate in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 100 µg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. System Equilibration

  • Flush the column with the mobile phase at the initial flow rate for at least 30 minutes or until a stable baseline is achieved.

5. Analysis

  • Inject the prepared standard solutions and samples.

  • Identify the enantiomer peaks based on their retention times. If a standard for one enantiomer is available, it can be used for peak assignment.

Diagrams

TroubleshootingWorkflow Start Poor or No Resolution CSP Inappropriate CSP? Start->CSP MobilePhase Suboptimal Mobile Phase? CSP->MobilePhase No ScreenCSPs Screen Different CSPs (e.g., Polysaccharide-based) CSP->ScreenCSPs Yes FlowRate Incorrect Flow Rate? MobilePhase->FlowRate No OptimizeMP Optimize Mobile Phase (Vary Modifier %) MobilePhase->OptimizeMP Yes Temperature Suboptimal Temperature? FlowRate->Temperature No AdjustFlow Adjust Flow Rate (Typically Lower) FlowRate->AdjustFlow Yes OptimizeTemp Optimize Temperature (Use Column Oven) Temperature->OptimizeTemp Yes Success Resolution Achieved Temperature->Success No (Re-evaluate all) ScreenCSPs->MobilePhase OptimizeMP->FlowRate AdjustFlow->Temperature OptimizeTemp->Success

Caption: Troubleshooting workflow for poor resolution.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation SelectCSP Select CSPs (e.g., Chiralpak AD, Chiralcel OD) Screening Perform Screening Runs SelectCSP->Screening SelectMP Select Mobile Phases (e.g., Hex/IPA, Hex/EtOH) SelectMP->Screening BestCondition Identify Best Condition (Initial Resolution) Screening->BestCondition OptimizeModifier Optimize Modifier % BestCondition->OptimizeModifier OptimizeFlow Optimize Flow Rate OptimizeModifier->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp Validation Method Validation (Robustness, Reproducibility) OptimizeTemp->Validation

Caption: Logical workflow for chiral method development.

References

Preventing degradation of (-)-Myrtenyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (-)-Myrtenyl acetate (B1210297) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Myrtenyl acetate and why is its stability important?

A1: this compound is a chiral monoterpene ester known for its characteristic herbal and fruity aroma. In research and development, particularly in pharmaceuticals and fragrance development, maintaining its chemical purity and chiral integrity is crucial. Degradation can lead to the formation of impurities, loss of desired biological activity or fragrance profile, and potentially introduce interfering compounds in experimental assays.

Q2: What are the primary causes of this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding myrtenol (B1201748) and acetic acid.

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the terpene structure. This process can be accelerated by light and heat.

  • Thermal Stress: Elevated temperatures can increase the rate of both hydrolysis and oxidation, as well as potentially cause isomerization or other rearrangements.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly oxidation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1]

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Container: Use tightly sealed, high-quality glass containers to prevent moisture ingress and potential leaching from plastic containers.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Common choices for stabilizing essential oils and terpenes include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The selection and concentration of the antioxidant should be optimized for your specific application to avoid interference. It is advisable to start with low concentrations (e.g., 0.01-0.1% w/w) and evaluate the stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Decrease in Purity Over Time
  • Symptom: GC analysis shows a decrease in the peak area of this compound and the appearance of new peaks.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Hydrolysis Check for Moisture: Ensure the sample was stored in a tightly sealed container and that all solvents used for dilution were anhydrous. Dry the sample over anhydrous sodium sulfate (B86663) if moisture contamination is suspected. Control pH: Avoid acidic or basic conditions. If the sample is in a solution, ensure the pH is neutral.
Oxidation Inert Atmosphere: If not already done, blanket the sample with an inert gas (argon or nitrogen) before sealing the container. Add Antioxidant: Consider adding a suitable antioxidant like BHT or tocopherol at a low concentration (e.g., 0.05% w/w).
Thermal Degradation Verify Storage Temperature: Ensure the sample has been consistently stored at the recommended temperature (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.
Issue 2: Change in Color or Appearance
  • Symptom: The initially colorless to pale yellow liquid has developed a darker yellow or brownish tint, or has become cloudy.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Oxidation Formation of Chromophores: Oxidative degradation can lead to the formation of conjugated systems that absorb light, causing a color change. This indicates significant degradation. The sample should be re-analyzed for purity. To prevent this, strictly follow procedures to exclude oxygen.
Polymerization Exposure to Light/Heat: Light and heat can sometimes induce polymerization of terpenes, leading to increased viscosity and a change in appearance. Ensure the sample is protected from light and stored at the correct temperature.
Precipitation Low Temperature Storage of Solutions: If this compound is dissolved in a solvent, its solubility may decrease at lower temperatures, causing it to precipitate. Gently warm the sample to room temperature and vortex to redissolve before use. If it does not redissolve, it may be a degradation product.

Quantitative Data on Stability

The following tables provide illustrative data on the degradation of this compound under various conditions. This data is based on typical degradation patterns for terpene acetates and should be used as a guideline. Actual degradation rates may vary.

Table 1: Effect of Temperature on the Purity of this compound Over 6 Months

Storage TemperaturePurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
25°C (Room Temp) 97.5%94.2%88.1%
4°C (Refrigerated) 99.2%98.5%97.8%
-20°C (Frozen) >99.8%>99.8%99.7%

Table 2: Influence of Storage Atmosphere on Purity at 25°C

Storage AtmospherePurity after 3 Months
Air 94.2%
Nitrogen 98.8%
Nitrogen + 0.1% BHT 99.6%

Experimental Protocols

Protocol 1: GC-MS Method for Purity Assessment and Identification of Degradation Products

This method is designed to separate this compound from its likely degradation products, such as myrtenol, and common oxidation byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity acetone (B3395972) or hexane.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile (B52724) and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before GC-MS analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before GC-MS analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of neat this compound in a sealed vial and heat at 100°C for 48 hours. Dissolve in acetone for GC-MS analysis.

  • Photodegradation: Dissolve 10 mg of this compound in 10 mL of acetonitrile in a quartz vial. Expose to a photostability chamber (ICH Option 1) for a period sufficient to produce noticeable degradation.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Myrtenyl_Acetate This compound Myrtenol Myrtenol Myrtenyl_Acetate->Myrtenol H₂O / H⁺ or OH⁻ Acetic_Acid Acetic Acid Myrtenyl_Acetate->Acetic_Acid H₂O / H⁺ or OH⁻ Oxidation_Products Oxidation Products (e.g., Epoxides, Peroxides) Myrtenyl_Acetate->Oxidation_Products O₂ / Light / Heat

Degradation Pathways of this compound

troubleshooting_workflow start Purity Decrease Detected check_hydrolysis Check for Hydrolysis Products (Myrtenol Peak in GC-MS) start->check_hydrolysis check_oxidation Check for Oxidation Products start->check_oxidation check_storage Review Storage Conditions start->check_storage solution_hydrolysis Implement Anhydrous Conditions & Neutral pH check_hydrolysis->solution_hydrolysis solution_oxidation Use Inert Atmosphere & Consider Antioxidants check_oxidation->solution_oxidation solution_storage Correct Temperature & Protect from Light check_storage->solution_storage

Troubleshooting Workflow for Purity Decrease

References

Technical Support Center: Method Refinement for Consistent Bioactivity of (-)-Myrtenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible bioactivity of (-)-Myrtenyl acetate (B1210297) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Myrtenyl acetate and what are its known biological activities?

A1: this compound is a monoterpene ester found in various essential oils, notably from plants of the Myrtus genus.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, analgesic, calming, sedative, and antihypertensive properties.[1] Additionally, studies have shown its potential as an antibiofilm, cytotoxic, and anti-acetylcholinesterase agent.[3]

Q2: My bioassay results with this compound are inconsistent between batches. What are the potential causes?

A2: Inconsistent results are a common challenge when working with natural products and their derivatives. Several factors can contribute to this variability:

  • Purity of the Compound: The purity of your this compound can vary between suppliers or even batches from the same supplier. Impurities may have their own biological effects, leading to inconsistent results.[4]

  • Source of the Compound: If you are using an essential oil rich in this compound, its concentration can fluctuate significantly based on the plant's geographical origin, genetics, and the time of harvest.[5][6]

  • Storage and Handling: this compound, like many organic compounds, can degrade over time if not stored properly. Exposure to light, air, and improper temperatures can lead to the formation of degradation products with altered bioactivity. Stock solutions, especially in solvents like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]

  • Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, serum percentage), incubation times, and reagent batches can all contribute to inconsistent IC50 values.[4][5]

Q3: What is the best solvent to use for dissolving this compound for in vitro assays?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for cell-based assays.[8] However, it's crucial to use a final DMSO concentration that is non-toxic to the cells (typically below 0.5%).[5] For some applications, ethanol (B145695) can also be used.[9] It is recommended to prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final concentration in the culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: How stable is this compound in a DMSO stock solution?

A4: While specific stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored properly at low temperatures (e.g., -20°C).[7] However, repeated freeze-thaw cycles and the presence of water can contribute to degradation.[7] It is best practice to prepare fresh dilutions from a frozen stock for each experiment.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Lower than Expected Bioactivity or Complete Lack of Activity
Potential Cause Troubleshooting Step
Degraded Compound Verify the purity and integrity of your this compound sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8] If degradation is suspected, obtain a new, high-purity batch.
Incorrect Concentration Re-calculate your dilutions and ensure the accuracy of your pipetting. If possible, confirm the concentration of your stock solution spectrophotometrically if a standard curve is available.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Test the compound on a different, more sensitive cell line if applicable.
Assay Conditions Optimize assay parameters such as incubation time and cell density. Ensure that the pH and temperature of your assay system are within the optimal range for both the cells and the compound.
Issue 2: High Variability in IC50 Values Across Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in 96-well plates by filling the outer wells with sterile PBS or media.[5]
Compound Precipitation Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider using a lower concentration range or a different solvent system. The inclusion of a small amount of a non-ionic surfactant like Tween 80 may help with solubility in some cases.
Fluctuations in Incubation Conditions Ensure a stable and uniform temperature and CO2 environment in your incubator. Allow plates to equilibrate to room temperature before adding reagents to avoid temperature gradients.[5]
Data Analysis Method Use a consistent and appropriate non-linear regression model to calculate the IC50 value from your dose-response curve. Software such as GraphPad Prism is recommended.[10]

Quantitative Data

The following table summarizes some of the reported quantitative data for the bioactivity of this compound and related compounds. Note that IC50 values can vary significantly depending on the experimental conditions.

Bioactivity Compound Assay/Cell Line IC50 Value Reference
CytotoxicityMyrtle Essential Oil (29.8% Myrtenyl Acetate)SH-SY5Y (Human Neuroblastoma)209.1 µg/ml[3]
Anti-acetylcholinesteraseMyrtenalEllman's colorimetric assay0.17 mM[11]
CytotoxicityMyrtenal derivative (3a)HCT-116 (Human Colon Cancer)52.46 µM[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the esterification of alcohols.

Materials:

  • (-)-Myrtenol

  • Acetic anhydride (B1165640)

  • Pyridine (as a catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve (-)-Myrtenol in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound (identified by comparing with a standard if available, or by subsequent analysis).

  • Evaporate the solvent from the combined fractions to obtain the purified product.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Visualizations

Below are diagrams illustrating key concepts related to the bioactivity of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assays start (-)-Myrtenol reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction crude Crude This compound reaction->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure cytotoxicity Cytotoxicity Assay (e.g., MTT) pure->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO production) pure->anti_inflammatory ache_inhibition AChE Inhibition Assay (e.g., Ellman's) pure->ache_inhibition

Caption: Experimental workflow for obtaining and testing pure this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Inconsistent Bioactivity Results check_purity Check Compound Purity & Stability (GC-MS, NMR) start->check_purity check_assay Review Assay Protocol start->check_assay check_cells Evaluate Cell Culture Conditions start->check_cells new_compound Source New Compound check_purity->new_compound optimize_storage Optimize Storage check_purity->optimize_storage standardize_protocol Standardize Protocol check_assay->standardize_protocol consistent_cells Use Consistent Cell Passage check_cells->consistent_cells

Caption: A logical workflow for troubleshooting inconsistent bioactivity results.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB->Cytokines MyrtenylAcetate This compound MyrtenylAcetate->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.

References

Validation & Comparative

Comparative Bioactivity of (-)-Myrtenyl Acetate vs. (+)-Myrtenyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of the enantiomers of myrtenyl acetate (B1210297). While research has established the biological activities of myrtenyl acetate as a component of various essential oils, literature directly comparing the bioactivity of its specific enantiomers, (-)-myrtenyl acetate and (+)-myrtenyl acetate, is limited. This document summarizes the known bioactivities of myrtenyl acetate (of unspecified chirality) and provides detailed experimental protocols for relevant assays.

Data Presentation: Bioactivity of Myrtenyl Acetate

The following table summarizes the reported biological activities of myrtenyl acetate. It is important to note that the specific enantiomer was not always specified in the cited studies.

BioactivityDescriptionKey Findings
Anti-inflammatory Myrtenyl acetate is recognized for its anti-inflammatory properties.[1]Studies on related compounds like myrtenal (B1677600) suggest that these effects may be mediated through the inhibition of inflammatory pathways.[2]
Analgesic The acetate form of myrtenyl is reported to have pain-relieving effects.[1]Research on other monoterpene acetates, such as (-)-linalyl acetate, has demonstrated significant analgesic activity, suggesting that the acetate moiety contributes to this effect.[2]
Antimicrobial Myrtenyl acetate is a major component of essential oils, like that of Myrtus communis, which exhibit antibacterial and antibiofilm activities against various pathogens.[3]The essential oil of Myrtus communis, containing myrtenyl acetate, has shown inhibitory effects against bacteria such as Staphylococcus aureus.[3]
Insecticidal Essential oils containing myrtenyl acetate have demonstrated insecticidal activity against various pests.[4]Studies on other terpene acetates, such as terpinyl acetate and bornyl acetate, have confirmed their insecticidal properties.[5][6]
Acetylcholinesterase Inhibition The related compound, myrtenal, has been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7][8]While not directly studied for myrtenyl acetate enantiomers, the stereochemistry of other bicyclic monoterpenoids has been shown to influence their acetylcholinesterase inhibitory activity.
Cytotoxicity The related monoterpene, myrtenal, has demonstrated cytotoxic effects against various human cancer cell lines, including prostate, colon, breast, and ovarian cancer cells.[9][10]Studies on (-)-myrtenol, a closely related compound, also indicate potential antitumor activity.[2]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate further research.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds ((-)- and (+)-Myrtenyl acetate)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Initiate the reaction by adding the AChE enzyme solution to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Add the substrate solution (ATCI) to start the enzymatic reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.

  • The rate of color change is proportional to the AChE activity. The inhibitory effect of the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A2780, LNCaP, MCF-7, Caco-2)[9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of (-)- and (+)-Myrtenyl acetate and incubate for a specified period (e.g., 24 hours).[9]

  • After the incubation period, add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds ((-)- and (+)-Myrtenyl acetate)

  • Reference anti-inflammatory drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer the test compounds or the reference drug to the rats orally or via injection.

  • After a set period (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is a measure of the inflammatory edema.

  • The anti-inflammatory activity of the test compounds is calculated as the percentage inhibition of the edema in the treated groups compared to the control group (which received only the vehicle).

Mandatory Visualization

Plausible Signaling Pathway for Acetate-Mediated Bioactivity

While the precise signaling pathways for myrtenyl acetate are not fully elucidated, the acetate moiety is known to influence cellular processes. The following diagram illustrates a potential mechanism by which acetate can modulate cellular activity, including inflammatory responses, through G-protein coupled receptors and by influencing acetyl-CoA levels, which can impact histone acetylation and gene expression.[11][12]

Acetate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Myrtenyl acetate Myrtenyl acetate This compound->Myrtenyl acetate (+)-Myrtenyl acetate (+)-Myrtenyl acetate (+)-Myrtenyl acetate->Myrtenyl acetate GPCR G-Protein Coupled Receptor (e.g., FFAR2) Myrtenyl acetate->GPCR Binds ACSS2 Acetyl-CoA Synthetase 2 Myrtenyl acetate->ACSS2 Metabolized to Acetate G_Protein G-Protein Signaling GPCR->G_Protein Activates Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Produces HAT Histone Acetyltransferases (HATs) Acetyl_CoA->HAT Substrate for Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines, Prostaglandins) G_Protein->Inflammatory_Mediators Modulates Chromatin Chromatin HAT->Chromatin Acetylation Gene_Expression Gene Expression (e.g., Pro-inflammatory genes) Gene_Expression->Inflammatory_Mediators Regulates Chromatin->Gene_Expression Alters Bioactivity_Screening_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Enantiomers This compound & (+)-Myrtenyl acetate Anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced edema) Enantiomers->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Enantiomers->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC/MBC determination) Enantiomers->Antimicrobial AChE_Inhibition AChE Inhibition Assay (e.g., Ellman's method) Enantiomers->AChE_Inhibition Data_Collection Data Collection (e.g., Paw volume, IC50, MIC) Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection Antimicrobial->Data_Collection AChE_Inhibition->Data_Collection Comparison Comparative Analysis of Enantiomers Data_Collection->Comparison Conclusion Conclusion on Enantioselective Bioactivity Comparison->Conclusion

References

Unveiling the Analgesic Potential of (-)-Myrtenyl Acetate: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo analgesic studies on (-)-Myrtenyl acetate (B1210297) are not currently available in the public domain, research on structurally similar monoterpenoid esters, such as perillyl acetate and bornyl acetate, alongside the related monoterpenoid myrtenal, provides compelling evidence for the potential analgesic properties of this compound class. This guide offers a comparative overview of the analgesic effects of these related molecules, presenting available experimental data and detailed protocols to inform future research into (-)-Myrtenyl acetate.

Comparative Analgesic Effects of Related Monoterpenoids

The following tables summarize the quantitative data from in vivo studies on compounds structurally related to this compound. These data are intended to serve as a benchmark for potential future investigations into the analgesic efficacy of this compound.

Table 1: Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[1][2]

CompoundDose (mg/kg, i.p.)% Inhibition of WrithingReference Compound% Inhibition (Reference)
Perillyl Acetate200Significant reduction (data not quantified as percentage)Morphine (6 mg/kg)Significant reduction
Myrtenal3047.25% (at 15 min), 50.55% (at 20 min)[3]Ketoprofen (2.5 mg/kg)Moderate anti-inflammatory effect
Bornyl AcetateNot specifiedSignificant restraint of writhing reactionNot specifiedNot specified

Table 2: Formalin Test

The formalin test evaluates both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses, providing insights into the mechanism of analgesia.[4][5]

CompoundDose (mg/kg, i.p.)% Reduction in Licking Time (Phase 1)% Reduction in Licking Time (Phase 2)Reference Compound
Perillyl Acetate100No significant decreaseNot specifiedMorphine (6 mg/kg)
Perillyl Acetate150No significant decreaseSignificant decrease (P<0.01)Morphine (6 mg/kg)
Perillyl Acetate200Significant decrease (P<0.01)Significant decrease (P<0.01)Morphine (6 mg/kg)

Table 3: Hot Plate Test

This method assesses central analgesic activity by measuring the latency of a thermal pain response.[6][7]

CompoundDose (mg/kg, i.p.)Increase in Latency TimeReference Compound
Perillyl Acetate200No significant differenceMorphine (6 mg/kg)
Myrtenal30No significant anti-nociceptive properties on single application[3]Not specified
Bornyl AcetateNot specifiedSignificant lightening of painNot specified

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below to facilitate the design of future studies on this compound.

Acetic Acid-Induced Writhing Test

This model is widely used to evaluate peripheral analgesic activity.[8][9] The intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of inflammatory mediators like prostaglandins (B1171923) and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

Procedure:

  • Animal Model: Swiss albino mice (20-25 g) are typically used.[9]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Drug Administration: Administer the vehicle (e.g., normal saline with a solubilizing agent), the standard analgesic (e.g., Diclofenac sodium, 10 mg/kg), and the test compound (this compound at various doses) intraperitoneally or orally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% or 0.7% acetic acid (10 ml/kg) intraperitoneally to all animals.[9][10]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a common method to assess the central analgesic effects of drugs.[6][7] It measures the reaction time of the animal to a thermal stimulus.

Procedure:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animal Model: Mice or rats are commonly used.

  • Temperature Setting: The surface of the hot plate is maintained at a constant temperature, typically between 50-55°C.

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, standard drug (e.g., Morphine, 5-10 mg/kg), and test compound.

  • Post-Treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Data Analysis: An increase in the latency period in the treated groups compared to the control group indicates a central analgesic effect.

Formalin Test

The formalin test is a robust model that allows for the differentiation between neurogenic and inflammatory pain.[4][5] A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (Phase 1, 0-5 minutes) is due to direct C-fiber activation, while the late phase (Phase 2, 15-30 minutes) is associated with an inflammatory response and central sensitization.[11]

Procedure:

  • Animal Model: Mice or rats are suitable for this test.

  • Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.

  • Drug Administration: Administer the vehicle, standard drug (e.g., Morphine for central action, or an NSAID for peripheral action), and test compound.

  • Induction of Nociception: Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 1-5% in saline) subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw during Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes).

  • Data Analysis: A reduction in the licking/biting time in either phase indicates an analgesic effect. Central analgesics are typically effective in both phases, while peripheral analgesics are more effective in the second phase.

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for in vivo analgesic assays.

Acetic_Acid_Writhing_Pathway Acetic_Acid Acetic Acid (i.p.) Tissue_Irritation Peritoneal Tissue Irritation Acetic_Acid->Tissue_Irritation Mediator_Release Release of Inflammatory Mediators (Prostaglandins, Bradykinin) Tissue_Irritation->Mediator_Release Nociceptor_Activation Nociceptor Activation Mediator_Release->Nociceptor_Activation Pain_Signal Pain Signal to CNS Nociceptor_Activation->Pain_Signal Writhing_Response Writhing Response Pain_Signal->Writhing_Response Analgesic_Intervention Analgesic Compound (e.g., this compound) Analgesic_Intervention->Mediator_Release Inhibition Formalin_Test_Phases cluster_phase1 Phase 1 (0-5 min) cluster_phase2 Phase 2 (15-30 min) Formalin_Injection Formalin Injection (s.c.) Direct_Activation Direct Activation of C-fibers Formalin_Injection->Direct_Activation Neurogenic_Pain Acute Neurogenic Pain Direct_Activation->Neurogenic_Pain Inflammatory_Response Peripheral Inflammatory Response Direct_Activation->Inflammatory_Response initiates Central_Sensitization Central Sensitization in Spinal Cord Direct_Activation->Central_Sensitization contributes to Inflammatory_Pain Inflammatory Pain Inflammatory_Response->Inflammatory_Pain Central_Sensitization->Inflammatory_Pain

References

(-)-Myrtenyl acetate compared to other monoterpene esters' cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the cytotoxic potential of (-)-myrtenyl acetate (B1210297) and other structurally related monoterpene esters, supported by experimental data.

The burgeoning field of natural product research has identified monoterpenes and their ester derivatives as promising candidates for novel anticancer therapies. Their inherent structural diversity and biological activity have spurred investigations into their cytotoxic effects on various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several monoterpene esters, with a particular focus on available data for compounds structurally related to (-)-myrtenyl acetate, to aid researchers in drug discovery and development.

Comparative Cytotoxicity Data

While direct experimental data on the cytotoxicity of this compound remains limited in the current body of scientific literature, studies on its structural analogs, myrtenal (B1677600) and myrtenol (B1201748), and other monoterpene esters provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a range of cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineCell TypeIC50 ValueExposure TimeAssay MethodReference
Myrtenal A2780Ovarian CarcinomaPotent cytotoxicity observed24 hoursMTT[1][2]
LNCaPProstate CarcinomaPotent cytotoxicity observed24 hoursMTT[1][2]
MCF-7Breast AdenocarcinomaPotent cytotoxicity observed24 hoursMTT[1][2]
Caco-2Colorectal AdenocarcinomaPotent cytotoxicity observed24 hoursMTT[1][2]
(-)-Myrtenol HT-29Colorectal AdenocarcinomaCytotoxic effects observedNot SpecifiedNot Specified[3]
Bornyl Acetate SW480Colorectal Carcinoma15.58 µg/mL24 hoursCCK-8[4]
SW480Colorectal Carcinoma8.21 µg/mL48 hoursCCK-8[4]
SW480Colorectal Carcinoma5.32 µg/mL72 hoursCCK-8[4]
HeLaCervical Carcinoma72.0 µg/mLNot SpecifiedLDH[5][6]
HT-29Colon Carcinoma60.5 µg/mLNot SpecifiedLDH[5][6]
A549Lung Carcinoma44.1 µg/mLNot SpecifiedLDH[5][6]
MCF-7Breast Adenocarcinoma85.6 µg/mLNot SpecifiedLDH[5][6]
Geranyl Acetate Colo-205Colon Cancer30 µMNot SpecifiedMTT[7]
Geranyl Isovalerate HCT116Colorectal Carcinoma~1.8 mM48 hoursMTT[8]
HT-29Colorectal Carcinoma~4 mM48 hoursMTT[8]
Linalyl Acetate *HepG2Hepatocellular Carcinoma67.8 µg/mLNot SpecifiedMTT[9]
A549Lung Carcinoma12 µg/mLNot SpecifiedMTT[9]
α-Terpineol HeLaCervical Carcinoma12.46 µg/mLNot SpecifiedMTT[10]
MCF-7Breast Adenocarcinoma33.0 µg/mLNot SpecifiedMTT[10]

*Data for Linalyl Acetate is from an essential oil where it is a major component, not from the isolated compound.

Experimental Methodologies

The data presented in this guide are predominantly derived from in vitro cytotoxicity assays, which are crucial for the initial screening of potential anticancer compounds.

Cell Viability Assays (MTT and CCK-8)

These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the monoterpene ester for a specified duration (e.g., 24, 48, 72 hours).

    • Reagent Incubation: The MTT or CCK-8 reagent is added to each well, and the plates are incubated for a few hours.

    • Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • General Protocol:

    • Cell Seeding and Treatment: Similar to the MTT assay.

    • Supernatant Collection: A portion of the cell culture supernatant is collected after treatment.

    • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.

    • Absorbance Measurement: The absorbance of the formazan product is measured.

    • Data Analysis: The amount of LDH released is calculated and used to determine the percentage of cytotoxicity.

Mechanistic Insights: Signaling Pathways

Monoterpene esters exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway

A common mechanism of action for many monoterpenes is the induction of apoptosis through the mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Geranyl acetate, for instance, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7]

apoptosis_pathway Monoterpene_Ester Monoterpene Ester Bax Bax (Pro-apoptotic) upregulation Monoterpene_Ester->Bax Bcl2 Bcl-2 (Anti-apoptotic) downregulation Monoterpene_Ester->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by monoterpene esters.

Inhibition of Pro-Survival Signaling Pathways

Some monoterpene esters, such as bornyl acetate, have been found to inhibit pro-survival signaling pathways like the PI3K/AKT pathway.[4] The PI3K/AKT pathway is often hyperactivated in cancer and promotes cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.

pi3k_akt_pathway Bornyl_Acetate Bornyl Acetate PI3K PI3K Bornyl_Acetate->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis

Caption: Inhibition of the PI3K/AKT survival pathway by bornyl acetate.

Experimental Workflow

The evaluation of the cytotoxic potential of monoterpene esters typically follows a structured workflow, from initial screening to mechanistic studies.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies Cell_Culture Cancer Cell Lines Culture Treatment Treatment with Monoterpene Esters Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot for Protein Expression Cell_Cycle->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: A typical experimental workflow for evaluating monoterpene ester cytotoxicity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Myrtenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and chiral purity assessment of (-)-Myrtenyl acetate (B1210297), a significant chiral monoterpene found in various essential oils. The objective is to present a clear overview of method performance based on established validation parameters, supported by detailed experimental protocols. This document serves as a practical resource for selecting the appropriate analytical technique and for understanding the principles of cross-validation in the context of natural product analysis and pharmaceutical development.

Introduction to (-)-Myrtenyl Acetate Analysis

This compound is a key aroma compound and potential therapeutic agent. Its accurate and precise measurement is crucial for quality control of essential oils, pharmacokinetic studies, and the development of new drug products. Due to its chiral nature, methods that can differentiate between its enantiomers are also essential. This guide focuses on the cross-validation of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV).

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different techniques are used. It involves a systematic comparison of the performance characteristics of each method.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis GC_FID GC-FID Accuracy Accuracy GC_FID->Accuracy Precision Precision (Repeatability & Intermediate) GC_FID->Precision Specificity Specificity/ Selectivity GC_FID->Specificity LOD_LOQ LOD & LOQ GC_FID->LOD_LOQ Linearity Linearity & Range GC_FID->Linearity Robustness Robustness GC_FID->Robustness GC_MS GC-MS GC_MS->Accuracy GC_MS->Precision GC_MS->Specificity GC_MS->LOD_LOQ GC_MS->Linearity GC_MS->Robustness Chiral_HPLC Chiral HPLC-UV Chiral_HPLC->Accuracy Chiral_HPLC->Precision Chiral_HPLC->Specificity Chiral_HPLC->LOD_LOQ Chiral_HPLC->Linearity Chiral_HPLC->Robustness Data_Comparison Quantitative Data Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Linearity->Data_Comparison Robustness->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection GCFID_Workflow SamplePrep Sample Preparation (Dilution in Hexane) Injection GC Injection (Split/Splitless) SamplePrep->Injection Separation Chromatographic Separation (e.g., HP-5ms column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification GCMS_Workflow SamplePrep Sample Preparation (Dilution in Ethyl Acetate) Injection GC Injection (Splitless) SamplePrep->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis DetectionQuant Detection & Quantification (SIM/Scan Mode) MassAnalysis->DetectionQuant ChiralHPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Chiral Stationary Phase (e.g., Chiralcel OD-H) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Quantification Enantiomer Quantification Detection->Quantification

In Vivo Validation of (-)-Myrtenyl Acetate's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of (-)-Myrtenyl acetate (B1210297). Due to the limited availability of direct in vivo data for (-)-Myrtenyl acetate, this guide leverages experimental data from structurally related monoterpenes, namely myrtenol (B1201748), myrtenal (B1677600), and linalyl acetate, to provide a comprehensive overview of its potential anti-inflammatory efficacy. The performance of these compounds is compared against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Comparative Analysis of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of various compounds. The following table summarizes the percentage inhibition of paw edema by myrtenal and the standard drug, indomethacin, at different time points after carrageenan administration.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime (hours)Paw Edema Inhibition (%)
Myrtenal40 mg/kg6Similar to Ketoprofen (moderate)[1]
24Significantly better than Ketoprofen[1]
Indomethacin5 mg/kg1-
2-
3Significant Inhibition[2]
4Significant Inhibition[2]
5Significant Inhibition[2]
Indomethacin25 mg/kg167.5[3]
287.8[3]
391.1[3]
Linalyl AcetateEquimolar to Linalool (B1675412)-Less relevant and more delayed than linalool[4]

Note: Quantitative data for the percentage inhibition by Myrtenal at specific time points were not available in the searched literature. One study indicated its effect was similar to Ketoprofen at 6 hours and superior at 24 hours.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.

1. Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for screening anti-inflammatory drugs and involves the induction of a localized, acute, and well-characterized inflammation.[2][5]

  • Animals: Male Wistar rats (150-200 g) are typically used.[6]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.[2][7]

    • The test compound [e.g., this compound], a reference drug (e.g., indomethacin), or the vehicle (control) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.[2][5]

    • A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce edema.[1][2]

    • The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Measurement of Cytokines in Paw Tissue

Quantifying the levels of pro-inflammatory cytokines in the inflamed tissue provides insights into the mechanism of action of the anti-inflammatory agent.[8][9]

  • Tissue Collection: At the end of the paw edema experiment (e.g., after 6 hours), the animals are euthanized, and the inflamed paw tissue is excised and immediately frozen in liquid nitrogen.[9]

  • Homogenization: The frozen paw tissue is homogenized in a lysis buffer containing protease inhibitors.[8]

  • Cytokine Quantification: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the tissue homogenate supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]

  • Data Analysis: The cytokine concentrations are typically expressed as picograms (pg) per milligram (mg) of total protein in the tissue extract.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of monoterpenes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Activation cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Mediators cluster_4 Inflammatory Response cluster_5 Site of Action for this compound (Hypothesized) Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells (Macrophages, Neutrophils) Inflammatory Stimulus->Immune Cells MAPK MAPK Pathway (p38, ERK, JNK) Immune Cells->MAPK NFkB NF-κB Pathway Immune Cells->NFkB Cytokines Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Prostaglandins Prostaglandins (via COX-2) MAPK->Prostaglandins NFkB->Cytokines NFkB->Prostaglandins Inflammation Edema, Pain, Redness Cytokines->Inflammation Prostaglandins->Inflammation Myrtenyl Acetate This compound Myrtenyl Acetate->MAPK Inhibition Myrtenyl Acetate->NFkB Inhibition

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G Start Start Animal Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal Acclimatization Baseline Paw Volume Measure Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Treatment Administration Administer Test Compound (this compound, Indomethacin, Vehicle) Baseline Paw Volume->Treatment Administration Carrageenan Injection Induce Inflammation (Carrageenan Injection) Treatment Administration->Carrageenan Injection Paw Volume Measurement Measure Paw Volume (1, 2, 3, 4, 5, 6 hours) Carrageenan Injection->Paw Volume Measurement Data Analysis Calculate % Inhibition of Edema Paw Volume Measurement->Data Analysis Tissue Collection Euthanize and Collect Paw Tissue Paw Volume Measurement->Tissue Collection End End Data Analysis->End Cytokine Analysis Measure Cytokine Levels (TNF-α, IL-1β, IL-6) via ELISA Tissue Collection->Cytokine Analysis Cytokine Analysis->End

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Discussion

The available evidence from structurally similar monoterpenes suggests that this compound likely possesses significant in vivo anti-inflammatory properties. Studies on myrtenol and myrtenal have demonstrated their efficacy in reducing inflammation in animal models.[1][11] The anti-inflammatory actions of many monoterpenes are attributed to their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][12] This is often achieved through the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[12]

Linalyl acetate, a monoterpene acetate, has also shown anti-inflammatory effects, although it was reported to be less potent and have a more delayed action compared to its corresponding alcohol, linalool, in the carrageenan-induced edema model.[4] This suggests that the acetate moiety may influence the pharmacokinetic and pharmacodynamic properties of the monoterpene.

Conclusion

While direct in vivo experimental data for this compound is currently lacking, the evidence from closely related monoterpenes provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a framework for conducting such validation studies. Future research should focus on evaluating the dose-dependent anti-inflammatory effects of this compound in the carrageenan-induced paw edema model and elucidating its mechanism of action by quantifying its impact on pro-inflammatory cytokines and key signaling pathways. Such studies will be crucial in determining its therapeutic potential for the development of new anti-inflammatory drugs.

References

The Rise of Natural Insecticides: (-)-Myrtenyl Acetate Versus Commercial Synthetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mode of Action for Researchers and Drug Development Professionals

In the ongoing search for effective and environmentally benign pest control solutions, naturally derived compounds are gaining significant attention. Among these, (-)-Myrtenyl acetate (B1210297), a monoterpenoid found in various essential oils, has emerged as a potential candidate for insecticide development. This guide provides a comparative analysis of the efficacy of (-)-Myrtenyl acetate with a widely used commercial synthetic insecticide, deltamethrin (B41696), a pyrethroid. The comparison is based on available experimental data and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview.

Efficacy at a Glance: Quantitative Comparison

Direct comparative studies on the insecticidal activity of pure this compound against specific insect pests are limited in the publicly available scientific literature. However, to provide a tangible comparison, this guide presents data on the efficacy of essential oils where myrtenyl acetate is a known constituent, alongside data for the commercial pyrethroid insecticide, deltamethrin. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of these compounds against common stored-product insects, Tribolium castaneum (red flour beetle) and Sitophilus oryzae (rice weevil). It is crucial to note that the efficacy of an essential oil is the result of the synergistic or antagonistic effects of its various components, and not solely attributable to a single constituent.

Table 1: Contact Toxicity Data

InsecticideTarget InsectLC50/LD50Source
DeltamethrinTribolium castaneumLC50: 0.0766 µl/cm²[1]
Eucalyptus Oil¹Tribolium castaneumLC50: 0.6510 µl/cm²[1]
DeltamethrinSitophilus oryzaeLC50: <140 mg/m² (48h)[2]
Myrtle Oil²Callosobruchus maculatusLC50: 9.50 µl/l air[3]
Myrtle Oil²Tribolium confusumLC50: 260.7 µl/l air[3]

¹Eucalyptus oil contains a variety of monoterpenoids, and the exact percentage of myrtenyl acetate can vary. ²Myrtle oil contains myrtenyl acetate as one of its components, though not always the most abundant.[3]

Table 2: Fumigant Toxicity Data

InsecticideTarget InsectLC50Source
DeltamethrinTribolium castaneumNo significant fumigant effect reported
Essential Oils (General)Stored-Product InsectsVaries widely based on oil and insect species[4][5]
Mentha arvensis Oil³Aedes aegypti (larvae)LC50: 78.1 ppm[6]

³Mentha arvensis oil contains menthyl acetate, a related monoterpenoid acetate.[6]

Mode of Action: A Tale of Two Pathways

The insecticidal mechanisms of this compound and deltamethrin differ significantly, targeting distinct components of the insect nervous system.

This compound: Targeting Acetylcholinesterase

Monoterpenoids, the class of compounds to which this compound belongs, are widely reported to exert their insecticidal effects through the inhibition of the enzyme acetylcholinesterase (AChE).[7][8][9] AChE is critical for the proper functioning of the central nervous system in insects. It is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells, which results in paralysis and ultimately, death of the insect.[7]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into MyrtenylAcetate This compound MyrtenylAcetate->AChE Inhibits Paralysis Paralysis & Death NerveImpulse->Paralysis

Figure 1: Proposed mode of action of this compound via acetylcholinesterase inhibition.

Deltamethrin: Disrupting Sodium Channels

Deltamethrin, like other pyrethroid insecticides, targets the voltage-gated sodium channels in the nerve cell membranes of insects.[10][11][12] These channels are essential for the propagation of nerve impulses. Deltamethrin binds to the sodium channels, forcing them to remain open for an extended period.[10] This leads to a continuous influx of sodium ions, causing repetitive nerve firing and hyperexcitability of the nervous system. The result is a rapid "knockdown" effect, paralysis, and eventual death of the insect.[12]

Sodium_Channel_Modulation cluster_neuron Nerve Cell Membrane NaChannel_Closed Voltage-Gated Sodium Channel (Closed) NaChannel_Open Voltage-Gated Sodium Channel (Open) NaChannel_Closed->NaChannel_Open Opens NaChannel_Open->NaChannel_Closed Closes (Inactivates) RepetitiveFiring Repetitive Nerve Firing NaChannel_Open->RepetitiveFiring Prolonged Na+ influx Deltamethrin Deltamethrin Deltamethrin->NaChannel_Open Binds and keeps open NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel_Closed Depolarizes membrane Paralysis Paralysis & Death RepetitiveFiring->Paralysis

Figure 2: Mode of action of Deltamethrin on voltage-gated sodium channels.

Experimental Protocols

To ensure transparency and reproducibility, the following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

Contact Toxicity Bioassay

This method assesses the toxicity of a substance when an insect comes into direct contact with it.[2][13][14][15][16]

Contact_Toxicity_Workflow A Prepare Insecticide Dilutions B Apply Dilutions to Filter Paper or Petri Dish A->B C Solvent Evaporation B->C D Introduce Insects (e.g., 20 adults) C->D E Observe for Knockdown/Mortality (e.g., at 24, 48, 72 hours) D->E F Data Analysis (Probit Analysis to determine LC50/LD50) E->F

Figure 3: General workflow for a contact toxicity bioassay.

Detailed Methodology:

  • Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound or deltamethrin) are prepared by diluting it in a suitable solvent (e.g., acetone). A control group using only the solvent is also prepared.

  • Application: A standard volume (e.g., 1 mL) of each dilution is applied evenly to a filter paper or the bottom of a Petri dish.

  • Solvent Evaporation: The treated surfaces are allowed to air dry completely to ensure that the observed toxicity is due to the insecticide and not the solvent.

  • Insect Exposure: A known number of adult insects (e.g., 20) of a specific age and species are introduced into each treated container.

  • Observation: The insects are observed at predetermined time intervals (e.g., 24, 48, and 72 hours), and the number of dead or moribund insects is recorded.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 or LD50 values, which represent the concentration or dose that is lethal to 50% of the test population.

Fumigant Toxicity Bioassay

This method evaluates the toxicity of a volatile substance in the vapor phase.[4][5][17][18][19]

Fumigant_Toxicity_Workflow A Prepare Insecticide Doses C Introduce Insecticide on a carrier (e.g., filter paper) without direct contact A->C B Place Insects in a Sealed Container (e.g., glass jar) D Seal Container to allow volatilization B->D C->D E Incubate at controlled temperature and humidity D->E F Record Mortality at specific time intervals E->F G Data Analysis (Probit Analysis to determine LC50) F->G

Figure 4: General workflow for a fumigant toxicity bioassay.

Detailed Methodology:

  • Preparation of Test Substance: Different doses of the volatile test compound are prepared.

  • Insect Placement: A known number of insects are placed in a sealed container of a specific volume (e.g., a glass jar).

  • Exposure: A filter paper impregnated with a specific dose of the insecticide is suspended inside the container, ensuring no direct contact with the insects. The container is then tightly sealed.

  • Incubation: The sealed containers are kept under controlled conditions of temperature and humidity for a specified exposure period.

  • Mortality Assessment: After the exposure period, the number of dead insects is counted.

  • Data Analysis: Mortality data is corrected for control mortality and subjected to probit analysis to determine the LC50 value, representing the concentration of the fumigant in the air that is lethal to 50% of the insect population.

Conclusion and Future Directions

The available data, while not offering a direct one-to-one comparison for pure this compound, suggests that monoterpenoid-containing essential oils can exhibit significant insecticidal properties, albeit generally at higher concentrations than synthetic pyrethroids like deltamethrin. The distinct modes of action—acetylcholinesterase inhibition for monoterpenoids and sodium channel modulation for pyrethroids—offer different avenues for insecticide development and resistance management.

For researchers and drug development professionals, the key takeaway is the potential of this compound and related monoterpenoids as leads for new bio-insecticides. However, further research is critically needed to:

  • Determine the specific insecticidal efficacy (LC50 and LD50 values) of pure this compound against a range of economically important insect pests through standardized bioassays.

  • Investigate potential synergistic effects of this compound with other natural compounds or conventional insecticides.

  • Elucidate the precise binding interactions of this compound with acetylcholinesterase at the molecular level.

Such studies will be instrumental in validating the potential of this compound as a viable and effective alternative to conventional synthetic insecticides.

References

Unveiling the Potential of (-)-Myrtenyl Acetate as an Acetylcholinesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Myrtenyl acetate's potential as an acetylcholinesterase (AChE) inhibitor, a key target in the management of neurodegenerative diseases such as Alzheimer's disease. While direct quantitative data for (-)-Myrtenyl acetate (B1210297) is limited, this document synthesizes available research on the active compound, its presence in essential oils, and compares its potential efficacy against established AChE inhibitors.

Executive Summary

This compound is a major constituent of the essential oil from Myrtus communis (myrtle), which has demonstrated notable acetylcholinesterase inhibitory activity.[1][2][3] Although a specific half-maximal inhibitory concentration (IC50) for isolated this compound has not been reported in the reviewed literature, the essential oil of Myrtus communis exhibits an IC50 value of 32.8 μg/mL.[1][2] For a more direct comparison, the structurally similar monoterpene, myrtenal (B1677600), has a reported IC50 value of 0.17 mM for AChE inhibition.[4] This positions myrtenal, and by extension potentially this compound, as a compound of interest for further investigation, though it is less potent than commercially available drugs such as Donepezil and Galantamine.

Comparative Analysis of AChE Inhibitory Activity

The following table summarizes the available quantitative data on the acetylcholinesterase inhibitory activity of Myrtus communis essential oil, myrtenal, and two standard AChE inhibitors.

Compound/SubstanceTypeIC50 ValueSource Organism/Type
Myrtus communis Essential OilEssential Oil32.8 µg/mLMyrtus communis L.
MyrtenalMonoterpene0.17 mM-
DonepezilSynthetic Drug~0.021 µM-
GalantamineNatural Alkaloid~2.28 µM-

Note: A direct IC50 value for this compound is not available in the cited literature. The activity of myrtenal is presented as a reference for a structurally related compound.

Experimental Protocols

The in vitro acetylcholinesterase inhibitory activity is predominantly determined using the colorimetric method developed by Ellman.[5]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine (B1204863) and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • This compound or other test compounds

  • Donepezil or Galantamine (as positive controls)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, DTNB, and ATCI in the Tris-HCl buffer.

  • Assay Protocol (in 96-well plate):

    • To each well, add the Tris-HCl buffer.

    • Add the test compound solution at various concentrations.

    • Add the DTNB solution.

    • Initiate the reaction by adding the AChE solution and mix.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add the ATCI solution to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathway targeted by acetylcholinesterase inhibitors and the general workflow for determining AChE inhibition.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor This compound (or other inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling at the synapse and the inhibitory action of acetylcholinesterase inhibitors.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: AChE, DTNB, ATCI, Buffer, Test Compound plate_prep Add Buffer, Test Compound, DTNB, and AChE to 96-well plate reagents->plate_prep incubation Pre-incubate at 37°C plate_prep->incubation reaction Add ATCI to start reaction incubation->reaction spectro Measure Absorbance at 412 nm over time reaction->spectro calc Calculate Reaction Rates and % Inhibition spectro->calc ic50 Determine IC50 value from Dose-Response Curve calc->ic50

Caption: Experimental workflow for determining the IC50 of an acetylcholinesterase inhibitor.

References

A Comparative Analysis of Synthetic vs. Natural (-)-Myrtenyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of synthetic and natural (-)-Myrtenyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. We will explore the chemical and physical properties, impurity profiles, and biological activities of (-)-Myrtenyl acetate from both origins, supported by experimental data and protocols.

Physicochemical Properties

This compound is a monoterpene ester with a characteristic woody, floral, and fruity aroma.[1] It is found naturally in various essential oils, notably from plants of the Myrtus genus.[2][3] Both synthetic and natural this compound share the same fundamental physicochemical properties, as summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol [4][5]
Appearance Colorless liquid[6]
Boiling Point 243.24 °C at 760 mmHg[7]
Density 1.009 g/cm³[7]
Refractive Index 1.483[7]
Solubility Soluble in alcohols and oils; insoluble in water[8]
Optical Rotation [α]D ≈ -45° to -47° (for the (-)-enantiomer)[6]

Source and Impurity Profile: A Tale of Two Origins

The primary distinction between synthetic and natural this compound lies in their origin, which directly influences their impurity profiles.

Natural this compound:

Natural this compound is predominantly extracted from the essential oil of Myrtus communis (myrtle) through hydrodistillation.[2][3] The essential oil is a complex mixture of volatile compounds, and the concentration of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the specific part of the plant used.[2][9]

The main impurities in natural this compound are other co-distilled terpenoids from the myrtle essential oil. These can include:

The presence of these other natural compounds can potentially lead to synergistic or antagonistic effects in biological assays.

Synthetic this compound:

Synthetic this compound is typically produced through chemical synthesis, often starting from (-)-β-pinene, a readily available natural precursor. The synthesis generally involves a three-step process:

  • Oxidation: (-)-β-pinene is oxidized to myrtenal (B1677600).

  • Reduction: Myrtenal is then reduced to myrtenol.

  • Acetylation: Finally, myrtenol is acetylated to yield this compound.

The impurity profile of synthetic this compound will therefore include unreacted starting materials, intermediates (myrtenal, myrtenol), byproducts of the reactions, and residual solvents or catalysts. While purification processes aim to minimize these, trace amounts may remain. A significant advantage of the synthetic route is the potential for high enantiomeric purity.

Comparative Biological Activity

This compound has been investigated for a range of biological activities. It's important to note that most studies do not specify the origin of the compound (synthetic or natural), and direct comparative bioactivity studies are scarce. The data presented below is a compilation from various sources and should be interpreted with this in mind.

Biological ActivityAssay/ModelResult
Anti-inflammatory In vivo and in vitro modelsThis compound and essential oils containing it have demonstrated anti-inflammatory properties.[10]
Analgesic Animal modelsStudies suggest that this compound possesses analgesic effects.[10]
Antimicrobial Various bacterial and fungal strainsEssential oils rich in myrtenyl acetate show antimicrobial activity. The activity of the pure compound is less documented in direct comparative studies against a wide range of pathogens.[11]
Antioxidant DPPH and other antioxidant assaysMyrtle essential oil, containing myrtenyl acetate, exhibits antioxidant properties.[12]
Sedative and Calming Aromatherapy and animal modelsTraditionally used in aromatherapy for its calming effects.[10]

The biological activity of natural this compound may be influenced by the synergistic effects of other terpenoids present in the essential oil extract. Conversely, synthetic this compound offers a higher degree of purity, allowing for the study of the specific effects of the molecule without confounding variables from other natural compounds.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from (-)-β-pinene is outlined below.

Synthesis_Workflow start (-)-β-Pinene oxidation Oxidation (e.g., with SeO₂ or photosensitized oxidation) start->oxidation myrtenal Myrtenal oxidation->myrtenal reduction Reduction (e.g., with NaBH₄) myrtenal->reduction myrtenol Myrtenol reduction->myrtenol acetylation Acetylation (e.g., with Acetic Anhydride) myrtenol->acetylation end This compound acetylation->end

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Oxidation of (-)-β-Pinene to Myrtenal: A common method involves the allylic oxidation of (-)-β-pinene. This can be achieved using selenium dioxide (SeO₂) or through photosensitized oxidation. The reaction mixture is typically refluxed in a suitable solvent, and the product, myrtenal, is isolated after workup and purification.

  • Reduction of Myrtenal to Myrtenol: Myrtenal is reduced to myrtenol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. The reaction is usually carried out at room temperature, followed by quenching, extraction, and purification of the resulting myrtenol.

  • Acetylation of Myrtenol to this compound: Myrtenol is acetylated using acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or an acid catalyst. The reaction mixture is stirred, and after completion, the excess reagents are removed, and the final product, this compound, is purified by distillation or chromatography.

Extraction and Purification of Natural this compound

The extraction of natural this compound from Myrtus communis leaves is typically performed by hydrodistillation.

Extraction_Workflow start Myrtus communis Leaves hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Myrtle Essential Oil hydrodistillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation enriched_fraction This compound Enriched Fraction fractional_distillation->enriched_fraction chromatography Column Chromatography enriched_fraction->chromatography end Purified Natural this compound chromatography->end

References

Replicating published synthesis methods for (-)-Myrtenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published methodologies for the synthesis of (-)-Myrtenyl acetate (B1210297), a valuable chiral ester with applications in fragrance, flavor, and pharmaceutical research. The following sections detail both chemical and enzymatic approaches to its preparation, offering a direct comparison of their performance based on experimental data.

Comparison of Synthesis Methods

The synthesis of (-)-Myrtenyl acetate is primarily achieved through the esterification of (-)-myrtenol (B191924). This can be accomplished using classical chemical methods or through biocatalytic enzymatic reactions. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

ParameterChemical Synthesis (Pyridine Catalyzed)Enzymatic Synthesis (Lipase Catalyzed)
Starting Material (-)-Myrtenol(-)-Myrtenol
Acyl Donor Acetic Anhydride (B1165640)Vinyl Acetate
Catalyst Pyridine (B92270)Immobilized Lipase (B570770) (e.g., from Candida antarctica)
Solvent Dichloromethane (DCM)Toluene
Temperature Room Temperature40°C
Reaction Time 12 hours24 - 72 hours
Yield High (Specific data not available in searches)Moderate to High (Specific data not available in searches)
Purity High (Specific data not available in searches)High (Specific data not available in searches)
Work-up Aqueous wash, extraction, and chromatographyFiltration and solvent evaporation
Environmental Impact Use of stoichiometric base and chlorinated solventMilder conditions, reusable catalyst

Experimental Protocols

Method 1: Chemical Synthesis via Acetylation with Acetic Anhydride and Pyridine

This method represents a classic approach to esterification, utilizing the reaction of an alcohol with an acid anhydride in the presence of a base catalyst.

Materials:

  • (-)-Myrtenol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-Myrtenol (1 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add pyridine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Enzymatic Synthesis using Immobilized Lipase

This method employs a biocatalyst for the esterification, offering a greener alternative with high selectivity. The transesterification reaction uses an excess of an acyl donor like vinyl acetate.

Materials:

  • (-)-Myrtenol

  • Vinyl Acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Toluene

Procedure:

  • In a flask, combine (-)-Myrtenol (1 equivalent) and a molar excess of vinyl acetate in toluene.

  • Add the immobilized lipase (typically 10-20% by weight of the alcohol).

  • Incubate the mixture at 40°C with constant shaking.

  • Monitor the conversion of (-)-myrtenol to this compound using Gas Chromatography (GC).

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme for potential reuse.

  • Remove the solvent and excess vinyl acetate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Workflow

To illustrate the general workflow of these synthesis methods, the following diagram outlines the key steps from starting materials to the final purified product.

Synthesis_Workflow General Workflow for this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start (-)-Myrtenol, Acetic Anhydride, Pyridine chem_reaction Reaction in DCM chem_start->chem_reaction chem_workup Aqueous Work-up & Extraction chem_reaction->chem_workup chem_purification Column Chromatography chem_workup->chem_purification product This compound chem_purification->product enz_start (-)-Myrtenol, Vinyl Acetate, Lipase enz_reaction Incubation in Toluene enz_start->enz_reaction enz_separation Enzyme Filtration enz_reaction->enz_separation enz_concentration Solvent Evaporation enz_separation->enz_concentration enz_concentration->product

Caption: A flowchart comparing the key stages of chemical and enzymatic synthesis of this compound.

Safety Operating Guide

Navigating the Disposal of (-)-Myrtenyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling (-)-Myrtenyl acetate (B1210297), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of (-)-Myrtenyl acetate, aligning with general chemical waste management principles. Adherence to local, regional, and national regulations is paramount, and this document serves as a foundational resource for developing institution-specific protocols.

Key Safety and Hazard Information

Before initiating any disposal procedure, it is essential to be aware of the hazards associated with this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritant (Category 2) Causes skin irritation.[1]Wear protective gloves and clothing.[1][2]
Eye Irritant (Category 2A) Causes serious eye irritation.[1]Wear eye protection, such as safety goggles.[1]
Aquatic Chronic (Category 3) Harmful to aquatic life with long-lasting effects.Avoid release to the environment.[1][2]
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

Experimental Protocols for Disposal

The primary recommended method for the disposal of this compound is through a licensed waste disposal company. The following steps outline the general procedure for preparing the chemical for disposal.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite (B1170534), sand, or commercial absorbent pads).

  • Sealable, chemical-resistant waste container.

  • Hazardous waste labels.

Procedure:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Containment of Spills: In case of a spill, absorb the this compound with an inert, non-combustible material like vermiculite or sand.[1][2]

  • Collection of Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][2] For liquid waste, transfer it directly into a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and an indication of its hazards (e.g., Flammable, Irritant).[3][4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[2] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][2][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused or Waste This compound assess_ppe Assess and Don Appropriate PPE start->assess_ppe handle_spill Is it a spill? assess_ppe->handle_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) handle_spill->absorb Yes collect_liquid Transfer Liquid to Waste Container handle_spill->collect_liquid No collect_solid Collect Absorbed Material in Waste Container absorb->collect_solid label_container Label Container: 'Hazardous Waste' 'this compound' Hazards: Flammable, Irritant collect_liquid->label_container collect_solid->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling (-)-Myrtenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use, spillage management, and disposal of (-)-Myrtenyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals.

(-)-Myrtenyl acetate is a flammable liquid that requires careful handling to mitigate risks of skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is crucial for ensuring laboratory safety. While no specific occupational exposure limits have been established for this compound, it is recommended to handle it in well-ventilated areas to minimize inhalation of vapors.[1]

Key Safety and Physical Properties

A summary of essential safety and physical data for this compound is provided below. This information is critical for risk assessment and the implementation of safe handling procedures.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Odor Fresh, woody, pine-like[1]
Flash Point 97.8 °C (closed cup)[1]
Boiling Point 243 °C[1]
Solubility Insoluble in water; soluble in alcohols and organic solvents[1]
Hazards Flammable liquid. May cause skin and eye irritation.[1]
Occupational Exposure Limits Not specifically established.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact and exposure.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are required.[2] In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection : Chemical-resistant gloves are essential. While specific compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling esters and terpenes. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection : In well-ventilated areas, respiratory protection is not typically necessary. However, if working in a confined or poorly ventilated space, a NIOSH-approved respirator should be used.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic approach to handling this compound will minimize the risk of accidents and exposure.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Remove all potential ignition sources from the handling area.[3]

    • Have a chemical spill kit readily available.

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Do not inhale vapors.[3]

    • Use non-sparking tools to prevent ignition.[2]

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1]

    • Keep containers tightly closed to prevent contamination and evaporation.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Method :

    • Dispose of the hazardous waste through your institution's approved EHS program. This typically involves incineration for flammable organic liquids.[4][5]

    • Never pour this compound down the drain.[6]

  • Decontamination :

    • Thoroughly clean any contaminated surfaces with soap and water.[7]

    • Wash hands thoroughly with soap and water after handling the chemical.

Experimental Protocol: Flammable Liquid Spill Cleanup

In the event of a this compound spill, follow these steps to safely manage the situation.

  • Immediate Response :

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

    • Remove all sources of ignition.[5]

  • Containment and Cleanup :

    • Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

    • Contain the spill by creating a barrier with a non-flammable absorbent material, such as spill pads or pillows.[7] Avoid using materials like cat litter for flammable liquids, as they are not ideal for incineration.[4][5]

    • Cover the spill with the absorbent material, working from the outside in to prevent spreading.[8]

    • Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a heavy-duty plastic bag or a designated hazardous waste container.[7]

  • Final Steps :

    • Seal the waste container and label it clearly as "Hazardous Waste" with the contents listed.

    • Clean the spill area with soap and water.[7]

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[5]

    • Ensure the area is well-ventilated to disperse any remaining vapors before resuming work.[5]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace handling_use Use in Fume Hood prep_ppe->handling_use Proceed to Handling prep_spill_kit Ensure Spill Kit is Accessible handling_avoid Avoid Contact and Inhalation handling_store Store Properly spill_alert Alert Others & Remove Ignition Sources handling_avoid->spill_alert Spill Occurs disp_collect Collect Waste in Labeled Container handling_store->disp_collect End of Use disp_contact_ehs Contact EHS for Pickup disp_decontaminate Decontaminate Work Area spill_contain Contain with Absorbent Material spill_alert->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose spill_dispose->disp_decontaminate Post-Spill Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Myrtenyl acetate
Reactant of Route 2
Reactant of Route 2
(-)-Myrtenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.